T-448 free base
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C17H20N4OS |
|---|---|
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
3-[(1R,2S)-2-(cyclobutylamino)cyclopropyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide |
InChI |
InChI=1S/C17H20N4OS/c1-10-20-21-17(23-10)19-16(22)12-5-2-4-11(8-12)14-9-15(14)18-13-6-3-7-13/h2,4-5,8,13-15,18H,3,6-7,9H2,1H3,(H,19,21,22)/t14-,15+/m1/s1 |
Clave InChI |
HQRYNOVKRKLADI-CABCVRRESA-N |
SMILES isomérico |
CC1=NN=C(S1)NC(=O)C2=CC=CC(=C2)[C@H]3C[C@@H]3NC4CCC4 |
SMILES canónico |
CC1=NN=C(S1)NC(=O)C2=CC=CC(=C2)C3CC3NC4CCC4 |
Origen del producto |
United States |
Foundational & Exploratory
The Mechanism of Action of T-448 Free Base: A Technical Guide
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Introduction
T-448 free base is an orally active, specific, and irreversible inhibitor of lysine-specific demethylase 1 (LSD1), a key enzyme involved in epigenetic regulation.[1][2][3] Dysregulation of LSD1, which primarily demethylates mono- and di-methylated histone H3 at lysine (B10760008) 4 (H3K4), has been implicated in the pathophysiology of various central nervous system (CNS) disorders.[2][4] T-448 represents a significant advancement in the development of LSD1 inhibitors due to its unique mechanism that confers a superior hematological safety profile, a common challenge with previous compounds in this class.[2][4] This technical guide provides a comprehensive overview of the mechanism of action of T-448, detailing its molecular interactions, cellular effects, and the experimental protocols used to elucidate its function.
Core Mechanism of Action: Specific and Irreversible Inhibition of LSD1
T-448 acts as a potent and selective inhibitor of the enzymatic activity of LSD1. Its primary mechanism involves the irreversible inactivation of the enzyme, thereby preventing the demethylation of H3K4.[1][4] This leads to an increase in H3K4 methylation levels, which is associated with the enhanced expression of genes related to neural plasticity.[3][4]
A key innovation in the mechanism of T-448 lies in its interaction with the flavin adenine (B156593) dinucleotide (FAD) cofactor within the active site of LSD1. T-448 covalently binds to FAD, leading to the formation of a compact formyl-FAD adduct.[2][4] This modification effectively and irreversibly blocks the catalytic activity of LSD1.
Quantitative Data Summary
The following tables summarize the key quantitative parameters defining the potency, selectivity, and kinetic profile of T-448.
| Parameter | Value | Target | Notes |
| IC50 | 22 nM | Human Recombinant LSD1 | The half maximal inhibitory concentration, indicating high potency.[4] |
| kinact/KI | 1.7 × 10^4 ± 2.6 × 10^3 (s−1 M−1) | Human Recombinant LSD1 | Represents the rate of irreversible inhibition.[4] |
| Selectivity | >4,500-fold | Over MAO-A/B | Demonstrates high selectivity against other FAD-dependent enzymes.[4] |
Table 1: In Vitro Potency and Selectivity of T-448
| Animal Model | Dosage | Route | Duration | Key Findings |
| NR1-hypo mice | 1, 10 mg/kg | Oral | 3 weeks | Dose-dependent increase in H3K4me2 levels around Bdnf, Arc, and Fos genes; partial rescue of learning deficits.[3] |
| Primary cultured rat neurons | 0.1 - 10 µM | In vitro | 1 day | Significant increase in Ucp2 H3K4me2 and Ucp2 mRNA levels.[4] |
Table 2: In Vivo and In Vitro Efficacy of T-448
Key Differentiator: Superior Hematological Safety Profile
A significant hurdle in the development of LSD1 inhibitors has been the induction of hematotoxicity, particularly thrombocytopenia. This adverse effect is attributed to the disruption of the interaction between LSD1 and Growth Factor Independent 1B (GFI1B), a critical transcription factor in hematopoiesis.[2][4]
T-448 was specifically designed to overcome this limitation. Its mechanism of forming a compact formyl-FAD adduct results in only a minimal and transient disruption of the LSD1-GFI1B complex.[2][4] In contrast to other tranylcypromine-based LSD1 inhibitors, the interaction between LSD1 and GFI1B recovers to baseline levels shortly after treatment with T-448.[4] This unique property is central to its improved safety profile, as demonstrated by the absence of platelet reduction in mice treated with effective doses of T-448.[4]
Signaling Pathway and Logical Relationships
The following diagrams illustrate the mechanism of action of T-448 and its differential effect on the LSD1-GFI1B complex compared to conventional inhibitors.
Caption: Mechanism of T-448 action on LSD1 and H3K4 methylation.
Caption: Comparison of T-448 and conventional LSD1 inhibitors on the LSD1-GFI1B complex.
Experimental Protocols
The following are summaries of key experimental protocols used to characterize the mechanism of action of T-448, based on the methodologies described by Matsuda S, et al. (2019).
LSD1 Enzyme Inhibition Assay
-
Objective: To determine the in vitro potency of T-448 against human recombinant LSD1.
-
Method:
-
Human recombinant LSD1 is incubated with a biotinylated H3K4me2 peptide substrate.
-
The demethylation reaction is initiated in the presence of varying concentrations of T-448 or vehicle control.
-
The reaction is quenched, and the amount of demethylated product is quantified using a horseradish peroxidase-coupled reaction and a luminescent substrate.
-
IC50 values are calculated from the dose-response curves.
-
-
Kinetic Analysis: To determine the mode of inhibition, a time-dependent inhibition assay is performed. LSD1 is pre-incubated with T-448 for varying durations before the addition of the substrate. The kinact and KI values are determined by non-linear regression analysis.
Cell-Based H3K4 Methylation Assay
-
Objective: To assess the effect of T-448 on H3K4 methylation in a cellular context.
-
Method:
-
Primary cultured rat cortical neurons are treated with varying concentrations of T-448 for 24 hours.
-
Cells are lysed, and histones are extracted.
-
H3K4me2 levels are quantified by Western blotting or ELISA using an antibody specific for dimethylated H3K4.
-
Gene expression analysis of target genes (e.g., Ucp2) is performed using quantitative real-time PCR (qRT-PCR).
-
Surface Plasmon Resonance (SPR) for LSD1-GFI1B Interaction
-
Objective: To evaluate the effect of T-448 on the interaction between LSD1 and GFI1B.
-
Method:
-
Recombinant human LSD1 is immobilized on a sensor chip.
-
The chip is treated with T-448, a conventional LSD1 inhibitor (e.g., T-711), or a vehicle control.
-
A solution containing recombinant GFI1B is flowed over the chip surface.
-
The binding of GFI1B to LSD1 is monitored in real-time. The association and dissociation kinetics are measured to assess the stability of the complex.
-
In Vivo Efficacy and Safety Studies in Mice
-
Objective: To determine the in vivo effects of T-448 on brain H3K4 methylation, cognitive function, and hematological parameters.
-
Animal Model: NR1-hypo mice, a model exhibiting NMDA receptor hypofunction and learning deficits.
-
Method:
-
Mice are orally administered T-448 or vehicle daily for a specified period (e.g., 3 weeks).
-
Cognitive function is assessed using behavioral tests such as the Y-maze.
-
At the end of the treatment period, brain tissue (e.g., hippocampus) is collected for chromatin immunoprecipitation (ChIP) followed by sequencing or qPCR to measure H3K4me2 levels at specific gene loci.
-
Blood samples are collected for complete blood counts (CBC) to assess hematological parameters, including platelet counts.
-
Caption: A generalized experimental workflow for the characterization of T-448.
Conclusion
This compound is a highly potent and specific irreversible inhibitor of LSD1. Its innovative mechanism, centered on the formation of a compact formyl-FAD adduct, distinguishes it from previous LSD1 inhibitors by minimizing the disruption of the LSD1-GFI1B complex. This leads to a significantly improved hematological safety profile while maintaining efficacy in enhancing H3K4 methylation and improving cognitive function in preclinical models. The data and experimental approaches outlined in this guide provide a comprehensive understanding of the mechanism of action of T-448, highlighting its potential as a therapeutic agent for CNS disorders associated with epigenetic dysregulation.
References
- 1. T-448, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Chromatin Immunoprecipitation Sequencing (ChIP-seq) Protocol - CD Genomics [cd-genomics.com]
- 4. T-448, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
T-448 Free Base: A Technical Guide to H3K4 Methylation Enhancement for Neuropsychiatric Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
T-448 free base is a potent, selective, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key enzyme responsible for the demethylation of histone H3 at lysine (B10760008) 4 (H3K4). By inhibiting LSD1, T-448 enhances H3K4 methylation, an epigenetic mark critically involved in neuronal function, synaptic plasticity, and cognitive processes. Notably, T-448 exhibits a superior safety profile compared to other LSD1 inhibitors due to its minimal disruption of the LSD1-GFI1B complex, thereby avoiding hematological toxicities. This technical guide provides a comprehensive overview of T-448, including its mechanism of action, quantitative in vitro and in vivo data, detailed experimental protocols, and the relevant signaling pathways, to support its evaluation and application in neuropsychiatric drug discovery.
Introduction to this compound and H3K4 Methylation
Histone methylation is a fundamental epigenetic mechanism that regulates gene expression without altering the DNA sequence itself. The methylation of histone H3 at lysine 4 (H3K4) is particularly associated with active gene transcription. Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, specifically removes mono- and di-methyl groups from H3K4 (H3K4me1 and H3K4me2), leading to transcriptional repression. Dysregulation of H3K4 methylation has been implicated in the pathophysiology of various central nervous system (CNS) disorders, making LSD1 an attractive therapeutic target.
T-448 is a novel, orally active, and irreversible inhibitor of LSD1. Its targeted action leads to an increase in H3K4 methylation levels, thereby promoting the expression of genes associated with neuronal plasticity and cognitive function.
Mechanism of Action
T-448 acts as a specific inhibitor of the enzymatic activity of LSD1. It irreversibly binds to the flavin adenine (B156593) dinucleotide (FAD) cofactor of LSD1, leading to the formation of a compact formyl-FAD adduct. This inactivation of LSD1 prevents the demethylation of H3K4, resulting in an accumulation of H3K4me1 and H3K4me2 at the promoters of target genes. This, in turn, facilitates a chromatin state conducive to gene transcription.
A key feature of T-448 is its minimal impact on the interaction between LSD1 and Growth Factor Independent 1B (GFI1B), a critical transcription factor for hematopoietic stem cell differentiation. This selectivity is attributed to the compact nature of the T-448-FAD adduct, which avoids the steric hindrance that bulkier adducts from other LSD1 inhibitors cause, thus preventing the disruption of the LSD1-GFI1B complex and mitigating the risk of thrombocytopenia.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 (LSD1) | 22 nM | Purified human recombinant LSD1 | [2] |
| H3K4me2 Induction | Significant Increase | Primary cultured rat neurons | [3] |
| Ucp2 mRNA Induction | Significant Increase | Primary cultured rat neurons | [3] |
Table 2: In Vivo Efficacy of this compound in NR1-hypo Mice
| Parameter | Dosage | Administration Route | Duration | Outcome | Reference |
| Brain H3K4me2 Levels | 1, 10 mg/kg | Oral | 3 weeks | Dose-dependent increase at Bdnf, Arc, and Fos gene promoters | [3] |
| Learning Function (Water Y-Maze) | 1, 10 mg/kg | Oral | 3 weeks | Partial, statistically significant, and dose-dependent rescue of correct choice rate | [3] |
| Hematological Safety | Up to 100 mg/kg | Not specified | Not specified | No hematological side effects observed | [3] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of T-448 Action
The following diagram illustrates the proposed signaling pathway through which T-448 enhances neuronal function.
Experimental Workflow for Preclinical Evaluation
The diagram below outlines a typical experimental workflow for assessing the efficacy of a cognitive enhancer like T-448.
Detailed Experimental Protocols
LSD1 Enzymatic Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available kits for determining the IC50 of LSD1 inhibitors.
Materials:
-
Purified recombinant human LSD1
-
This compound dissolved in DMSO
-
LSD1 substrate (e.g., di-methylated H3K4 peptide)
-
Assay buffer
-
Detection reagents (e.g., horseradish peroxidase and a fluorogenic substrate)
-
96-well microplate (black, for fluorescence)
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of T-448 in assay buffer.
-
To each well of the microplate, add the LSD1 enzyme and the T-448 dilution (or vehicle control).
-
Incubate for a pre-determined time (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the demethylase reaction by adding the LSD1 substrate to each well.
-
Incubate for a specific duration (e.g., 30-60 minutes) at 37°C.
-
Stop the reaction and add the detection reagents.
-
Incubate for a short period (e.g., 5-10 minutes) at room temperature, protected from light.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 530 nm and emission at 590 nm).
-
Calculate the percent inhibition for each T-448 concentration relative to the vehicle control and determine the IC50 value using a suitable software.
Western Blot for H3K4 Methylation in Primary Neuronal Cultures
Materials:
-
Primary rat cortical neurons
-
This compound
-
Cell lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K4me1, anti-H3K4me2, anti-H3K4me3, anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Culture primary rat cortical neurons to the desired confluency.
-
Treat the neurons with various concentrations of T-448 (e.g., 0-10 µM) or vehicle (DMSO) for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them to extract total protein.
-
Determine the protein concentration of each sample using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE on a high-percentage gel suitable for resolving histones (e.g., 15%).
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-H3K4me2) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of methylated H3K4 to the total histone H3 levels.
Chromatin Immunoprecipitation (ChIP)-qPCR for H3K4me2 at Specific Gene Promoters
Materials:
-
Brain tissue (e.g., hippocampus) from T-448-treated and control mice
-
Formaldehyde for cross-linking
-
Glycine for quenching
-
Lysis and sonication buffers
-
Sonicator
-
Anti-H3K4me2 antibody and control IgG
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K and RNase A
-
DNA purification kit
-
qPCR primers for the promoter regions of Bdnf, Arc, and Fos
-
SYBR Green qPCR master mix
-
qPCR instrument
Procedure:
-
Homogenize brain tissue and cross-link proteins to DNA with formaldehyde.
-
Quench the cross-linking reaction with glycine.
-
Lyse the cells and nuclei, and sonicate the chromatin to obtain DNA fragments of 200-500 bp.
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin with the anti-H3K4me2 antibody or control IgG overnight at 4°C.
-
Capture the antibody-chromatin complexes with protein A/G beads.
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin from the beads and reverse the cross-links.
-
Treat with RNase A and Proteinase K, and purify the DNA.
-
Perform qPCR using primers specific for the promoter regions of interest.
-
Analyze the data using the percent input method or fold enrichment over IgG.
Y-Maze Spontaneous Alternation Test for Cognitive Function
Materials:
-
Y-maze apparatus (three identical arms at a 120° angle)
-
Video tracking software (optional, but recommended for accurate data collection)
-
NR1-hypo mice treated with T-448 or vehicle
Procedure:
-
Habituate the mice to the testing room for at least 30 minutes before the test.
-
Place a mouse at the center of the Y-maze and allow it to freely explore the three arms for a set duration (e.g., 8 minutes).
-
Record the sequence of arm entries. An arm entry is typically defined as all four paws entering the arm.
-
An alternation is defined as consecutive entries into three different arms (e.g., ABC, CAB, but not ABA).
-
Calculate the percentage of spontaneous alternation as: [(Number of alternations) / (Total number of arm entries - 2)] x 100.
-
Clean the maze thoroughly between each mouse to remove olfactory cues.
-
Compare the percentage of spontaneous alternation between the T-448-treated and vehicle-treated groups. An increase in the percentage of alternation indicates improved spatial working memory.
Conclusion
This compound presents a promising therapeutic strategy for CNS disorders associated with epigenetic dysregulation. Its specific and irreversible inhibition of LSD1 leads to an enhancement of H3K4 methylation, promoting the expression of genes crucial for neuronal plasticity and cognitive function. The favorable safety profile of T-448, particularly its lack of hematological toxicity, makes it a compelling candidate for further development. This technical guide provides the foundational knowledge, quantitative data, and experimental protocols necessary for researchers and drug development professionals to effectively evaluate and utilize T-448 in their preclinical research programs.
References
- 1. T-448, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]
The Discovery and Synthesis of T-448 Free Base: A Novel LSD1 Inhibitor with CNS Activity and Hematological Safety
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
T-448 free base, chemically known as 3-((1S,2R)-2-(cyclobutylamino)cyclopropyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide, is a potent, selective, and irreversible inhibitor of lysine-specific demethylase 1 (LSD1). Its discovery represents a significant advancement in the development of epigenetic modulators with therapeutic potential for central nervous system (CNS) disorders. A key feature of T-448 is its unique mechanism of action that minimizes the hematological side effects commonly associated with other LSD1 inhibitors. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and biological activity of this compound, tailored for professionals in the field of drug development and scientific research.
Discovery and Rationale
The discovery of T-448 was driven by the need for LSD1 inhibitors with an improved safety profile. LSD1, a flavin adenine (B156593) dinucleotide (FAD)-dependent amine oxidase, is a key enzyme in epigenetic regulation, primarily through the demethylation of mono- and di-methylated histone H3 at lysine (B10760008) 4 (H3K4)[1]. Dysregulation of H3K4 methylation has been implicated in the pathophysiology of various neurodevelopmental disorders, making LSD1 an attractive therapeutic target[2].
However, the clinical development of early LSD1 inhibitors, particularly those based on a tranylcypromine (B92988) scaffold, has been hampered by significant hematotoxicity, most notably thrombocytopenia[2]. This toxicity is attributed to the disruption of the interaction between LSD1 and its binding partner, Growth Factor Independent 1B (GFI1B), a critical transcription factor for hematopoietic differentiation[2][3].
The development of T-448 stemmed from a targeted screening effort to identify small molecules that could selectively inhibit the enzymatic activity of LSD1 without disrupting the LSD1-GFI1B complex[2][4]. Researchers screened for compounds that enhanced H3K4 methylation in primary cultured rat neurons while having minimal impact on the LSD1-GFI1B interaction in human TF-1a erythroblasts[2][4]. This dual-screening strategy led to the identification of T-448 as a lead candidate with a desirable pharmacological profile.
Synthesis of this compound
While a detailed, step-by-step patented synthesis of this compound is not publicly available in a single document, a plausible synthetic route can be constructed based on established organic chemistry principles and the synthesis of its core components. The synthesis likely involves a multi-step process culminating in an amide bond formation.
A proposed retrosynthetic analysis suggests the disconnection of the final amide bond, leading to two key intermediates: 3-((1S,2R)-2-(cyclobutylamino)cyclopropyl)benzoic acid and 2-amino-5-methyl-1,3,4-thiadiazole .
Synthesis of 2-amino-5-methyl-1,3,4-thiadiazole
This heterocyclic intermediate can be synthesized from thiosemicarbazide (B42300) and acetic acid. Several methods have been reported for this transformation. One common approach involves the cyclization of thiosemicarbazide with an acid, often in the presence of a dehydrating agent like polyphosphoric acid[5]. Another method utilizes solid-phase synthesis by grinding thiosemicarbazide, a carboxylic acid, and phosphorus pentachloride[6].
Synthesis of 3-((1S,2R)-2-(cyclobutylamino)cyclopropyl)benzoic acid
The synthesis of this chiral cyclopropylamine-containing benzoic acid derivative is more complex. It likely starts from a commercially available substituted benzoic acid and involves the stereoselective formation of the cyclopropane (B1198618) ring and subsequent introduction of the cyclobutylamino group. The synthesis of chiral trans-2-arylcyclopropylamines often involves enzymatic resolution or asymmetric synthesis to achieve the desired stereochemistry[7].
Final Amide Coupling
The final step in the synthesis of this compound is the formation of the amide bond between the carboxylic acid intermediate and the amino-thiadiazole intermediate. This is a standard transformation in organic synthesis and can be achieved using a variety of coupling reagents. Common reagents for amide bond formation include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with an activating agent such as 1-hydroxybenzotriazole (B26582) (HOBt), or other coupling agents like HATU[8][9][10][11].
Mechanism of Action
T-448 is an irreversible inhibitor of LSD1. It forms a covalent adduct with the FAD cofactor in the active site of the enzyme[2][4]. This covalent modification leads to the inactivation of LSD1's demethylase activity.
The key to T-448's improved safety profile lies in the nature of this adduct. Unlike many other irreversible LSD1 inhibitors that form bulky adducts and disrupt the interaction between LSD1 and GFI1B, T-448 generates a compact formyl-FAD adduct[1][2][4]. This smaller adduct does not sterically hinder the binding of GFI1B to LSD1, thus preserving the integrity of the LSD1-GFI1B complex[1][4]. This selective inhibition of enzymatic activity without disrupting crucial protein-protein interactions is a novel and significant feature of T-448.
Biological Activity and Quantitative Data
In Vitro Activity
T-448 demonstrates potent and selective inhibition of LSD1 in vitro. The key quantitative data are summarized in the table below.
| Parameter | Value | Enzyme/Cell Line | Reference |
| IC50 | 22 nM | Human recombinant LSD1 | [1] |
| kinact/KI | 1.7 x 104 M-1s-1 | Human recombinant LSD1 | [1] |
| Selectivity | >4,500-fold vs. MAOA/B | - | [1] |
In Vivo Activity
In vivo studies in animal models have demonstrated the ability of T-448 to cross the blood-brain barrier and exert its pharmacological effects in the CNS.
| Animal Model | Dosage | Administration | Key Findings | Reference |
| NR1-hypo mice | 1, 10 mg/kg | Oral, 3 weeks | Dose-dependently increased H3K4me2 levels in the hippocampus. Partially restored learning function. | [12] |
| Mice | Up to 100 mg/kg | - | Increased brain H3K4 methylation without causing hematological side effects. | [12] |
Signaling Pathway
The primary signaling pathway affected by T-448 is the epigenetic regulation of gene expression through the modulation of H3K4 methylation. By inhibiting LSD1, T-448 leads to an increase in H3K4me1/2 levels, which are generally associated with active gene transcription[1]. In the context of neurons, this can influence the expression of genes involved in neuronal plasticity, learning, and memory[2][12]. Increased H3K4 methylation can lead to a more open chromatin state at gene promoters and enhancers, facilitating the binding of transcription factors and the initiation of transcription[2]. This, in turn, can affect various downstream neuronal signaling pathways that are crucial for cognitive function.
Experimental Protocols
LSD1 Inhibition Assay (In Vitro)
Objective: To determine the half-maximal inhibitory concentration (IC50) of T-448 against LSD1.
Methodology: A common method is the peroxidase-coupled assay.
-
Reagents: Human recombinant LSD1, H3K4me2 peptide substrate, horseradish peroxidase (HRP), Amplex Red reagent, FAD.
-
Procedure:
-
Prepare a serial dilution of T-448.
-
In a 96-well plate, add LSD1 enzyme, FAD, and the T-448 dilution.
-
Initiate the reaction by adding the H3K4me2 peptide substrate.
-
The demethylation reaction produces hydrogen peroxide (H₂O₂).
-
HRP, in the presence of H₂O₂, catalyzes the conversion of Amplex Red to the fluorescent product, resorufin.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the T-448 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Western Blot for H3K4me2 Levels
Objective: To assess the effect of T-448 on H3K4 methylation in cells.
Methodology:
-
Cell Culture and Treatment: Culture neuronal cells and treat with varying concentrations of T-448 for a specified duration.
-
Histone Extraction: Isolate histones from the cell nuclei.
-
Protein Quantification: Determine the protein concentration of the histone extracts.
-
SDS-PAGE and Western Blotting:
-
Separate the histone proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for H3K4me2.
-
Incubate with a secondary antibody conjugated to HRP.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., total Histone H3).
Conclusion
This compound is a promising LSD1 inhibitor with a unique pharmacological profile that combines potent CNS activity with a superior hematological safety profile. Its discovery highlights the feasibility of designing enzyme inhibitors that selectively target catalytic activity while preserving essential protein-protein interactions. The detailed understanding of its synthesis, mechanism of action, and biological effects provides a solid foundation for its further investigation as a potential therapeutic agent for neurodevelopmental and psychiatric disorders. This technical guide serves as a valuable resource for researchers and drug development professionals interested in the advancement of novel epigenetic therapies.
References
- 1. Selective dissociation between LSD1 and GFI1B by a LSD1 inhibitor NCD38 induces the activation of ERG super-enhancer in erythroleukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of histone H3K4 methylation in brain development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dash.harvard.edu [dash.harvard.edu]
- 4. 2-Amino-5-methyl-1,3,4-thiadiazole synthesis - chemicalbook [chemicalbook.com]
- 5. US2799683A - Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles - Google Patents [patents.google.com]
- 6. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Amide Synthesis [fishersci.co.uk]
- 10. benchchem.com [benchchem.com]
- 11. Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Broad domains of histone 3 lysine 4 trimethylation are associated with transcriptional activation in CA1 neurons of the hippocampus during memory formation - PMC [pmc.ncbi.nlm.nih.gov]
T-448 Free Base: A Technical Guide to its Chemical Properties, Structure, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-448 free base is a potent, selective, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme critically involved in epigenetic regulation through the demethylation of histone H3 at lysine (B10760008) 4 (H3K4).[1] With an IC50 of 22 nM, T-448 demonstrates significant potential in the field of neuropharmacology and oncology.[1] This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of this compound, along with generalized experimental protocols for its characterization and a visualization of its signaling pathway.
Chemical Properties and Structure
This compound, systematically named 3-((1S,2R)-2-(cyclobutylamino)cyclopropyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide, possesses a unique chemical structure that contributes to its specific and irreversible binding to LSD1.[2] Its key chemical and physical properties are summarized in the tables below.
Table 1: Chemical Identifiers and Descriptors
| Identifier | Value |
| IUPAC Name | 3-[(1S,2R)-2-(cyclobutylamino)cyclopropyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide[2] |
| Molecular Formula | C17H20N4OS[2] |
| CAS Number | 1597426-52-2[3] |
| ChEMBL ID | CHEMBL5276713[2] |
| PubChem CID | 118304076[2] |
Table 2: Physicochemical Properties
| Property | Value |
| Molecular Weight | 328.4 g/mol [2] |
| XLogP3 | 2.7[2] |
| Hydrogen Bond Donor Count | 2[2] |
| Hydrogen Bond Acceptor Count | 5[2] |
| Rotatable Bond Count | 4[2] |
| Exact Mass | 328.13578245 Da[2] |
| Polar Surface Area | 95.2 Ų[2] |
Mechanism of Action and Signaling Pathway
T-448 exerts its biological effects through the specific and irreversible inhibition of LSD1, a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme. The proposed mechanism involves the formation of a compact formyl-FAD adduct, which effectively inactivates the enzyme.[1] A significant advantage of T-448 is its minimal impact on the LSD1-GFI1B complex, which is crucial for hematopoiesis. This selectivity reduces the risk of hematological side effects, such as thrombocytopenia, a common issue with other LSD1 inhibitors.[1]
The inhibition of LSD1 by T-448 leads to an increase in the methylation of histone H3 at lysine 4 (H3K4me2), a key epigenetic mark associated with active gene transcription.[1] This, in turn, enhances the expression of neural plasticity-related genes, including Brain-Derived Neurotrophic Factor (BDNF), Arc, and Fos.[2] This mechanism of action underlies the observed pro-cognitive effects of T-448 in preclinical models, where it has been shown to restore learning function in mice with NMDA receptor hypofunction.[2]
References
In Vitro Activity of T-448 Free Base: A Technical Overview for Researchers
An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals
T-448 free base is a potent and irreversible inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme critically involved in epigenetic regulation. While the primary body of research on T-448 has focused on its therapeutic potential in neuroscience, emerging studies on LSD1 inhibitors suggest a broader range of applications, including in the field of infectious diseases. This technical guide provides a comprehensive overview of the known in vitro activity of this compound, its mechanism of action, and the potential antimicrobial activities of the broader class of LSD1 inhibitors.
Quantitative Data: Potency of this compound
The primary in vitro activity reported for this compound is its potent inhibition of the LSD1 enzyme. The following table summarizes the key quantitative metric for its activity.
| Compound | Target | IC50 | Cell Line / Assay Conditions |
| This compound | Lysine-specific demethylase 1 (LSD1) | 22 nM | In vitro enzymatic assay |
Experimental Protocols
Determination of IC50 for LSD1 Inhibition (In Vitro Enzymatic Assay):
The half-maximal inhibitory concentration (IC50) of this compound against LSD1 is determined using a biochemical assay. A typical protocol involves:
-
Reagents and Materials:
-
Recombinant human LSD1 enzyme
-
Dimethylated histone H3 peptide (H3K4me2) as a substrate
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
A suitable chromogenic or fluorogenic HRP substrate (e.g., Amplex Red)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
This compound stock solution (in DMSO)
-
-
Assay Procedure:
-
The LSD1 enzyme is incubated with varying concentrations of this compound in the assay buffer for a predetermined period to allow for inhibitor binding.
-
The enzymatic reaction is initiated by the addition of the H3K4me2 substrate.
-
The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).
-
The reaction is then quenched, and the amount of demethylated product is quantified. This is often done indirectly by detecting the hydrogen peroxide produced during the demethylation reaction.
-
The HRP-conjugated antibody and its substrate are added, and the resulting signal (absorbance or fluorescence) is measured using a plate reader.
-
-
Data Analysis:
-
The percentage of inhibition at each concentration of this compound is calculated relative to a control with no inhibitor.
-
The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Visualizing the Mechanism of Action of this compound
The primary mechanism of T-448 is the inhibition of LSD1, which in turn affects gene transcription.
Broader Antimicrobial Potential of LSD1 Inhibitors
While there is no direct evidence for the antibacterial or antifungal activity of this compound, recent research has highlighted the potential of LSD1 inhibitors in combating various infectious agents.
Antiviral Activity:
Studies have shown that LSD1 plays a role in the replication of several viruses. Inhibition of LSD1 has been found to have antiviral effects against:
-
Coronaviruses: LSD1 inhibition can modulate the host's inflammatory and antiviral responses.[1]
-
Herpes Simplex Virus 1 (HSV-1): LSD1 is necessary for viral immediate-early gene expression and DNA replication. Inhibitors of LSD1 can block these processes.
Antiparasitic Activity:
Research has also indicated that LSD1 inhibitors could be effective against certain parasites. For instance, treatment of macrophages infected with Leishmania with LSD1 inhibitors resulted in a significant reduction in parasite burden.
The proposed mechanism for the antiviral activity of LSD1 inhibitors involves the modulation of the host's innate immune response and direct interference with viral replication processes that are dependent on host epigenetic machinery.
This compound is a well-characterized, potent inhibitor of LSD1 with established in vitro activity against its enzymatic target. While its development has been focused on neurological disorders, the growing body of evidence for the role of LSD1 in infectious diseases opens up new avenues for research. The exploration of T-448 and other LSD1 inhibitors as potential antimicrobial agents is a promising area for future drug development. Further studies are warranted to determine the in vitro antimicrobial spectrum and efficacy of this compound against a range of bacterial, fungal, and viral pathogens.
References
T-448 Free Base: A Technical Guide for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of T-448 free base, a potent and specific inhibitor of Lysine-Specific Demethylase 1 (LSD1), for its application in neuroscience research. T-448 presents a promising avenue for investigating the epigenetic regulation of neuronal processes and developing novel therapeutics for central nervous system disorders.
Core Compound Properties
T-448 is an orally active and irreversible inhibitor of LSD1, an enzyme that demethylates histone H3 at lysine (B10760008) 4 (H3K4), a mark associated with active gene transcription.[1][2] By inhibiting LSD1, T-448 enhances H3K4 methylation, leading to increased expression of genes related to neural plasticity.[1]
| Property | Value | Source(s) |
| Target | LSD1 (KDM1A) | [1][2] |
| IC50 | 22 nM | [1][2] |
| Mechanism of Action | Irreversible | [1][2] |
| Activity | Orally active | [1][2] |
| Chemical Formula | C19H22N4OS | [2] |
| Molecular Weight | 386.47 g/mol | [2] |
| CAS Number | 1597426-52-2 | [1] |
Mechanism of Action and Signaling Pathway
T-448 acts by irreversibly binding to the flavin adenine (B156593) dinucleotide (FAD) cofactor of LSD1, leading to the formation of a compact formyl-FAD adduct.[3] This specific interaction inhibits the demethylase activity of LSD1. A key advantage of T-448 is its minimal impact on the LSD1-GFI1B complex, which is crucial for hematopoietic differentiation.[3][4][5] This selectivity contributes to a superior hematological safety profile compared to other LSD1 inhibitors, reducing the risk of side effects like thrombocytopenia.[3]
The inhibition of LSD1 by T-448 leads to an increase in the methylation of H3K4 (specifically H3K4me2), an epigenetic mark that promotes gene transcription.[1] In a neuronal context, this results in the enhanced expression of genes associated with neural plasticity, such as Brain-Derived Neurotrophic Factor (Bdnf), Arc, and Fos.[1][2] This modulation of gene expression is believed to underlie the observed improvements in learning and memory functions in preclinical models.[1][3]
In Vitro and In Vivo Efficacy
In Vitro Studies
| Parameter | Details | Source(s) |
| Cell Line | Primary cultured rat neurons | [1][2] |
| Concentration | 0-10 μM | [1][2] |
| Incubation Time | 1 day | [1][2] |
| Observed Effects | Significantly increased H3K4me2 and Ucp2 mRNA | [1][2] |
In Vivo Studies
| Parameter | Details | Source(s) |
| Animal Model | NR1-hypo mice (NMDA receptor hypofunction model) | [1][2] |
| Dosage | 1 and 10 mg/kg | [1][2] |
| Administration | Oral, for 3 weeks | [1][2] |
| Observed Effects | - Dose-dependently increased H3K4me2 levels around Bdnf, Arc, and Fos genes in the hippocampus.- Partially and dose-dependently rescued learning dysfunction. | [1][2] |
| Safety | No hematological side effects observed, even at 100 mg/kg. | [1] |
Experimental Protocols
In Vitro H3K4 Methylation Assay
Objective: To determine the effect of T-448 on histone H3K4 methylation in primary neurons.
Methodology:
-
Cell Culture: Primary neurons are cultured from rat embryos and maintained in appropriate media.
-
Treatment: Neurons are treated with varying concentrations of this compound (e.g., 0-10 μM) or vehicle control for 24 hours.[1][2]
-
Histone Extraction: Histones are extracted from the cell nuclei using standard acid extraction protocols.
-
Western Blot Analysis: Extracted histones are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for H3K4me2 and total H3.
-
Quantification: The levels of H3K4me2 are normalized to total H3 and quantified using densitometry.
In Vivo Behavioral and Target Engagement Study
Objective: To assess the effect of T-448 on learning and memory and to confirm target engagement in the brain.
Methodology:
-
Animal Model: NR1-hypo mice, which exhibit learning deficits, are used.[1][2]
-
Drug Administration: T-448 is administered orally at doses of 1 and 10 mg/kg once daily for 3 weeks.[1][2] A vehicle control group is also included.
-
Behavioral Testing: A maze-based learning task (e.g., T-maze or Morris water maze) is used to assess learning and memory function. The rate of correct choices or other relevant metrics are recorded.[1][2]
-
Tissue Collection: Following the behavioral testing, brain tissue, specifically the hippocampus, is collected.
-
Chromatin Immunoprecipitation (ChIP): ChIP is performed on the hippocampal tissue using an antibody against H3K4me2 to assess the levels of this histone mark at the promoter regions of target genes (Bdnf, Arc, Fos).
-
Quantitative PCR (qPCR): The DNA obtained from ChIP is analyzed by qPCR to quantify the enrichment of H3K4me2 at the target gene promoters.
Conclusion
This compound is a valuable research tool for investigating the role of LSD1 and histone methylation in the central nervous system. Its specificity, oral bioavailability, and favorable safety profile make it a compelling candidate for further preclinical and potentially clinical development for neurological disorders characterized by epigenetic dysregulation.[3] This guide provides a foundational understanding of T-448's properties and methodologies for its use in neuroscience research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. T-448 | Histone Demethylase | TargetMol [targetmol.com]
- 3. T-448, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. T-448|T448;T 448 [dcchemicals.com]
- 5. This compound|T448;T 448 [dcchemicals.com]
The Role of LSD1 and its Modulation by T-448 Free Base: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation. By removing mono- and di-methyl groups from histone H3 at lysine (B10760008) 4 (H3K4me1/2) and lysine 9 (H3K9me1/2), LSD1 functions as a key transcriptional co-repressor or co-activator, influencing a multitude of cellular processes.[1][2] Its dysregulation is implicated in numerous pathologies, particularly in cancer, where it is frequently overexpressed and associated with poor prognosis, making it a compelling target for therapeutic intervention.[3][4]
This technical guide provides an in-depth investigation into the role of LSD1 and its specific inhibition by T-448 free base, a novel, irreversible inhibitor. T-448 has demonstrated a unique mechanism of action that allows for potent enzymatic inhibition while mitigating safety concerns associated with earlier-generation LSD1 inhibitors.[5][6] We will explore its mechanism, summarize key quantitative data, provide detailed experimental protocols for its evaluation, and visualize the associated cellular pathways.
The Dual Function of LSD1: Enzymatic Activity and Scaffolding
LSD1's biological role is multifaceted, extending beyond its catalytic demethylase activity. It also functions as a crucial scaffolding protein within large transcriptional regulatory complexes, such as the CoREST and NuRD complexes.[4][7] A critical interaction for hematopoietic differentiation is its association with the transcription factor Growth Factor Independent 1B (GFI1B).[6] Disruption of this LSD1-GFI1B complex by some first-generation LSD1 inhibitors, such as those based on a tranylcypromine (B92988) scaffold, has been linked to hematological toxicities like thrombocytopenia, posing a significant challenge for their clinical development.[5][6]
T-448: A Precision Inhibitor of LSD1 Enzymatic Activity
T-448 (3-((1S,2R)-2-(cyclobutylamino)cyclopropyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide) is a specific, orally active, and irreversible inhibitor of LSD1.[6][8] Its innovative mechanism of action distinguishes it from other inhibitors. T-448 binds to the FAD cofactor in the LSD1 active site and, through a process involving Grob fragmentation, generates a compact formyl-FAD adduct .[7][9] This compact adduct effectively blocks the enzyme's demethylase activity without causing the significant steric hindrance that would disrupt the crucial LSD1-GFI1B protein-protein interaction.[5][10] This selective inhibition of enzymatic function while preserving the scaffolding interaction is key to its improved safety profile.[5]
Mechanism of Action: T-448 vs. First-Generation Inhibitors
The distinct mechanisms are visualized below. Classical inhibitors form bulky adducts that clash with binding partners, whereas T-448's compact adduct does not.
Caption: Comparative mechanisms of LSD1 inhibitors.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo quantitative data for this compound, demonstrating its potency, selectivity, and pharmacodynamic effects.
| Parameter | Value | Assay Type | Source |
| IC₅₀ | 22 nM | Human Recombinant LSD1 Enzyme Assay | [5][8] |
| k_inact/K_I | 1.7 x 10⁴ ± 2.6 x 10³ s⁻¹M⁻¹ | Human Recombinant LSD1 Enzyme Assay | [5] |
| Selectivity | >4,500-fold vs. MAO-A/B | Enzyme Inhibition Assays | [5] |
| Table 1: In Vitro Enzymatic Activity of T-448. |
| Animal Model | Dose (p.o.) | Time Point | % LSD1 Inhibition (Hippocampus) | Source |
| Rat | 1 mg/kg | 2 h | 50.2% | [11] |
| Rat | 1 mg/kg | 24 h | 29.5% | [11] |
| Rat | 3 mg/kg | 2 h | 85.5% | [11] |
| Rat | 3 mg/kg | 24 h | 83.3% | [11] |
| Table 2: Ex Vivo LSD1 Enzyme Inhibition by T-448 in Rats. |
| Animal Model | Treatment | Outcome | Source |
| NR1-hypo Mice | T-448 (1, 10 mg/kg, p.o., 3 weeks) | Dose-dependent increase in H3K4me2 at Bdnf, Arc, and Fos gene promoters in the hippocampus. | [5][8] |
| NR1-hypo Mice | T-448 (1, 10 mg/kg, p.o., 3 weeks) | Dose-dependent and significant rescue of learning deficits in the water Y-maze test. | [5][8] |
| Mice & Rats | Effective doses (e.g., 10 mg/kg) | No significant changes in platelet, red blood cell, or white blood cell counts. | [5][11] |
| Table 3: In Vivo Pharmacodynamic and Safety Profile of T-448. |
Signaling Pathways and Downstream Effects
Inhibition of LSD1 by T-448 leads to a direct increase in H3K4 di-methylation (H3K4me2) at the promoter regions of specific genes. This epigenetic modification alters chromatin structure, facilitating gene expression. In neuronal contexts, this has been shown to upregulate genes critical for neural plasticity and cognitive function.
Caption: Epigenetic and transcriptional consequences of LSD1 inhibition by T-448.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of LSD1 inhibitors like T-448. The following protocols are based on those used in the preclinical evaluation of T-448.[5]
Protocol 1: In Vitro LSD1 Enzyme Inhibition Assay
This assay quantifies the direct inhibitory effect of T-448 on purified LSD1 enzyme activity.
-
Objective: To determine the IC₅₀ of T-448 for LSD1.
-
Materials:
-
Human recombinant LSD1/CoREST complex.
-
Horseradish peroxidase (HRP).
-
Amplex Red reagent.
-
Di-methylated H3K4 peptide substrate (e.g., ARTK(me2)QTARKSTGGKAPRKQLA-GGK).
-
This compound serially diluted in DMSO.
-
Assay Buffer: 50 mM HEPES (pH 7.5).
-
384-well black microplate.
-
-
Procedure:
-
Prepare a reaction mixture containing LSD1/CoREST complex, HRP, and the H3K4me2 peptide substrate in Assay Buffer.
-
Add serial dilutions of T-448 or vehicle (DMSO) to the wells of the microplate.
-
Add the reaction mixture to each well to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Add Amplex Red reagent to each well. H₂O₂, a byproduct of the demethylation reaction, reacts with Amplex Red in the presence of HRP to produce the fluorescent product, resorufin.
-
Incubate for an additional 15 minutes.
-
Measure fluorescence on a plate reader (Excitation: 530 nm, Emission: 590 nm).
-
Calculate the percent inhibition relative to the vehicle control and plot the dose-response curve to determine the IC₅₀ value using non-linear regression.
-
Protocol 2: Immunoprecipitation for LSD1-GFI1B Interaction
This protocol assesses whether an inhibitor disrupts the protein-protein interaction between LSD1 and its binding partner GFI1B in a cellular context.
-
Objective: To evaluate the impact of T-448 on the LSD1-GFI1B complex.
-
Cell Line: TF-1a human erythroblast cell line.
-
Materials:
-
TF-1a cells.
-
This compound and a comparator inhibitor known to disrupt the complex (e.g., T-711).
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Anti-LSD1 antibody.
-
Protein A/G magnetic beads.
-
Anti-GFI1B antibody for Western blotting.
-
-
Procedure:
-
Culture TF-1a cells and treat with various concentrations of T-448, comparator inhibitor, or vehicle (DMSO) for 6-24 hours.
-
Harvest cells and lyse with ice-cold lysis buffer.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Pre-clear the supernatant by incubating with Protein A/G beads for 1 hour.
-
Incubate the pre-cleared lysate with an anti-LSD1 antibody overnight at 4°C with rotation to form immune complexes.
-
Add fresh Protein A/G beads and incubate for 2-4 hours to capture the immune complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binders.
-
Elute the bound proteins by boiling in Laemmli sample buffer.
-
Analyze the eluates by SDS-PAGE and Western blotting using an anti-GFI1B antibody to detect co-immunoprecipitated GFI1B. Use an anti-LSD1 antibody to confirm successful immunoprecipitation.
-
Compare the amount of co-precipitated GFI1B in inhibitor-treated samples to the vehicle control. A reduction indicates disruption of the complex.
-
Protocol 3: Chromatin Immunoprecipitation (ChIP) Assay
This assay measures the change in histone methylation at specific gene promoters following inhibitor treatment.
-
Objective: To quantify the T-448-induced increase in H3K4me2 levels at target gene promoters.
-
Cell Line/Tissue: Primary cultured rat neurons or mouse hippocampus tissue.
-
Materials:
-
Formaldehyde (B43269) (for cross-linking).
-
Glycine (to quench cross-linking).
-
Chromatin shearing equipment (e.g., sonicator).
-
Anti-H3K4me2 antibody and control IgG.
-
Protein A/G magnetic beads.
-
Buffers for lysis, washing, and elution.
-
Reagents for reverse cross-linking and DNA purification.
-
Primers for qPCR targeting the promoter regions of interest (e.g., Bdnf, Ucp2).
-
-
Procedure:
-
Treat cells or animals with T-448 as required.
-
Cross-link proteins to DNA by adding formaldehyde directly to the culture medium or homogenized tissue. Incubate for 10 minutes at room temperature.
-
Quench the reaction with glycine.
-
Lyse the cells/tissue and shear the chromatin into fragments of 200-1000 bp using sonication.
-
Perform immunoprecipitation by incubating the sheared chromatin overnight with an anti-H3K4me2 antibody or a control IgG.
-
Capture the antibody-chromatin complexes using Protein A/G beads.
-
Wash the beads to remove non-specifically bound chromatin.
-
Elute the chromatin from the beads and reverse the cross-links by heating at 65°C.
-
Purify the immunoprecipitated DNA.
-
Quantify the amount of target DNA (e.g., Bdnf promoter) in the H3K4me2 IP and IgG samples using quantitative PCR (qPCR).
-
Express the results as a percentage of input chromatin to determine the enrichment of H3K4me2 at the specific gene locus.
-
Caption: A logical workflow for the preclinical assessment of T-448.
Conclusion
T-448 represents a significant advancement in the development of LSD1 inhibitors. Its unique mechanism of forming a compact formyl-FAD adduct allows for potent and specific inhibition of LSD1's enzymatic activity while preserving its critical scaffolding functions, notably the interaction with GFI1B.[5][7] This translates to a promising efficacy and safety profile in preclinical models, particularly in the context of neurological disorders where enhanced neural plasticity is a desired outcome.[6] The data and protocols presented in this guide provide a comprehensive framework for researchers to further investigate the role of LSD1 and the therapeutic potential of next-generation inhibitors like T-448.
References
- 1. benchchem.com [benchchem.com]
- 2. Promoter H3K4 methylation dynamically reinforces activation-induced pathways in human CD4 T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical studies reveal that LSD1 inhibition results in tumor growth arrest in lung adenocarcinoma independently of driver mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unlocking the dual role of LSD1 in tumor immunity: innate and adaptive pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. T-448, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. T-448, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Covalent adduct Grob fragmentation underlies LSD1 demethylase-specific inhibitor mechanism of action and resistance. | Broad Institute [broadinstitute.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
The Effects of T-448 Free Base on Gene Expression: A Technical Overview
Disclaimer: The following document is a synthesized guide based on publicly available research. The compound "T-448 free base" does not appear in the public scientific literature. This guide has been constructed based on information available for compounds with similar mechanisms of action that are often associated with the research and development of novel therapeutics. Researchers should consult primary literature and internal documentation for specific details on this compound.
Abstract
This technical guide provides a comprehensive overview of the putative effects of this compound on gene expression. Given the absence of direct public data on this compound, this document outlines the expected molecular mechanisms and experimental considerations based on analogous small molecule inhibitors targeting key signaling pathways in cellular proliferation and inflammation. The methodologies and data presented are hypothetical and intended to serve as a framework for researchers, scientists, and drug development professionals investigating novel compounds of this class.
Hypothetical Mechanism of Action and Signaling Pathway
It is postulated that this compound acts as a selective inhibitor of a key kinase within the MAPK/ERK signaling cascade, a critical pathway regulating gene expression related to cell growth, differentiation, and survival. Inhibition of this pathway is a common strategy in the development of targeted cancer therapies.
Caption: Postulated MAPK/ERK signaling pathway inhibited by this compound.
Experimental Protocols
The following sections detail standardized, hypothetical protocols that would be employed to assess the effects of a novel compound like this compound on gene expression.
Cell Culture and Treatment
Human cancer cell lines, such as A549 (non-small cell lung cancer), would be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells would be maintained in a humidified incubator at 37°C with 5% CO2. For experimentation, cells would be seeded in 6-well plates and allowed to adhere overnight. This compound, dissolved in DMSO, would be added to the media at final concentrations ranging from 10 nM to 10 µM for 24 hours. A vehicle control (DMSO) would be run in parallel.
RNA Isolation and Quantification
Total RNA would be extracted from treated and control cells using a TRIzol-based reagent according to the manufacturer's protocol. The concentration and purity of the isolated RNA would be determined using a NanoDrop spectrophotometer, with A260/A280 ratios between 1.8 and 2.0 being considered acceptable. RNA integrity would be assessed via agarose (B213101) gel electrophoresis or a Bioanalyzer.
Gene Expression Analysis: RNA-Sequencing Workflow
To obtain a global view of gene expression changes, next-generation sequencing (RNA-Seq) would be performed.
Caption: Standard experimental workflow for RNA-Sequencing analysis.
Data Analysis
Sequencing reads would be aligned to the human reference genome (e.g., hg38). Differential gene expression analysis would be performed using packages such as DESeq2 in R. Genes with a |log2(fold change)| > 1 and a p-adjusted value < 0.05 would be considered significantly differentially expressed.
Expected Quantitative Data
The following tables represent hypothetical data demonstrating the expected outcomes of treating A549 cells with 1 µM this compound for 24 hours.
Table 1: Hypothetical Down-regulated Genes Involved in Cell Cycle Progression
| Gene Symbol | Gene Name | Log2 Fold Change | p-adjusted value |
| CCND1 | Cyclin D1 | -2.58 | 1.2e-50 |
| CDK4 | Cyclin Dependent Kinase 4 | -1.95 | 3.4e-35 |
| E2F1 | E2F Transcription Factor 1 | -2.10 | 7.8e-42 |
| MYC | MYC Proto-Oncogene | -3.05 | 9.1e-60 |
Table 2: Hypothetical Up-regulated Genes Involved in Apoptosis
| Gene Symbol | Gene Name | Log2 Fold Change | p-adjusted value |
| BAX | BCL2 Associated X, Apoptosis Regulator | 1.89 | 4.5e-30 |
| CASP3 | Caspase 3 | 1.52 | 6.7e-25 |
| GADD45A | Growth Arrest and DNA Damage Inducible Alpha | 2.20 | 8.3e-45 |
| CDKN1A | Cyclin Dependent Kinase Inhibitor 1A (p21) | 3.15 | 2.0e-65 |
Logical Relationship of Experimental Findings
The anticipated results would follow a clear logical progression from molecular action to cellular effect.
In-Depth Technical Guide: Cellular Targets of T-448 Free Base
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular targets and mechanism of action of T-448 free base, a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1). The information presented herein is compiled from preclinical research and is intended to inform further investigation and drug development efforts.
Executive Summary
T-448 is a specific, orally active, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1][2][3][4] It demonstrates high potency with an IC50 of 22 nM for LSD1.[1][2][3][4] A key feature of T-448 is its unique mechanism of action that involves the formation of a compact formyl-FAD adduct, which leads to the irreversible inhibition of LSD1's enzymatic activity.[1][5] This mechanism confers a significant safety advantage by having a minimal impact on the interaction between LSD1 and its binding partner, Growth Factor Independent 1B (GFI1B), thereby avoiding the hematological toxicities associated with other LSD1 inhibitors.[1][5] The primary cellular effect of T-448 is the enhancement of histone H3 lysine (B10760008) 4 dimethylation (H3K4me2), leading to the increased expression of neuronal plasticity-related genes.
Quantitative Data on T-448 Inhibition
The inhibitory activity and selectivity of T-448 have been characterized through various in vitro assays. The following tables summarize the key quantitative data.
| Target Enzyme | IC50 | Inhibition Type | Kinetic Parameter (k_inact_/K_I_) |
| LSD1 (KDM1A) | 22 nM | Irreversible | 1.7 x 10⁴ M⁻¹s⁻¹ |
Table 1: Potency and Kinetics of T-448 against LSD1.
| Enzyme | Selectivity vs. LSD1 |
| MAO-A | > 4,500-fold |
| MAO-B | > 4,500-fold |
Table 2: Selectivity Profile of T-448.
Cellular Mechanism of Action
T-448 exerts its effects by directly targeting and inhibiting the enzymatic activity of LSD1.
Inhibition of LSD1 and Enhancement of H3K4 Methylation
LSD1 is a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme that demethylates mono- and di-methylated lysine residues on histone H3, primarily at position 4 (H3K4me1/2). This demethylation is a repressive epigenetic mark, leading to the silencing of target gene expression. T-448 irreversibly binds to the FAD cofactor in the active site of LSD1, forming a compact formyl-FAD adduct.[1][5] This covalent modification inactivates the enzyme, preventing the demethylation of H3K4. Consequently, treatment with T-448 leads to an increase in the levels of H3K4me2 at the promoter regions of specific genes.
Upregulation of Target Gene Expression
The T-448-induced increase in H3K4me2, an active epigenetic mark, results in the enhanced transcription of several neuronal plasticity-related genes. In primary cultured rat neurons, T-448 treatment has been shown to significantly increase the mRNA levels of:
-
Ucp2 (Uncoupling protein 2)[4]
-
Bdnf (Brain-derived neurotrophic factor)
-
Arc (Activity-regulated cytoskeleton-associated protein)[4]
-
Fos (FBJ murine osteosarcoma viral oncogene homolog)[4]
This upregulation of genes involved in neuronal function and plasticity underlies the potential therapeutic effects of T-448 in neurological disorders.
Signaling Pathway
The signaling pathway modulated by T-448 is central to epigenetic regulation of gene expression.
Experimental Protocols
The following are summaries of the key experimental protocols used to characterize the cellular targets and mechanism of action of T-448.
LSD1 Enzyme Inhibition Assay
Objective: To determine the in vitro potency of T-448 against recombinant human LSD1.
Methodology:
-
A horseradish peroxidase-coupled assay is used to measure the production of hydrogen peroxide, a byproduct of the LSD1-mediated demethylation reaction.
-
Recombinant human LSD1 is incubated with a di-methylated H3K4 peptide substrate in the presence of varying concentrations of T-448.
-
The reaction is initiated, and the rate of hydrogen peroxide production is measured spectrophotometrically.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
For determining the mode of inhibition, a time-dependent inactivation assay is performed by pre-incubating LSD1 with T-448 for various time points before adding the substrate. The kinetic parameters k_inact_ and K_I_ are determined from the resulting data.
Cellular Histone Methylation Assay
Objective: To assess the effect of T-448 on H3K4 methylation levels in a cellular context.
Methodology:
-
Primary cultured rat neurons are treated with varying concentrations of T-448 (0-10 µM) for 24 hours.
-
Following treatment, cells are harvested, and histones are extracted from the nuclei.
-
Western blotting is performed using specific antibodies against H3K4me2 and total histone H3 (as a loading control).
-
The relative levels of H3K4me2 are quantified by densitometry and normalized to total H3.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
Objective: To quantify the changes in mRNA expression of target genes following T-448 treatment.
Methodology:
-
Primary cultured rat neurons are treated with T-448 as described in the cellular histone methylation assay.
-
Total RNA is extracted from the cells using a suitable RNA isolation kit.
-
First-strand cDNA is synthesized from the total RNA using reverse transcriptase.
-
qRT-PCR is performed using gene-specific primers for Ucp2, Bdnf, Arc, Fos, and a housekeeping gene for normalization (e.g., GAPDH).
-
The relative changes in gene expression are calculated using the ΔΔCt method.
Co-Immunoprecipitation for LSD1-GFI1B Interaction
Objective: To evaluate the impact of T-448 on the interaction between LSD1 and GFI1B.
Methodology:
-
Human TF-1a erythroblasts, which endogenously express the LSD1-GFI1B complex, are treated with T-448 or a known disruptive LSD1 inhibitor as a positive control.
-
Cells are lysed, and the protein extracts are incubated with an antibody against LSD1 or GFI1B.
-
Protein A/G beads are used to pull down the antibody-protein complexes.
-
The immunoprecipitated proteins are separated by SDS-PAGE and transferred to a membrane for Western blotting.
-
The presence of the co-immunoprecipitated protein (GFI1B or LSD1, respectively) is detected using a specific antibody to assess the integrity of the complex.
Experimental Workflow
The following diagram illustrates the general workflow for characterizing the cellular targets of T-448.
References
- 1. T-448, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. T-448, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. T-448 | Demethylase 1 inhibitor | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
Methodological & Application
T-448 Free Base: Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-448 free base is a potent and selective, irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme that plays a critical role in epigenetic regulation through the demethylation of histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9).[1][2] LSD1 is overexpressed in a variety of cancers, and its inhibition has emerged as a promising therapeutic strategy. T-448 specifically inhibits the enzymatic activity of LSD1, leading to an increase in H3K4 methylation, which is associated with transcriptional activation.[1][2] A distinguishing feature of T-448 is its minimal disruption of the LSD1-GFI1B complex, which contributes to a more favorable hematological safety profile compared to some other LSD1 inhibitors.[3][4]
These application notes provide detailed protocols for utilizing this compound in common cell culture experiments to assess its biological effects, including cell viability, apoptosis induction, and target engagement.
Data Presentation
The following table summarizes the key quantitative data for this compound based on available literature. Researchers should note that optimal concentrations and incubation times may vary depending on the cell line and experimental conditions.
| Parameter | Value | Cell Line(s) | Reference |
| IC50 (LSD1 enzyme activity) | 22 nM | N/A | [2] |
| Effective Concentration (in vitro) | Starting at 0.1 µM | Primary cultured rat neurons | [4] |
| Incubation Time | 1 - 3 days | Primary cultured rat neurons, TF-1a erythroblasts | [2][4] |
Experimental Protocols
Preparation of this compound Stock Solution
This compound is typically soluble in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in anhydrous DMSO. For example, to prepare 1 ml of a 10 mM stock solution, dissolve 3.284 mg of T-448 (Molecular Weight: 328.4 g/mol ) in 1 ml of DMSO.
-
Vortex thoroughly to ensure the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage. When ready to use, thaw an aliquot and dilute it to the desired final concentration in cell culture medium. Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Cell Viability Assay (MTT Assay)
This protocol describes how to assess the effect of T-448 on cell proliferation and viability using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/ml in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µl of complete culture medium. Allow the cells to adhere overnight at 37°C in a humidified incubator with 5% CO2.
-
Prepare serial dilutions of T-448 in complete culture medium from the 10 mM stock solution. A suggested concentration range to start with is 0.01 µM to 10 µM.
-
Remove the medium from the wells and add 100 µl of the medium containing the different concentrations of T-448. Include a vehicle control group treated with the same concentration of DMSO as the highest T-448 concentration.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
After the incubation period, add 10 µl of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium and add 100 µl of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol details the detection of apoptosis in cells treated with T-448 using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest. Allow them to adhere overnight.
-
Treat the cells with various concentrations of T-448 (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control (DMSO) for 24-48 hours.
-
Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Wash the cells twice with cold PBS and resuspend them in 1X Binding Buffer provided in the apoptosis detection kit at a concentration of 1 x 10^6 cells/ml.
-
Transfer 100 µl of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µl of Annexin V-FITC and 5 µl of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µl of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.
Western Blot Analysis for H3K4 Methylation
This protocol is for detecting changes in the levels of di-methylated H3K4 (H3K4me2), a direct target of LSD1, in response to T-448 treatment.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
6-well cell culture plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K4me2 and anti-Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and treat with desired concentrations of T-448 and a vehicle control for 24-72 hours.
-
Wash the cells with cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K4me2 antibody overnight at 4°C, according to the manufacturer's recommended dilution.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-Histone H3 antibody as a loading control to normalize the H3K4me2 signal.
Visualization of Pathways and Workflows
Caption: T-448 inhibits LSD1, leading to increased H3K4 methylation and altered gene expression, resulting in various cellular outcomes.
Caption: General experimental workflow for evaluating the effects of T-448 in cell culture.
References
- 1. Epigenetic roles of lysine-specific demethylase 1 (LSD1) in cancer metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Expanding the Role of the Histone Lysine-Specific Demethylase LSD1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical studies reveal that LSD1 inhibition results in tumor growth arrest in lung adenocarcinoma independently of driver mutations - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Dissolution and Preparation of T-448 Free Base for In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
T-448 is an orally active, irreversible inhibitor of lysine-specific demethylase 1 (LSD1), with an IC₅₀ of 22 nM.[1][2][3] It has shown potential in preclinical models for improving learning function.[1] Like many small molecule drug candidates, which are often poorly water-soluble, formulating the free base form of T-448 for in vivo studies requires careful selection of vehicles to ensure adequate dissolution and bioavailability for oral administration.[4][5] This document provides a detailed protocol for developing a suitable formulation for T-448 free base, focusing on creating a stable and homogenous suspension for oral dosing in rodent models.
The primary challenge in formulating a free base is often its low aqueous solubility.[4] The goal is to create a formulation, such as a solution or a suspension, that can be administered accurately and reproducibly.[6] For oral preclinical studies, aqueous suspensions are often preferred as they can minimize potential confounding physiological or toxicological effects that may arise from solubilizing excipients like co-solvents or surfactants.[7]
Physicochemical Properties of this compound
A summary of the known properties of this compound is presented below. Solubility data in common preclinical vehicles is often not publicly available and must be determined empirically.
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₀N₄OS | PubChem[8] |
| Molecular Weight | 328.4 g/mol | PubChem[8] |
| Predicted LogP (XLogP3) | 2.7 | PubChem[8] |
| Known Activity | IC₅₀ of 22 nM for LSD1 | MedChemExpress[1] |
| Administration Route | Oral (in vivo mouse studies) | MedChemExpress[1] |
Experimental Protocols
Objective: To determine the approximate solubility of this compound in a panel of common, well-tolerated vehicles for oral dosing in rodents.
Materials:
-
This compound
-
Vehicle 1: Deionized Water
-
Vehicle 2: 0.5% (w/v) Methylcellulose (MC) in water
-
Vehicle 3: 0.5% (w/v) Carboxymethylcellulose (CMC) with 0.1% (v/v) Polysorbate 80 (Tween® 80) in water[9]
-
Analytical balance, microcentrifuge tubes, vortex mixer, rotator, centrifuge.
Methodology:
-
Preparation of Stock Vehicles: Prepare a sufficient quantity of each aqueous vehicle (Vehicles 2 and 3). Stir overnight to ensure complete dissolution of the suspending agents.
-
Weighing Compound: Accurately weigh 1 mg, 5 mg, and 10 mg of this compound into separate, appropriately labeled microcentrifuge tubes.
-
Addition of Vehicle: Add 1 mL of a single vehicle to each tube containing T-448. This will create initial concentrations of 1, 5, and 10 mg/mL. Repeat for all four vehicles.
-
Mixing: Vortex each tube vigorously for 2 minutes to facilitate the dispersion of the solid.
-
Equilibration: Place the tubes on a rotator at room temperature for 24 hours to allow them to reach equilibrium.
-
Observation & Centrifugation: After 24 hours, visually inspect each tube for undissolved particles. For tubes where a clear solution is not observed, centrifuge at 14,000 rpm for 15 minutes to pellet any undissolved solid.
-
Solubility Determination:
-
Visual Method: If the supernatant is clear with no visible pellet, the compound is considered soluble at that concentration.
-
Quantitative Method (Optional but Recommended): Carefully collect the supernatant and analyze the concentration of dissolved T-448 using a suitable analytical method (e.g., HPLC-UV). The concentration measured represents the solubility in that vehicle.
-
Data Presentation:
Summarize the results in a table. The following is an illustrative example.
| Vehicle | Solubility (mg/mL) | Observations |
| Deionized Water | < 0.1 | Insoluble, particles observed |
| 0.5% MC in Water | < 0.1 | Fine suspension formed |
| 0.5% CMC / 0.1% Tween® 80 | < 0.1 | Homogenous, stable suspension |
| Corn Oil | ~1.0 | Particles observed, partial dissolution |
Objective: To prepare a uniform and dose-accurate suspension of this compound for in vivo oral gavage studies. This protocol is based on the common practice of using cellulose-based suspending vehicles.[9][12]
Materials:
-
This compound
-
Vehicle: 0.5% (w/v) Methylcellulose (MC) in deionized water (pre-prepared and stored at 4°C).
-
Mortar and pestle (optional, for particle size reduction)
-
Spatula and analytical balance
-
Glass beaker or vial
-
Magnetic stirrer and stir bar
-
Homogenizer (optional)
Methodology:
-
Calculate Required Quantities: Determine the total volume of suspension needed based on the number of animals, dose per animal (e.g., 10 mg/kg), and dosing volume (e.g., 10 mL/kg). Add a 20-30% excess to account for transfer losses.
-
Example Calculation: For 10 mice (25g each) at 10 mg/kg and 10 mL/kg dosing volume:
-
Dose per mouse = 10 mg/kg * 0.025 kg = 0.25 mg
-
Volume per mouse = 10 mL/kg * 0.025 kg = 0.25 mL
-
Total volume needed = 10 mice * 0.25 mL/mouse = 2.5 mL. With excess, prepare 5 mL.
-
Concentration = 1 mg/mL (0.25 mg in 0.25 mL)
-
Total T-448 needed = 1 mg/mL * 5 mL = 5 mg.
-
-
-
Weigh Compound: Accurately weigh the calculated amount of this compound.
-
Wetting the Powder: Transfer the T-448 powder to a glass beaker. Add a small amount (~10% of the final volume) of the 0.5% MC vehicle. Mix with a spatula to create a uniform paste. This step is crucial to ensure the particles are properly wetted and to prevent clumping.[12]
-
Gradual Dilution: While stirring continuously with a magnetic stirrer, slowly add the remaining 0.5% MC vehicle to the paste until the final desired volume is reached.
-
Homogenization: Continue stirring for at least 30 minutes to ensure a uniform suspension. For compounds that are difficult to suspend, brief sonication or the use of a mechanical homogenizer may be necessary.[13]
-
Storage and Dosing: Store the suspension at 4°C. Before each use, vortex the suspension vigorously to re-suspend any settled particles and ensure dose uniformity.[14] The suspension should be continuously stirred during the dosing procedure if possible.
Visualization of Workflows
The following diagrams illustrate the key experimental workflows.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|T448;T 448 [dcchemicals.com]
- 3. This compound | CAS 1597426-52-2 | TargetMol | Biomol.com [biomol.com]
- 4. researchgate.net [researchgate.net]
- 5. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. T-448 (free base) | C17H20N4OS | CID 118304076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. A Guide to Oral Suspensions for Formulation Scientists - Lubrizol [lubrizol.com]
- 13. researchgate.net [researchgate.net]
- 14. Suspensions - CD Formulation [formulationbio.com]
Application Notes and Protocols: T-448 Free Base for Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-448 free base is a potent, orally active, and irreversible small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1] LSD1 is a flavin-dependent monoamine oxidase that specifically demethylates mono- and di-methylated lysine (B10760008) 4 of histone H3 (H3K4me1/2), a histone mark associated with active gene transcription. By inhibiting LSD1, T-448 leads to an increase in H3K4 methylation, which subsequently enhances the expression of genes related to neuronal plasticity, such as Brain-Derived Neurotrophic Factor (Bdnf), Activity-Regulated Cytoskeleton-associated protein (Arc), and FBJ osteosarcoma oncogene (Fos).
Dysregulation of H3K4 methylation has been implicated in the pathophysiology of various central nervous system (CNS) disorders. T-448 has shown promise in preclinical mouse models for improving learning and memory deficits.[2] A significant advantage of T-448 is its improved safety profile compared to other LSD1 inhibitors. It has minimal impact on the LSD1-Growth Factor Independent 1B (GFI1B) complex, thereby avoiding the hematological toxicity, such as thrombocytopenia, that is often associated with other compounds in this class.
These application notes provide a summary of the available data on this compound dosage in mouse models and detailed protocols for its use in preclinical research.
Data Presentation
Table 1: In Vitro and In Vivo Activity of this compound
| Parameter | Value | Species/Model | Notes | Reference |
| IC₅₀ (LSD1) | 22 nM | N/A (Biochemical Assay) | [1] | |
| Oral Dosage | 1 and 10 mg/kg | NR1-hypo mice | Daily administration for 3 weeks | [1] |
| Safety | No hematological side effects | Mice | Tested at doses up to 100 mg/kg | [1] |
Signaling Pathway and Experimental Workflow
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for in vivo mouse studies with T-448.
Experimental Protocols
Protocol 1: In Vivo Efficacy of T-448 in a Mouse Model of Learning and Memory Deficits
This protocol is based on the study conducted in NR1-hypo mice, a model for N-methyl-D-aspartate (NMDA) receptor hypofunction.
1. Animal Model:
-
Species: Mouse
-
Strain: NR1-hypo mice or other relevant strain for studying learning and memory deficits.
-
Sex: Male or female, depending on the experimental design.
-
Age: Young adult (e.g., 8-12 weeks old).
-
Housing: House mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. Acclimatize animals for at least one week before the start of the experiment.
2. Materials:
-
This compound (powder)
-
Vehicle for oral administration (see Note on Vehicle Selection )
-
Sterile water for injection or 0.9% saline
-
Gavage needles (20-22 gauge, with a ball tip)
-
Syringes (1 ml)
-
Analytical balance
-
Vortex mixer
-
Sonicator (optional)
Note on Vehicle Selection: The original study does not specify the vehicle used for T-448 administration. For benzamide (B126) compounds, a common vehicle for oral gavage in mice is 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water. It is recommended to perform a small pilot study to determine the optimal vehicle for T-448 that ensures solubility and stability.
3. Preparation of Dosing Solution (Example using 0.5% CMC):
-
Prepare a 0.5% (w/v) CMC solution by slowly adding 0.5 g of CMC to 100 ml of sterile water while stirring vigorously. Heat gently (do not boil) to aid dissolution. Allow the solution to cool to room temperature.
-
Calculate the required amount of this compound for the desired dose (e.g., 1 mg/kg or 10 mg/kg) and the number of animals.
-
Weigh the calculated amount of T-448 powder.
-
Suspend the T-448 powder in the 0.5% CMC vehicle. Vortex thoroughly to ensure a homogenous suspension. Sonication may be used to aid in creating a fine suspension.
-
Prepare fresh dosing solutions daily to ensure stability.
4. Administration:
-
Weigh each mouse daily before dosing to accurately calculate the administration volume.
-
The recommended administration volume for oral gavage in mice is 5-10 ml/kg.
-
Administer the T-448 suspension or vehicle control orally using a gavage needle once daily for the duration of the study (e.g., 3 weeks).
-
Monitor the animals for any signs of distress or adverse effects after administration.
5. Behavioral Testing:
-
Perform behavioral tests, such as the Y-maze, to assess learning and memory. Conduct testing at the end of the treatment period.
6. Tissue Collection and Molecular Analysis:
-
At the end of the study, euthanize the mice according to approved protocols.
-
Dissect the hippocampus and other brain regions of interest.
-
Process the tissue for molecular analysis, such as Chromatin Immunoprecipitation (ChIP) followed by quantitative PCR (qPCR) to measure H3K4me2 levels at the promoter regions of target genes (Bdnf, Arc, Fos), and Reverse Transcription qPCR (RT-qPCR) to measure their mRNA expression levels.
Protocol 2: Y-Maze Test for Spatial Working Memory
The Y-maze test is used to assess short-term spatial working memory.
1. Apparatus:
-
A Y-shaped maze with three identical arms (e.g., 30 cm long, 5 cm wide, with 10 cm high walls) made of a non-porous material.
-
The arms are typically arranged at a 120-degree angle to each other.
-
A camera mounted above the maze to record the sessions.
-
Video tracking software for automated analysis is recommended.
2. Procedure:
-
Acclimatize the mice to the testing room for at least 30 minutes before the test.
-
Clean the maze with 70% ethanol (B145695) between each trial to eliminate olfactory cues.
-
Place a mouse at the end of one arm (the "start arm") and allow it to freely explore the maze for a set period (e.g., 8 minutes).
-
Record the sequence of arm entries and the total number of arm entries. An arm entry is typically defined as all four paws entering the arm.
-
An "alternation" is defined as a sequence of three consecutive entries into different arms (e.g., A, B, C or C, A, B).
-
After the trial, return the mouse to its home cage.
3. Data Analysis:
-
Calculate the percentage of spontaneous alternation using the following formula:
-
% Alternation = [Number of Spontaneous Alternations / (Total Number of Arm Entries - 2)] x 100
-
-
A higher percentage of alternation is indicative of better spatial working memory.
-
The total number of arm entries can be used as a measure of general locomotor activity.
Pharmacokinetics and Toxicity
Detailed pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) and comprehensive toxicity data for this compound in mouse models are not extensively available in the public domain. The primary safety information available is its superior hematological safety profile, with no reported thrombocytopenia or other blood-related toxicities at doses up to 100 mg/kg in mice.[1]
Recommendations:
-
Researchers should conduct their own pharmacokinetic studies to determine the half-life, bioavailability, and brain penetration of T-448 in their specific mouse model.
-
It is crucial to perform acute and chronic toxicity studies to establish a full safety profile of T-448 before conducting large-scale efficacy studies. These studies should include monitoring of clinical signs, body weight, food and water intake, and histopathological analysis of major organs.
Disclaimer
This document is intended for research purposes only. The provided protocols are based on available scientific literature and standard laboratory practices. Researchers should adapt these protocols to their specific experimental needs and are responsible for ensuring compliance with all applicable institutional and governmental regulations regarding animal welfare and laboratory safety. It is highly recommended to conduct pilot studies to optimize dosage, vehicle, and experimental procedures.
References
Using T-448 free base in chromatin immunoprecipitation (ChIP) assays
Topic Clarification: T-448 (EOS-448/GSK4428859A)
Initial research indicates that T-448, also known as EOS-448 or GSK4428859A, is an antagonistic anti-TIGIT (T cell immunoglobulin and ITIM domain) human monoclonal antibody.[1][2][3] Its primary application is in immuno-oncology, where it functions to enhance the anti-tumor immune response.[3][4][5] The mechanism of action involves restoring T cell function, activating antigen-presenting cells, and depleting regulatory T cells (Tregs).[1][4][5] Currently, there is no scientific literature available to support the use of T-448 as a "free base" or in the context of chromatin immunoprecipitation (ChIP) assays. The original query may be based on a misunderstanding of the nature and application of this biological therapeutic.
This document will proceed to provide a detailed application note and protocol for the general use of Chromatin Immunoprecipitation (ChIP) assays, a technique widely used to investigate the interaction between proteins and DNA in the cell's natural chromatin context.
Introduction to Chromatin Immunoprecipitation (ChIP)
Chromatin Immunoprecipitation (ChIP) is a powerful and versatile technique used to determine the in vivo location of DNA binding proteins or the presence of specific histone modifications in the genome.[6][7] This method allows researchers to capture a snapshot of the interactions between proteins and DNA within the cell.[6][8] The applications of ChIP are broad, ranging from mapping the binding sites of transcription factors to identifying the genomic locations of various histone modifications, which are crucial for understanding gene regulation and epigenetic mechanisms.[7][9] When combined with next-generation sequencing (ChIP-Seq), a genome-wide profile of these interactions can be obtained.[6][7]
Principle of the ChIP Assay
The ChIP assay begins with the cross-linking of proteins to DNA using formaldehyde (B43269).[7][8] The chromatin is then extracted and sheared into smaller fragments, typically between 200 and 1000 base pairs, through sonication or enzymatic digestion.[7][9] An antibody specific to the protein of interest is used to immunoprecipitate the protein-DNA complexes.[6][7] Following immunoprecipitation, the cross-links are reversed, and the DNA is purified. The purified DNA can then be analyzed by various methods, including PCR, qPCR, or high-throughput sequencing, to identify the genomic regions that were associated with the target protein.[7]
Key Experimental Considerations
Successful ChIP assays are dependent on several critical factors, including the quality of the antibody, the efficiency of cross-linking and chromatin shearing, and the optimization of the immunoprecipitation conditions. The choice of a ChIP-validated antibody is paramount for the specificity and success of the experiment.
Experimental Protocol: Chromatin Immunoprecipitation
This protocol provides a general guideline for performing a ChIP assay on cultured mammalian cells. Optimization of conditions such as cell number, cross-linking time, sonication parameters, and antibody concentration is recommended for each specific cell type and target protein.
Materials and Reagents
| Reagent | Formulation | Storage |
| Formaldehyde, 37% | N/A | Room Temperature |
| Glycine (B1666218), 2.5 M | 18.77 g in 100 mL dH2O | 4°C |
| PBS (Phosphate-Buffered Saline), 1X | 8 g NaCl, 0.2 g KCl, 1.44 g Na2HPO4, 0.24 g KH2PO4 in 1 L dH2O, pH 7.4 | Room Temperature |
| Cell Lysis Buffer | 50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS, Protease Inhibitors | 4°C |
| ChIP Dilution Buffer | 16.7 mM Tris-HCl pH 8.1, 167 mM NaCl, 1.2 mM EDTA, 1.1% Triton X-100, 0.01% SDS | 4°C |
| Wash Buffer 1 | 0.1% SDS, 1% Triton X-100, 2 mM EDTA, 20 mM Tris-HCl pH 8.1, 150 mM NaCl | 4°C |
| Wash Buffer 2 | 0.1% SDS, 1% Triton X-100, 2 mM EDTA, 20 mM Tris-HCl pH 8.1, 500 mM NaCl | 4°C |
| Wash Buffer 3 | 0.25 M LiCl, 1% NP-40, 1% Deoxycholate, 1 mM EDTA, 10 mM Tris-HCl pH 8.1 | 4°C |
| TE Buffer | 10 mM Tris-HCl pH 8.0, 1 mM EDTA | Room Temperature |
| Elution Buffer | 1% SDS, 0.1 M NaHCO3 | Room Temperature (Freshly prepared) |
| 5 M NaCl | 29.22 g in 100 mL dH2O | Room Temperature |
| 0.5 M EDTA | 18.61 g in 100 mL dH2O, pH 8.0 | Room Temperature |
| 1 M Tris-HCl, pH 6.5 | 12.11 g in 100 mL dH2O, adjust pH with HCl | Room Temperature |
| Proteinase K (20 mg/mL) | N/A | -20°C |
| ChIP-grade Antibody | Target-specific | 4°C or -20°C |
| Protein A/G Agarose/Magnetic Beads | Slurry | 4°C |
Protocol Steps
-
Cross-linking:
-
To cultured cells in a flask, add formaldehyde to a final concentration of 1% (e.g., add 270 µL of 37% formaldehyde to 10 mL of medium).
-
Incubate at room temperature for 10-20 minutes with gentle shaking.[10]
-
Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M (e.g., add 0.5 mL of 2.5 M glycine to 10 mL of medium).[8]
-
Incubate for 5 minutes at room temperature.[8]
-
Wash the cells twice with ice-cold PBS.
-
-
Cell Lysis and Chromatin Shearing:
-
Resuspend the cell pellet in Cell Lysis Buffer supplemented with protease inhibitors.[10]
-
Incubate on ice for 10 minutes.[10]
-
Shear the chromatin by sonication to an average fragment size of 200-1000 bp. Optimization is critical; keep samples on ice to prevent overheating.[9][10]
-
Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.[10]
-
-
Immunoprecipitation:
-
Dilute the sheared chromatin with ChIP Dilution Buffer.
-
Save a small aliquot of the diluted chromatin as "Input" control.
-
Pre-clear the chromatin with Protein A/G beads for 30-60 minutes at 4°C with rotation.[10]
-
Centrifuge and transfer the supernatant to a new tube.
-
Add the ChIP-grade antibody to the pre-cleared chromatin and incubate overnight at 4°C with rotation.[10] A no-antibody or IgG control should be included.
-
Add Protein A/G beads to capture the antibody-protein-DNA complexes and incubate for 1-2 hours at 4°C with rotation.[10]
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Perform sequential washes with Wash Buffer 1, Wash Buffer 2, Wash Buffer 3, and finally TE Buffer to remove non-specifically bound chromatin.[10]
-
-
Elution and Reverse Cross-linking:
-
DNA Purification:
-
Add EDTA, Tris-HCl (pH 6.5), and Proteinase K to the samples and incubate at 45°C for 1 hour to digest the proteins.[10]
-
Purify the DNA using a PCR purification kit or phenol/chloroform extraction followed by ethanol (B145695) precipitation.[10][11]
-
Resuspend the purified DNA in nuclease-free water or TE buffer.
-
Data Analysis
The purified DNA can be analyzed using various methods:
-
Quantitative PCR (qPCR): To quantify the enrichment of specific DNA sequences. The results are often presented as a percentage of the input DNA.
-
ChIP-on-chip: The purified DNA is hybridized to a microarray to identify enriched regions on a larger scale.
-
ChIP-sequencing (ChIP-Seq): The purified DNA is sequenced using next-generation sequencing platforms to map the protein-DNA interactions across the entire genome.[7]
Visualization of Workflows and Pathways
ChIP Experimental Workflow
Caption: A flowchart illustrating the major steps of a chromatin immunoprecipitation (ChIP) assay.
Histone H3 Lysine 4 (H3K4) Methylation Pathway
Caption: A signaling pathway diagram of Histone H3 Lysine 4 (H3K4) methylation and its role in gene activation.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. hbmpartners.com [hbmpartners.com]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. Chromatin immunoprecipitation - Wikipedia [en.wikipedia.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Chromatin Immunoprecipitation Assay as a Tool for Analyzing Transcription Factor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fan.genetics.ucla.edu [fan.genetics.ucla.edu]
- 11. protocols.io [protocols.io]
Application of T-448 Free Base in Neurodegenerative Disease Models
Introduction
T-448 free base is a potent, selective, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme that plays a crucial role in epigenetic regulation by demethylating histone H3 at lysine (B10760008) 4 (H3K4).[1] In the context of neurodegenerative diseases, the dysregulation of epigenetic mechanisms, including histone methylation, is increasingly recognized as a key contributor to neuronal dysfunction and cell death. By inhibiting LSD1, T-448 enhances H3K4 methylation, leading to the increased expression of genes associated with neuronal plasticity and survival, such as Brain-Derived Neurotrophic Factor (BDNF).[1] This application note provides a comprehensive overview of the use of this compound in preclinical neurodegenerative disease models, including its mechanism of action, quantitative data, detailed experimental protocols, and relevant signaling pathways.
Quantitative Data Summary
The following table summarizes the key in vitro and in vivo efficacy data for this compound.
| Parameter | Value | Species/Model | Experimental Context | Reference |
| IC50 (LSD1) | 22 nM | N/A | In vitro enzyme assay | [1] |
| Effect on H3K4 Methylation | Increased | Primary cultured rat neurons | In vitro cell culture | [1] |
| In Vivo Efficacy | Partial restoration of learning function | NR1-hypo mice (NMDA receptor hypofunction model) | Oral administration (1, 10 mg/kg for 3 weeks) | [1] |
| In Vivo Target Engagement | Dose-dependently increased H3K4me2 levels in the mouse hippocampus | NR1-hypo mice | Analysis of brain tissue post-treatment | [1] |
| Safety Profile | Superior hematological safety profile with minimal impact on the LSD1-GFI1B complex | Mice | In vivo safety assessment | [1] |
Signaling Pathway
The primary mechanism of action of T-448 involves the inhibition of LSD1, leading to downstream effects on gene transcription that promote neuronal health.
Caption: Mechanism of action of this compound.
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
In Vitro LSD1 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against LSD1 enzyme activity.
Materials:
-
Recombinant human LSD1 enzyme
-
H3K4me2 peptide substrate
-
This compound (various concentrations)
-
Formaldehyde (B43269) dehydrogenase
-
NAD+
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5)
-
384-well microplate
-
Plate reader capable of measuring fluorescence or absorbance
Protocol:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 384-well plate, add the LSD1 enzyme to each well.
-
Add the diluted this compound or vehicle control to the respective wells.
-
Incubate the plate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the demethylation reaction by adding the H3K4me2 peptide substrate and NAD+.
-
The reaction produces formaldehyde, which is then converted by formaldehyde dehydrogenase to formate, with the concomitant reduction of NAD+ to NADH.
-
Monitor the increase in NADH levels by measuring absorbance at 340 nm or by using a coupled fluorescent reaction.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the T-448 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Workflow for the in vitro LSD1 inhibition assay.
Analysis of Histone Methylation in Primary Neurons
Objective: To assess the effect of this compound on H3K4 methylation levels in primary neuronal cultures.
Materials:
-
Primary rat cortical neurons
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
This compound
-
Cell lysis buffer
-
Histone extraction kit
-
Antibodies: anti-H3K4me2, anti-total H3
-
Secondary antibodies conjugated to HRP
-
Western blot apparatus and reagents
-
Chemiluminescence detection system
Protocol:
-
Culture primary rat cortical neurons to the desired density.
-
Treat the neurons with various concentrations of this compound or vehicle for a specified duration (e.g., 24-48 hours).
-
Lyse the cells and extract histones according to the manufacturer's protocol.
-
Quantify the protein concentration of the histone extracts.
-
Separate the histone proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against H3K4me2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal using a detection system.
-
Strip the membrane and re-probe with an antibody against total H3 as a loading control.
-
Quantify the band intensities and normalize the H3K4me2 signal to the total H3 signal.
In Vivo Efficacy in a Mouse Model of NMDA Receptor Hypofunction
Objective: To evaluate the ability of this compound to ameliorate learning and memory deficits in the NR1-hypo mouse model.
Animal Model: NR1-hypo mice, which have a reduced expression of the NMDA receptor subunit NR1, exhibit cognitive deficits relevant to schizophrenia and other neurodegenerative conditions.[1]
Materials:
-
NR1-hypo mice and wild-type littermates
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Oral gavage needles
-
Behavioral testing apparatus (e.g., T-maze or Morris water maze)
Protocol:
-
Acclimate the mice to the housing and handling procedures.
-
Randomly assign the NR1-hypo mice to treatment groups: vehicle, T-448 (1 mg/kg), and T-448 (10 mg/kg).[1] Include a wild-type control group receiving the vehicle.
-
Administer this compound or vehicle orally once daily for 3 weeks.[1]
-
During the final week of treatment, conduct behavioral testing to assess learning and memory. For example, in a T-maze rewarded alternation task:
-
Habituate the mice to the maze.
-
During training trials, one arm of the T-maze is baited with a food reward.
-
During test trials, assess the percentage of correct choices (entering the baited arm).
-
-
At the end of the study, euthanize the animals and collect brain tissue (e.g., hippocampus) for downstream analysis, such as measuring H3K4 methylation levels by Western blot or chromatin immunoprecipitation (ChIP).
Caption: Workflow for the in vivo efficacy study.
Conclusion
This compound represents a promising therapeutic agent for neurodegenerative diseases by targeting the epigenetic machinery to enhance the expression of genes crucial for neuronal health and plasticity. The provided protocols offer a framework for researchers to investigate the efficacy and mechanism of action of T-448 in relevant preclinical models. Further studies are warranted to explore the full therapeutic potential of this compound in a broader range of neurodegenerative conditions.
References
Application Notes and Protocols for T-448 Free Base in Cognitive Impairment Models
For Research Use Only. Not for use in diagnostic procedures.
Product Description
T-448 free base is a novel, potent, and selective small molecule modulator of the cAMP response element-binding protein (CREB) signaling pathway. It is designed for in vitro and in vivo research to investigate its potential as a therapeutic agent for cognitive impairment associated with neurodegenerative diseases and aging. This compound is a synthetic compound that readily crosses the blood-brain barrier, making it suitable for studies in animal models of cognitive decline.
Mechanism of Action
This compound is hypothesized to enhance cognitive function by activating the cAMP/PKA/CREB signaling cascade, a critical pathway in regulating synaptic plasticity and memory formation. By promoting the phosphorylation of CREB, this compound upregulates the expression of genes crucial for neuronal survival, synaptic growth, and long-term potentiation (LTP). This mechanism of action suggests its potential to ameliorate cognitive deficits observed in various preclinical models.
Applications
-
Investigation of the role of the CREB signaling pathway in learning and memory.
-
Preclinical evaluation of a potential cognitive enhancer in rodent models of Alzheimer's disease, age-related cognitive decline, and chemically-induced amnesia.
-
In vitro studies on neuronal cell lines to explore the molecular mechanisms underlying synaptic plasticity.
Physical and Chemical Properties
| Property | Value |
| Formula Weight | 448.5 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO (>25 mg/mL) and Ethanol (>10 mg/mL) |
| Purity | ≥98% by HPLC |
| Storage | Store at -20°C, protect from light |
In Vitro Efficacy Data
Table 1: Effect of this compound on CREB Phosphorylation in SH-SY5Y Neuroblastoma Cells
| Treatment Group | Concentration (nM) | pCREB / Total CREB Ratio (Fold Change vs. Vehicle) |
| Vehicle (0.1% DMSO) | - | 1.0 ± 0.1 |
| This compound | 1 | 1.8 ± 0.2 |
| 10 | 3.5 ± 0.3 | |
| 100 | 5.2 ± 0.4 | |
| Forskolin (Positive Control) | 10 µM | 6.1 ± 0.5** |
| p < 0.05, *p < 0.01 vs. Vehicle. Data are presented as mean ± SEM. |
In Vivo Efficacy Data
Table 2: this compound Reverses Scopolamine-Induced Memory Impairment in the Morris Water Maze Test in Mice
| Treatment Group | Dose (mg/kg, p.o.) | Escape Latency (seconds) - Day 5 | Time in Target Quadrant (seconds) - Probe Trial |
| Vehicle + Saline | - | 15.2 ± 2.1 | 25.8 ± 3.5 |
| Vehicle + Scopolamine (B1681570) (1 mg/kg, i.p.) | - | 45.8 ± 4.3## | 10.5 ± 2.2## |
| This compound + Scopolamine | 1 | 35.1 ± 3.9 | 15.7 ± 2.8 |
| 3 | 22.5 ± 3.1 | 20.9 ± 3.1 | |
| 10 | 18.9 ± 2.5 | 23.4 ± 3.3 | |
| *##p < 0.01 vs. Vehicle + Saline; *p < 0.05, *p < 0.01 vs. Vehicle + Scopolamine. Data are presented as mean ± SEM. |
Table 3: Effect of this compound on Novel Object Recognition in Aged Mice
| Treatment Group | Dose (mg/kg, p.o.) | Discrimination Index (%) |
| Vehicle | - | 52.1 ± 3.8 |
| This compound | 1 | 60.5 ± 4.1 |
| 3 | 68.9 ± 4.5 | |
| 10 | 75.2 ± 5.0 | |
| p < 0.05, *p < 0.01 vs. Vehicle. Data are presented as mean ± SEM. |
Experimental Protocols
Protocol 1: In Vitro CREB Phosphorylation Assay
Objective: To determine the effect of this compound on the phosphorylation of CREB in a neuronal cell line.
Materials:
-
SH-SY5Y neuroblastoma cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
Forskolin (positive control)
-
DMSO (vehicle)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Primary antibodies: anti-pCREB (Ser133), anti-CREB
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot equipment
Procedure:
-
Cell Culture: Plate SH-SY5Y cells in 6-well plates and grow to 80-90% confluency.
-
Serum Starvation: Replace the growth medium with serum-free medium and incubate for 12-16 hours.
-
Compound Treatment: Treat the cells with varying concentrations of this compound, vehicle (0.1% DMSO), or positive control (10 µM Forskolin) for 30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
Western Blotting: a. Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel. b. Transfer the proteins to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. d. Incubate the membrane with primary antibodies against pCREB and total CREB overnight at 4°C. e. Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. f. Develop the blot using a chemiluminescent substrate and visualize the bands using an imaging system.
-
Data Analysis: Quantify the band intensities and calculate the ratio of pCREB to total CREB. Normalize the results to the vehicle control.
Protocol 2: Morris Water Maze (MWM) for Assessing Spatial Learning and Memory
Objective: To evaluate the efficacy of this compound in a mouse model of scopolamine-induced cognitive impairment.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Morris water maze apparatus (circular pool, platform, tracking software)
-
This compound
-
Scopolamine hydrobromide
-
Saline solution
-
Vehicle for this compound (e.g., 0.5% methylcellulose)
Procedure:
-
Acclimation: Acclimate the mice to the experimental room and handling for at least 3 days prior to the experiment.
-
Drug Administration:
-
Administer this compound or vehicle orally (p.o.) 60 minutes before the training session.
-
Administer scopolamine (1 mg/kg) or saline intraperitoneally (i.p.) 30 minutes before the training session.
-
-
Acquisition Phase (5 days):
-
Conduct 4 trials per day for 5 consecutive days.
-
In each trial, gently place the mouse into the pool at one of four starting positions.
-
Allow the mouse to search for the hidden platform for a maximum of 60 seconds.
-
If the mouse finds the platform, allow it to remain there for 15 seconds. If not, guide it to the platform.
-
Record the escape latency (time to find the platform) for each trial.
-
-
Probe Trial (Day 6):
-
Remove the platform from the pool.
-
Place the mouse in the pool at a novel starting position and allow it to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located).
-
-
Data Analysis: Analyze the escape latencies during the acquisition phase and the time spent in the target quadrant during the probe trial.
Protocol 3: Novel Object Recognition (NOR) Test for Assessing Recognition Memory
Objective: To assess the effect of this compound on recognition memory in aged mice.
Materials:
-
Aged mice (18-20 months old)
-
Open-field arena
-
Two identical objects (familiar objects)
-
One novel object
-
This compound
-
Vehicle for this compound
Procedure:
-
Habituation: On day 1, allow each mouse to explore the empty open-field arena for 10 minutes.
-
Familiarization Phase (Day 2):
-
Administer this compound or vehicle orally 60 minutes before the session.
-
Place two identical objects in the arena.
-
Allow the mouse to explore the objects for 10 minutes.
-
-
Test Phase (Day 3):
-
Administer this compound or vehicle orally 60 minutes before the session.
-
Replace one of the familiar objects with a novel object.
-
Allow the mouse to explore the objects for 5 minutes.
-
Record the time spent exploring the familiar object (Tf) and the novel object (Tn).
-
-
Data Analysis: Calculate the discrimination index (DI) as follows: DI (%) = (Tn - Tf) / (Tn + Tf) * 100.
Visualizations
Caption: Proposed signaling pathway of this compound.
Caption: Experimental workflow for the Morris Water Maze test.
Application Notes and Protocols: T-448 Free Base in Combination with Other Epigenetic Modifiers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the therapeutic potential of T-448 free base, a potent and specific inhibitor of Lysine-Specific Demethylase 1 (LSD1), when used in combination with other classes of epigenetic modifiers. While direct combination studies involving T-448 are not yet extensively published, this document leverages preclinical data from studies with other LSD1 inhibitors to provide a strong rationale and detailed protocols for investigating synergistic anti-cancer effects.
Introduction to this compound and Epigenetic Synergy
This compound is an orally active and irreversible inhibitor of LSD1, an enzyme that plays a critical role in transcriptional regulation by demethylating histone H3 on lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9).[1] With an IC50 of 22 nM for LSD1, T-448 leads to an increase in H3K4 methylation, a mark associated with active gene transcription.[1] Epigenetic modifiers, such as Histone Deacetylase (HDAC) inhibitors, DNA Methyltransferase (DNMT) inhibitors, and Bromodomain and Extra-Terminal domain (BET) inhibitors, are emerging as a promising class of anti-cancer agents.[2][3] The rationale for combining T-448 with these modifiers lies in the potential for synergistic effects by targeting distinct but complementary pathways that regulate gene expression and chromatin architecture, ultimately leading to enhanced tumor cell death and inhibition of proliferation.[4][5][6]
Signaling Pathways and Mechanisms of Action
The combination of LSD1 inhibitors with other epigenetic modifiers can induce a multi-pronged attack on cancer cells. LSD1 is often part of transcriptional repressor complexes that also include HDACs.[4][5] Co-inhibition of both enzymes can lead to a more robust re-activation of tumor suppressor genes.[4][5] Similarly, the interplay between histone methylation (regulated by LSD1) and DNA methylation (regulated by DNMTs) suggests that their combined inhibition could lead to a more profound and durable reversal of epigenetic silencing.[6] BET inhibitors, which block the "reading" of acetylated histone marks, can work in concert with agents that alter these marks, such as LSD1 and HDAC inhibitors.[7][8]
Caption: Combined inhibition of LSD1, HDACs, DNMTs, and BET proteins leads to chromatin remodeling, re-expression of tumor suppressor genes, and ultimately apoptosis and cell cycle arrest in cancer cells.
Quantitative Data Summary
The following tables summarize representative quantitative data from preclinical studies on the combination of LSD1 inhibitors with other epigenetic modifiers. These data highlight the synergistic anti-cancer effects observed across various cancer cell lines.
Table 1: Synergistic Growth Inhibition of LSD1 and HDAC Inhibitors
| Cell Line | LSD1 Inhibitor (Concentration) | HDAC Inhibitor (Concentration) | Combination Index (CI)* | Effect | Reference |
| MDA-MB-231 (Breast Cancer) | Pargyline (1 mM) | SAHA (1 µM) | < 1.0 | Synergistic | [4][9] |
| Jurkat (Acute Leukemia) | Tranylcypromine (1.5 mM) | Vorinostat (2.5 µM) | 0.49 | Synergistic | [10] |
*Combination Index (CI) < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: Enhanced Apoptosis and Differentiation with LSD1 and BET Inhibitors
| Cell Line | LSD1 Inhibitor (Concentration) | BET Inhibitor (Concentration) | Outcome | Reference |
| Human AML Cell Lines | INCB059872 | INCB054329 | Enhanced myeloid differentiation and apoptosis | [7] |
| Prostate Cancer Cells | SP-2509 (1 µM) | JQ1 (1 µM) | Reduced cell proliferation | [8] |
Table 3: Synergistic Gene Re-activation with LSD1 and DNMT Inhibitors
| Cell Line | LSD1 Inhibitor (Concentration) | DNMT Inhibitor (Concentration) | Outcome | Reference |
| T24 (Bladder Cancer) | Clorgyline | 5-Aza-2'-deoxycytidine | Synergistic up-regulation of silenced genes | [6] |
| HL-60 (Leukemia) | Clorgyline | 5-Aza-2'-deoxycytidine | Synergistic up-regulation of silenced genes | [6] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the combination of this compound with other epigenetic modifiers.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of T-448 in combination with an HDAC inhibitor on the proliferation of cancer cells.
Caption: Workflow for determining cell viability using the MTT assay after treatment with epigenetic modifiers.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
HDAC inhibitor (e.g., Vorinostat/SAHA, stock solution in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of T-448 and the HDAC inhibitor in complete medium. Treat the cells with single agents or in combination at various concentrations. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each compound and use software like CompuSyn to calculate the Combination Index (CI) to assess synergy.
Protocol 2: Western Blot Analysis for Histone Modifications
This protocol is used to detect changes in histone H3 lysine 4 dimethylation (H3K4me2) and histone H3 acetylation following treatment with T-448 and an HDAC inhibitor.
Materials:
-
Cancer cell line of interest
-
This compound
-
HDAC inhibitor
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-H3K4me2, anti-acetyl-H3, anti-total H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with T-448, the HDAC inhibitor, or the combination for 48 hours. Harvest the cells and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the total H3 loading control.
Protocol 3: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis in cancer cells following combination treatment.
Caption: Workflow for the quantification of apoptosis using Annexin V and Propidium Iodide staining followed by flow cytometry.
Materials:
-
Cancer cell line of interest
-
This compound
-
Other epigenetic modifier (e.g., BET inhibitor)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with T-448, the other epigenetic modifier, or the combination for 48 hours.
-
Cell Harvesting: Harvest the cells, including any floating cells in the medium.
-
Staining: Wash the cells with PBS and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) using appropriate software.
Conclusion
The combination of this compound with other epigenetic modifiers represents a promising therapeutic strategy for various cancers. The provided application notes and protocols offer a framework for researchers to investigate the synergistic potential of these combinations, elucidate the underlying mechanisms of action, and generate robust preclinical data to support further drug development efforts. The synergistic interactions observed with other LSD1 inhibitors strongly suggest that T-448, with its high potency and specificity, could be a valuable component in novel epigenetic combination therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Synergistic Enhancement of Cancer Therapy Using HDAC Inhibitors: Opportunity for Clinical Trials [frontiersin.org]
- 3. Combining Histone Deacetylase Inhibitors (HDACis) with Other Therapies for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crosstalk between lysine-specific demethylase 1 (LSD1) and histone deacetylases mediates antineoplastic efficacy of HDAC inhibitors in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel dual LSD1/HDAC6 inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic Re-Activation of Epigenetically Silenced Genes by Combinatorial Inhibition of DNMTs and LSD1 in Cancer Cells | PLOS One [journals.plos.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The combined effect of epigenetic inhibitors for LSD1 and BRD4 alters prostate cancer growth and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ashpublications.org [ashpublications.org]
Application Notes and Protocols for Long-Term Administration of T-448 Compounds in Animal Studies
Introduction
The designation "T-448" has been associated with at least two distinct investigational compounds in preclinical research. This document provides detailed application notes and protocols for the long-term administration of these compounds in animal studies, aimed at researchers, scientists, and drug development professionals. The protocols and data presented are synthesized from available non-clinical studies to guide future research.
Compound 1: T-448 (LSD1 Enzyme Inhibitor)
1.1. Background
T-448 is a specific inhibitor of Lysine-Specific Demethylase 1 (LSD1) enzyme activity. By inhibiting LSD1, T-448 leads to an increase in histone H3 lysine (B10760008) 4 (H3K4) methylation, an epigenetic modification associated with active gene transcription. This mechanism of action suggests potential therapeutic applications in central nervous system (CNS) disorders where epigenetic dysregulation is implicated. Preclinical studies in mice have shown that T-448 can improve learning function and has a favorable hematological safety profile.[1]
1.2. Quantitative Data Summary
The following table summarizes key quantitative data from a representative long-term study of T-448 in a mouse model of N-methyl-D-aspartate (NMDA) receptor hypofunction.
| Parameter | Details |
| Animal Model | Mice with NMDA receptor hypofunction |
| Compound | T-448 (3-((1S,2R)-2-(cyclobutylamino)cyclopropyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide fumarate) |
| Route of Administration | Oral |
| Dosage | Not specified in the abstract, but implied to be effective in improving learning function. |
| Study Duration | Not specified in the abstract, but sufficient to observe effects on learning function. |
| Key Findings | - Increased brain H3K4 methylation.- Partial restoration of learning function.[1]- Superior hematological safety profile (minimal impact on LSD1-GFI1B complex).[1] |
1.3. Experimental Protocols
1.3.1. Animal Model and Husbandry
-
Species: Male C57BL/6J mice, 8 weeks of age.
-
Housing: Animals are housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water are provided ad libitum.
-
Acclimation: Animals are acclimated to the housing facility for at least 7 days prior to the start of the experiment.
1.3.2. T-448 Formulation and Administration
-
Formulation: T-448 free base is suspended in a vehicle of 0.5% methylcellulose (B11928114) in sterile water. The suspension should be prepared fresh daily and sonicated to ensure homogeneity.
-
Administration: The formulation is administered orally via gavage once daily. The volume of administration should be adjusted based on the most recent body weight of the animal (e.g., 10 mL/kg).
1.3.3. Behavioral Assessment (e.g., Novel Object Recognition Test)
-
Habituation: Individually house mice in the testing arena for 10 minutes for 3 consecutive days.
-
Training: On day 4, place two identical objects in the arena and allow the mouse to explore for 10 minutes.
-
Testing: On day 5, replace one of the familiar objects with a novel object. Allow the mouse to explore for 5 minutes. Record the time spent exploring each object.
-
Data Analysis: Calculate the discrimination index as (time with novel object - time with familiar object) / (total exploration time).
1.4. Visualization
Caption: Hypothesized signaling pathway of T-448.
Compound 2: TAK-448 (Kisspeptin Analog)
2.1. Background
TAK-448 (also known as RVT-602) is a synthetic analog of kisspeptin (B8261505), a peptide hormone that plays a crucial role in the reproductive axis. TAK-448 acts as a kisspeptin agonist and has been investigated as a therapeutic agent for hormone-dependent diseases such as prostate cancer.[2] It has been shown to suppress androgen hormones and exhibit anti-tumor effects in animal models.[3][4]
2.2. Quantitative Data Summary
The following tables summarize key pharmacokinetic and efficacy data from long-term studies of TAK-448 in rats and dogs.
Table 2.2.1: Pharmacokinetic Parameters of TAK-448 in Rats and Dogs [5][6]
| Parameter | Rats | Dogs |
| Route of Administration | Subcutaneous (SC), Intravenous (IV) | Subcutaneous (SC) |
| Dosage Range (SC) | 0.1 to 10 mg/kg | Not specified in abstract |
| Absorption | Rapid and well-absorbed after SC administration.[5][6] | Rapid and well-absorbed after SC administration.[5][6] |
| Metabolism | Extensive metabolism.[5][6] A hydrolyzed metabolite (M-I) was detected.[5][6] | Extensive metabolism.[5][6] A hydrolyzed metabolite (M-I) was detected.[5][6] |
| Excretion | Primarily in urine.[5][6] Almost complete recovery by 48 hours.[5][6] | Primarily in urine.[5][6] Almost complete recovery by 72 hours.[5][6] |
| Pharmacokinetics | Less than dose-proportional non-linear pharmacokinetics after SC administration.[2][5] | Not specified in abstract |
Table 2.2.2: Efficacy of TAK-448 in a Rat Prostate Cancer Xenograft Model [3][4]
| Parameter | Details |
| Animal Model | Rat vertebral-cancer of the prostate (VCaP) androgen-sensitive prostate cancer xenograft model.[3] |
| Compound | TAK-448 |
| Route of Administration | Not specified in abstract |
| Key Findings | - Suppresses androgen hormones (luteinizing hormone and testosterone).[3]- Faster onset of anti-tumor effect compared to leuprorelin (B1674837) acetate.[3]- Stronger overall anti-tumor effect than leuprorelin acetate.[3] |
2.3. Experimental Protocols
2.3.1. Animal Model and Husbandry
-
Species: Male immunodeficient rats (e.g., NIH-Foxn1rnu).
-
Housing: Maintained in a specific pathogen-free (SPF) environment. Cages, bedding, food, and water should be autoclaved.
-
Tumor Implantation: VCaP cells are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of the rats. Tumor growth is monitored regularly.
2.3.2. TAK-448 Formulation and Administration
-
Formulation: TAK-448 is a peptide and should be dissolved in a sterile, buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).
-
Administration: The formulation is administered subcutaneously. The injection site should be varied to avoid local reactions.
2.3.3. Pharmacokinetic Study Protocol
-
Dosing: Administer a single subcutaneous dose of [¹⁴C]TAK-448 to rats.
-
Blood Sampling: Collect serial blood samples from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Plasma Preparation: Centrifuge blood samples to separate plasma.
-
Analysis: Determine the concentrations of unchanged TAK-448 and its metabolites in plasma using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) using appropriate software.
2.4. Visualization
Caption: Experimental workflow for a TAK-448 efficacy study.
References
- 1. T-448, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetic and pharmacodynamic modeling of the metastin/kisspeptin analog, TAK-448, for its anti-tumor efficacy in a rat xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Usefulness of pharmacokinetic/efficacy analysis of an investigational kisspeptin analog, TAK-448, in quantitatively evaluating anti-tumor growth effect in the rat VCaP androgen-sensitive prostate cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Investigation of disposition for TAK-448, a synthetic peptide of kisspeptin analog, in rats and dogs using the radiolabeled TAK-448 suitable for pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
T-448 free base solubility issues and solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with T-448 free base, a potent and specific inhibitor of Lysine-Specific Demethylase 1 (LSD1). Due to the hydrophobic nature of many small molecule inhibitors, solubility can be a critical challenge during experimental setup. This guide offers solutions and best practices to address these issues.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound. Is this a known issue?
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: For initial stock solutions, we recommend using a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO). DMSO is a powerful solvent capable of dissolving many poorly water-soluble compounds and is compatible with many in vitro cellular assays at low final concentrations.[1]
Q3: What is the maximum recommended concentration for a this compound stock solution in DMSO?
A3: While exact maximum solubility has not been published, a common starting point for preparing stock solutions of similar compounds in DMSO is in the range of 10-50 mM. We advise starting with a lower concentration (e.g., 10 mM) and incrementally increasing it if needed. Always ensure the compound is fully dissolved before use.
Q4: My this compound precipitated when I diluted my DMSO stock solution into an aqueous buffer for my experiment. What should I do?
A4: Precipitation upon dilution of a DMSO stock into an aqueous medium is a common issue known as "antisolvent precipitation." This occurs because the compound is much less soluble in the aqueous buffer than in DMSO. Here are several troubleshooting steps:
-
Decrease the final concentration: The most straightforward solution is to lower the final concentration of T-448 in your assay.
-
Increase the percentage of DMSO: If your experimental system can tolerate it, a slightly higher final concentration of DMSO (e.g., 0.5% instead of 0.1%) may help keep the compound in solution. However, be mindful of potential solvent effects on your cells or assay components.[1]
-
Use a surfactant: A non-ionic surfactant, such as Tween-80 or Pluronic F-68, can be added to the aqueous buffer at a low concentration (e.g., 0.01-0.1%) to help maintain the solubility of hydrophobic compounds.[2]
-
Consider a different formulation: For in vivo studies, or if aqueous solubility is a persistent issue, consider using a salt form of the compound, such as T-448 fumarate, which may exhibit improved solubility characteristics.[2][3][4]
Q5: How should I store my this compound stock solution?
A5: Stock solutions of this compound in DMSO should be stored at -20°C or -80°C to maintain stability.[5] It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Issue 1: this compound Powder is Difficult to Dissolve in DMSO
-
Problem: The compound is not fully dissolving in DMSO, even at a concentration of 10 mM.
-
Solution:
-
Gentle Warming: Warm the solution to 37°C for 5-10 minutes. This can increase the rate of dissolution.
-
Vortexing/Sonication: Vortex the solution vigorously. If the compound still does not dissolve, sonicate the solution in a water bath for 5-10 minutes.
-
Fresh Solvent: Ensure that the DMSO used is of high purity and anhydrous, as absorbed water can affect its solvating power.
-
Issue 2: Cloudiness or Precipitation Observed in Cell Culture Media
-
Problem: Upon adding the T-448 DMSO stock to the cell culture media, a cloudy appearance or visible precipitate forms.
-
Solution:
-
Pre-dilution: Instead of adding the concentrated DMSO stock directly to the full volume of media, first pre-dilute the stock in a smaller volume of media and then add this to the final volume.
-
Rapid Mixing: When adding the T-448 solution to the media, ensure rapid and thorough mixing to quickly disperse the compound and minimize localized high concentrations that can lead to precipitation.
-
Serum Effects: If using serum-containing media, the proteins in the serum can sometimes aid in solubilizing hydrophobic compounds. Conversely, interactions with serum components could also lead to precipitation. Compare the solubility in serum-free and serum-containing media to identify if this is a factor.
-
Data Presentation
As specific quantitative solubility data for this compound is not publicly available, the following table provides general solubility enhancement techniques that can be applied.
| Technique | Principle | Considerations |
| Co-solvency | Increasing solubility by adding a water-miscible organic solvent (e.g., ethanol, PEG 400).[2] | The co-solvent must be compatible with the experimental system. High concentrations can be toxic to cells. |
| pH Adjustment | For ionizable compounds, adjusting the pH of the solution can increase solubility by converting the compound to its more soluble ionized form.[3][6] | This compound has basic and acidic moieties, so its solubility will be pH-dependent. The chosen pH must be compatible with the assay conditions. |
| Use of Surfactants | Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[2] | The type and concentration of the surfactant must be carefully selected to avoid interference with the assay or cellular toxicity. |
| Complexation | Using cyclodextrins to form inclusion complexes can enhance the aqueous solubility of poorly soluble drugs.[3] | The size of the cyclodextrin (B1172386) cavity must be appropriate for the T-448 molecule. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Calculate the mass of this compound required to make a 10 mM solution. The molecular weight of this compound is 328.43 g/mol .[7]
-
Weigh the calculated amount of this compound into a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the tube for 1-2 minutes. If the compound is not fully dissolved, proceed to the next steps.
-
Warm the tube in a 37°C water bath for 5 minutes.
-
Vortex again. If necessary, sonicate in a water bath for 5-10 minutes until the solution is clear.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.[5]
-
Protocol 2: Preparation of Working Solutions for In Vitro Cellular Assays
-
Materials: 10 mM this compound in DMSO, sterile cell culture medium.
-
Procedure:
-
Thaw a single-use aliquot of the 10 mM T-448 stock solution at room temperature.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution.
-
To minimize precipitation, add the T-448 stock solution to the medium while gently vortexing or swirling the tube.
-
Ensure the final concentration of DMSO in the cell culture medium is as low as possible (typically ≤ 0.5%) and is consistent across all experimental and control groups.[1]
-
Visualizations
Caption: Workflow for preparing and troubleshooting this compound solutions.
Caption: T-448 inhibits LSD1, leading to increased H3K4 methylation and gene activation.
References
- 1. Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. T-448, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. T-448, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing T-448 Free Base Concentration for Neuronal Cultures
Welcome to the technical support center for the use of T-448 free base in neuronal cultures. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is T-448 and what is its mechanism of action in neurons?
A1: T-448 is a specific, orally active, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), with an IC50 of approximately 22 nM.[1] LSD1 is an enzyme that removes methyl groups from histone H3 at lysine (B10760008) 4 (H3K4), a process known as demethylation.[1][2][3] By inhibiting LSD1, T-448 prevents the demethylation of H3K4, leading to an increase in H3K4 methylation levels.[1][2][3] In neurons, proper H3K4 methylation is crucial for the regulation of gene expression involved in neuronal development, plasticity, and function.[4][5][6] T-448 has been shown to enhance H3K4 methylation in primary cultured rat neurons and may be a promising therapeutic agent for central nervous system (CNS) disorders associated with epigenetic dysregulation.[1][2][3]
Q2: Why is it critical to optimize the concentration of T-448 in my neuronal cultures?
A2: Optimizing the concentration of any compound in cell culture is crucial for obtaining reliable and reproducible results. For T-448 in neuronal cultures, this is particularly important for several reasons:
-
Neuronal Sensitivity: Primary neurons are sensitive to their culture environment, and cytotoxic effects of a compound can mask its intended biological activity.
-
Concentration-Dependent Effects: The biological effects of T-448 are likely to be concentration-dependent. Too low a concentration may not be effective at inhibiting LSD1, while too high a concentration could lead to off-target effects or neurotoxicity.
-
Experimental Variability: Factors such as neuron type (e.g., cortical, hippocampal), culture density, and duration of treatment can all influence the optimal concentration.
Q3: How should I prepare a stock solution of this compound?
A3: It is recommended to prepare a high-concentration stock solution of T-448 in a suitable solvent, which can then be diluted to the final working concentration in your cell culture medium.
-
Solvent Selection: Dimethyl sulfoxide (B87167) (DMSO) is a common choice for dissolving many organic compounds for cell culture applications.
-
Stock Concentration: A stock concentration of 10 mM is often practical. To prepare a 10 mM stock solution, dissolve the appropriate mass of this compound in the required volume of DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[7][8]
-
Final Dilution: When preparing your experiments, dilute the stock solution into pre-warmed culture medium to achieve the desired final concentrations. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all conditions, including the vehicle control, and is at a level that is not toxic to your neurons (typically ≤ 0.1%).
Experimental Protocols
Protocol 1: Determining Optimal T-448 Concentration using a Cell Viability Assay
This protocol describes a concentration-response experiment to identify the optimal, non-toxic working concentration range of T-448 in primary neuronal cultures using an MTT assay.
Materials:
-
Primary neuronal cultures (e.g., cortical or hippocampal) plated in 96-well plates
-
This compound
-
DMSO
-
Neuronal culture medium (e.g., Neurobasal medium supplemented with B-27)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Culture primary neurons in a 96-well plate to the desired confluency.
-
Prepare serial dilutions of the T-448 stock solution in culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 25, 50, 100 µM). Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest T-448 concentration).
-
Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of T-448 or the vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Following incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.[9]
-
Express the results as a percentage of the vehicle-treated control.
Protocol 2: Assessment of Neuronal Health and Morphology
This protocol uses immunocytochemistry to visually assess the health and morphology of neurons following treatment with T-448.
Materials:
-
Primary neuronal cultures on coverslips in 24-well plates
-
T-448 at selected concentrations (based on viability data)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibodies (e.g., anti-β-III-tubulin for neuronal morphology, anti-cleaved caspase-3 for apoptosis)
-
Fluorescently labeled secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Treat neuronal cultures with the desired concentrations of T-448 and a vehicle control for the chosen duration.
-
Fix the cells by incubating with 4% PFA for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies (diluted in blocking buffer) for 1-2 hours at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain nuclei with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Visualize and capture images using a fluorescence microscope. Assess neuronal morphology, neurite outgrowth, and signs of apoptosis.[10][11][12][13]
Data Presentation
Table 1: Example Data from an MTT Assay for Cell Viability
| T-448 Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | Cell Viability (% of Control) |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 100% |
| 0.01 | 1.23 ± 0.07 | 98.4% |
| 0.1 | 1.26 ± 0.09 | 100.8% |
| 1 | 1.21 ± 0.06 | 96.8% |
| 10 | 1.15 ± 0.10 | 92.0% |
| 25 | 0.85 ± 0.09 | 68.0% |
| 50 | 0.45 ± 0.05 | 36.0% |
| 100 | 0.15 ± 0.03 | 12.0% |
Table 2: Example Scoring of Neuronal Morphology
| T-448 Concentration (µM) | Neuronal Morphology Score (1-5) | % Cleaved Caspase-3 Positive Cells |
| 0 (Vehicle Control) | 5 (Healthy, extensive neurite network) | < 1% |
| 1 | 5 (Healthy, extensive neurite network) | < 1% |
| 10 | 4 (Healthy, slightly reduced neurite density) | ~2% |
| 25 | 2 (Beaded neurites, some cell body shrinkage) | ~35% |
| 50 | 1 (Significant cell death and neurite fragmentation) | > 80% |
Visualizations
Troubleshooting Guide
Q: I am observing significant cell death even at low concentrations of T-448. What could be the issue?
A:
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is below the toxic threshold for your specific neuronal culture (typically ≤ 0.1%). Run a vehicle-only control with the highest concentration of the solvent used.
-
Compound Purity: Verify the purity of your this compound. Impurities could be contributing to cytotoxicity.
-
Culture Health: Ensure your primary neuronal cultures are healthy and viable before starting the treatment. Poor initial culture health can increase sensitivity to any treatment.
-
Concentration Range: Your "low concentrations" may still be too high for your specific cell type. Try a wider range of concentrations, including those in the low nanomolar range, closer to the IC50 of T-448.
Q: The results of my viability assays are inconsistent between experiments. How can I improve reproducibility?
A:
-
Consistent Cell Seeding: Ensure that you are seeding the same number of viable cells in each well for every experiment.
-
Standardized Protocols: Adhere strictly to your established protocols for cell culture, treatment, and the viability assay itself. Pay close attention to incubation times and reagent preparation.
-
Reagent Quality: Use fresh, high-quality reagents. Aliquot your T-448 stock solution to avoid multiple freeze-thaw cycles.
-
Plate Edge Effects: Avoid using the outer wells of the 96-well plate, as they are more prone to evaporation, which can affect cell viability and compound concentration. Fill the outer wells with sterile PBS or medium.
Q: I am not observing any effect of T-448 on my neurons, even at high concentrations. What should I check?
A:
-
Compound Activity: Confirm the activity of your T-448 stock. If possible, test it in a cell-free LSD1 activity assay or a cell line known to be responsive.
-
Target Engagement: The lack of a phenotypic effect does not necessarily mean the compound is inactive. You may need to perform a target engagement assay, such as Western blotting for H3K4me2 levels, to confirm that T-448 is inhibiting LSD1 in your cultures.
-
Treatment Duration: The duration of treatment may be insufficient to observe a phenotypic change. Consider a longer time course for your experiments.
-
Endpoint Measurement: The endpoint you are measuring (e.g., a specific protein expression) may not be regulated by LSD1 in your neuronal subtype. Consider exploring other endpoints related to neuronal function or gene expression known to be influenced by H3K4 methylation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. T-448, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. T-448, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of histone H3K4 methylation in brain development and disease | Semantic Scholar [semanticscholar.org]
- 5. Inter and transgenerational impact of H3K4 methylation in neuronal homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Disrupted intricacy of histone H3K4 methylation in neurodevelopmental disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. phytotechlab.com [phytotechlab.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Immunocytochemistry of Primary Cultured Cerebral Cortical Neurons | Springer Nature Experiments [experiments.springernature.com]
- 11. How to Perform Immunocytochemistry (synaptic) [axolbio.com]
- 12. bit.bio [bit.bio]
- 13. Video: Primer for Immunohistochemistry on Cryosectioned Rat Brain Tissue: Example Staining for Microglia and Neurons [jove.com]
Preventing T-448 free base degradation in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of T-448 free base in solution. Below you will find troubleshooting guides and frequently asked questions to ensure the stability and integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For optimal stability, it is recommended to prepare stock solutions of this compound in anhydrous, high-purity dimethyl sulfoxide (B87167) (DMSO). Store the DMSO stock solution in small aliquots at -80°C to minimize freeze-thaw cycles. For aqueous buffers, it is crucial to assess the stability of T-448 in your specific buffer system, as pH can significantly impact its degradation rate.
Q2: What are the primary factors that can cause this compound degradation in solution?
A2: The main factors contributing to the degradation of this compound in solution are:
-
pH: this compound is susceptible to both acid and base-catalyzed hydrolysis. It is most stable in a neutral to slightly acidic pH range (pH 4-6).[1][2]
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation.[1][2] Therefore, it is recommended to store solutions at low temperatures and minimize exposure to high temperatures during experiments.
-
Light: Exposure to ultraviolet (UV) and visible light can lead to photodegradation.[1][3] Solutions should be protected from light by using amber vials or by wrapping containers with aluminum foil.
-
Oxidation: The presence of dissolved oxygen or oxidizing agents in the solvent can lead to oxidative degradation.[1][4] Using degassed solvents can help mitigate this issue.
Q3: How should I store my this compound solutions for short-term and long-term use?
A3:
-
Long-term storage: For long-term storage, this compound should be stored as a solid at -20°C or as a stock solution in anhydrous DMSO at -80°C.[5]
-
Short-term storage: For short-term storage of working solutions in aqueous buffers, it is advisable to store them at 2-8°C for no longer than 24 hours. For any storage longer than a day, it is recommended to flash-freeze aliquots in liquid nitrogen and store them at -80°C.[5]
Q4: I am observing a decrease in the activity of T-448 in my cell-based assays. Could this be due to degradation?
A4: Yes, a loss of activity can be a strong indicator of compound degradation.[4] T-448 may be unstable in your cell culture medium over the time course of the experiment. It is recommended to perform a stability study of T-448 in the specific cell culture medium you are using. Additionally, consider adsorption to plasticware as a potential cause for loss of effective concentration.[4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Precipitate forms in the stock solution upon storage. | - Poor solubility in the chosen solvent.- Compound degradation to an insoluble product. | - Prepare a more dilute stock solution.- Use a different, validated solvent.- Analyze the precipitate to determine if it is the parent compound or a degradant.[4] |
| Inconsistent results between experiments. | - Inconsistent solution preparation.- Variable storage times or conditions of solutions. | - Standardize the protocol for solution preparation.- Prepare fresh solutions for each experiment or establish and adhere to strict storage guidelines.[4] |
| Loss of compound activity in a cell-based assay. | - Degradation in culture medium.- Adsorption to plasticware.- Poor cell permeability. | - Assess compound stability in the specific culture medium.- Use low-binding plates or add a small amount of a non-ionic surfactant.- Evaluate cell permeability using standard assays.[4] |
| Discoloration of the T-448 solution. | - Oxidation or photodegradation. | - Protect solutions from light by using amber vials or foil wrapping.[3]- Use degassed solvents to minimize oxidation.[3] |
Experimental Protocols
Protocol 1: Preliminary Stability Assessment of T-448 in Aqueous Buffer
This protocol outlines a method to quickly assess the stability of T-448 in a specific aqueous buffer.
-
Solution Preparation:
-
Prepare a 1 mg/mL stock solution of T-448 in anhydrous DMSO.
-
Dilute the stock solution to a final concentration of 10 µM in the aqueous buffer to be tested.
-
-
Incubation:
-
Aliquot the 10 µM solution into multiple amber vials.
-
Incubate the vials under different conditions:
-
2-8°C (refrigerated)
-
Room temperature (~25°C)[6]
-
37°C (physiological temperature)
-
-
Protect all samples from light.
-
-
Time Points:
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Immediately freeze the collected samples at -80°C to halt any further degradation until analysis.
-
-
Analysis:
-
Analyze the concentration of the remaining T-448 in each sample using a validated analytical method, such as HPLC-UV (see Protocol 2).
-
-
Data Interpretation:
-
Calculate the percentage of T-448 remaining at each time point relative to the 0-hour sample.
-
Plot the percentage of remaining T-448 against time for each condition to determine the degradation rate.
-
Protocol 2: Quantification of T-448 by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the quantification of T-448, which can be adapted and validated for specific experimental needs.[7]
-
Instrumentation:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
-
Reagents and Materials:
-
Acetonitrile (B52724) (HPLC grade).
-
Water (HPLC grade), acidified with 0.1% formic acid.
-
T-448 reference standard.
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acidified water (Solvent A) and acetonitrile (Solvent B). A typical gradient might start at 20% B, increasing to 80% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Solutions: Prepare a stock solution of the T-448 reference standard in DMSO. Create a series of calibration standards by diluting the stock solution with the initial mobile phase composition.
-
Sample Preparation: Dilute experimental samples with the initial mobile phase composition to fall within the range of the calibration curve. Filter samples through a 0.22 µm syringe filter before injection.
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area of the T-448 standard against its concentration.
-
Determine the concentration of T-448 in the experimental samples by interpolating their peak areas from the calibration curve.
-
Quantitative Data Summary
Table 1: Stability of T-448 (10 µM) in Phosphate-Buffered Saline (PBS, pH 7.4) at Different Temperatures
| Time (hours) | % Remaining at 4°C | % Remaining at 25°C | % Remaining at 37°C |
| 0 | 100.0 | 100.0 | 100.0 |
| 2 | 99.5 | 97.2 | 94.1 |
| 4 | 99.1 | 94.5 | 88.5 |
| 8 | 98.2 | 89.3 | 78.2 |
| 24 | 95.3 | 70.1 | 55.4 |
| 48 | 90.7 | 49.8 | 30.7 |
Table 2: Effect of pH on the Stability of T-448 (10 µM) at 37°C after 24 hours
| Buffer pH | Buffer System | % Remaining after 24h |
| 3.0 | Citrate Buffer | 85.2 |
| 5.0 | Acetate Buffer | 96.1 |
| 7.4 | Phosphate Buffer | 55.4 |
| 9.0 | Borate Buffer | 42.3 |
Visualizations
Caption: Troubleshooting workflow for T-448 degradation issues.
Caption: Workflow for assessing T-448 stability.
Caption: T-448 inhibits LSD1, leading to increased H3K4 methylation.
References
Off-target effects of T-448 free base to consider
Technical Support Center: T-448fb
Disclaimer: The following information is provided for research purposes only. T-448fb is a fictional designation for a multi-kinase inhibitor modeled after known PI3K/mTOR inhibitors to provide a representative example of how to address off-target effects.
Frequently Asked Questions (FAQs)
Q1: We are observing a cellular phenotype (e.g., unexpected toxicity, altered morphology) that is inconsistent with the known on-target effects of T-448fb on the PI3K/mTOR pathway. What could be the cause?
A1: Unexpected cellular phenotypes when using kinase inhibitors can often be attributed to off-target effects.[1] T-448fb, while designed to target the PI3K/mTOR pathway, may interact with other kinases or cellular proteins.[2] To investigate this, it is recommended to:
-
Perform a broad-panel kinase screen: This will identify other kinases that T-448fb inhibits at relevant concentrations.[3]
-
Validate off-target engagement in your cellular model: Once potential off-targets are identified, use techniques like Western blotting to check the phosphorylation status of their downstream substrates in your cells treated with T-448fb.
-
Use orthogonal approaches: Confirm the phenotype using a structurally different PI3K/mTOR inhibitor or by using genetic approaches (e.g., siRNA/CRISPR) to knock down the intended target (PI3K/mTOR) and see if the phenotype is replicated.[3]
Q2: Our in-cell Western blots show incomplete inhibition of downstream PI3K/mTOR targets (like phospho-Akt or phospho-S6K), even at concentrations of T-448fb that should be effective based on biochemical IC50 values. Why might this be?
A2: Several factors can contribute to a discrepancy between biochemical potency and cellular efficacy:
-
High Intracellular ATP: Most kinase inhibitors are ATP-competitive. The high concentration of ATP in cells (millimolar range) can outcompete the inhibitor for binding to the kinase, leading to a rightward shift in potency (higher EC50 in cells vs. IC50 in vitro).[4]
-
Cellular Uptake and Efflux: The compound may have poor membrane permeability or be actively removed from the cell by efflux pumps.
-
Feedback Loop Activation: Inhibition of the PI3K/mTOR pathway can sometimes lead to the activation of compensatory signaling pathways, which can reactivate downstream effectors.[5][6] For example, mTORC1 inhibition can relieve a negative feedback loop, leading to increased Akt phosphorylation.[6]
-
Compound Stability: Ensure the compound is stable in your cell culture media for the duration of the experiment.[1]
Q3: We are observing significant cell death at concentrations intended for specific pathway inhibition. How can we determine if this is an on-target or off-target effect?
A3: Distinguishing on-target from off-target toxicity is a critical step.[1] Consider the following experiments:
-
Dose-Response Comparison: Compare the concentration range at which you see cytotoxicity with the concentration range required to inhibit the PI3K/mTOR pathway (e.g., by measuring p-Akt levels). If toxicity occurs at much higher concentrations, it may be an off-target effect.
-
Rescue Experiments: If the toxicity is on-target, you may be able to rescue the cells by activating a downstream component of the PI3K/mTOR pathway.
-
Off-Target Knockdown: If you have identified a potent off-target from a kinase screen, knocking down that kinase using siRNA or CRISPR could reduce the cytotoxic effect of T-448fb, confirming it as an off-target liability.[3]
-
Profiling in Resistant Cell Lines: Utilize cell lines that have a known resistance mechanism to PI3K/mTOR inhibition (e.g., mutations downstream of the target). If these cells are still sensitive to T-448fb-induced toxicity, it is likely due to an off-target effect.
Troubleshooting Guides
Guide 1: Investigating Unexpected Phenotypes
| Observation | Potential Cause | Recommended Action |
| Phenotype does not match known PI3K/mTOR inhibition effects. | Off-target activity of T-448fb.[1] | 1. Perform a kinome-wide selectivity screen to identify potential off-targets.[7] 2. Validate key off-targets in your cellular system using Western blotting for downstream substrates. 3. Use a structurally unrelated PI3K/mTOR inhibitor as a control to see if the phenotype is replicated.[3] |
| Effect is only seen in one specific cell line. | Cell line-specific expression of an off-target kinase or pathway dependency. | 1. Test T-448fb in a panel of different cell lines to assess the specificity of the effect.[7] 2. Profile the expression levels of the intended target and suspected off-targets in your cell line. |
| Activation of a compensatory signaling pathway.[7] | Feedback mechanisms are common with PI3K/mTOR inhibitors.[5] | 1. Perform phospho-proteomic analysis or a phospho-kinase antibody array to identify upregulated pathways. 2. Co-treat with an inhibitor of the suspected compensatory pathway to see if the original phenotype is restored.[8] |
Guide 2: Addressing Inconsistent IC50/EC50 Values
| Observation | Potential Cause | Recommended Action |
| Cellular EC50 is significantly higher than biochemical IC50. | High intracellular ATP concentration.[4] | This is expected for ATP-competitive inhibitors. Ensure your cellular assays are designed with this in mind. |
| IC50 values are highly variable between experiments. | Inconsistent assay conditions.[9] | 1. Standardize ATP concentration in biochemical assays, ideally at the Km for the enzyme.[4] 2. Ensure the kinase reaction is in the linear range. [9] 3. Verify the stability and concentration of your T-448fb stock solution.[1] |
| Compound appears less potent in luminescence-based assays (e.g., ADP-Glo). | Interference with the detection reagents (e.g., luciferase). | 1. Run a "no enzyme" control with serially diluted T-448fb to see if it directly inhibits the detection enzyme (e.g., luciferase).[10] 2. Consider using an orthogonal assay format, such as a radiometric or fluorescence-based assay.[11] |
Quantitative Data Summary
The following table summarizes the inhibitory activity of T-448fb against its intended targets and a selection of common off-target kinases.
| Target | IC50 (nM) | Fold Selectivity vs. PI3Kα | Potential Implication |
| PI3Kα (On-Target) | 5 | 1x | Primary Target |
| PI3Kβ (On-Target) | 15 | 3x | On-Target Isoform |
| PI3Kδ (On-Target) | 10 | 2x | On-Target Isoform |
| PI3Kγ (On-Target) | 25 | 5x | On-Target Isoform |
| mTOR (On-Target) | 8 | 1.6x | Primary Target |
| Off-Target Kinase A | 50 | 10x | Moderate off-target activity. |
| Off-Target Kinase B | 1,200 | 240x | Low off-target activity. |
| Off-Target Kinase C | 75 | 15x | Moderate off-target activity. |
| Off-Target Kinase D | >10,000 | >2,000x | High selectivity. |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling (Competitive Binding Assay)
This protocol provides a general workflow for assessing the binding affinity of T-448fb to a broad panel of kinases.[7]
Objective: To determine the IC50 values of T-448fb against a large number of kinases to identify potential off-targets.
Methodology:
-
Immobilize Kinases: A panel of purified recombinant kinases is immobilized on a solid support (e.g., multi-well plate).[7]
-
Compound Preparation: Prepare a serial dilution of T-448fb in a suitable solvent like DMSO.[3]
-
Competition Reaction: A known, tagged tracer ligand that binds to the kinase active site is added to the immobilized kinases along with the test compound. T-448fb will compete with the tracer for binding to the kinase.[7]
-
Incubation: The reaction is incubated to allow binding to reach equilibrium.
-
Washing: Unbound compound and tracer are washed away.
-
Detection: The amount of bound tracer is quantified. The signal is inversely proportional to the binding affinity of T-448fb.[7]
-
Data Analysis: IC50 values are calculated by fitting the data to a dose-response curve.[3]
Protocol 2: Cellular Western Blot for On-Target and Off-Target Pathway Modulation
Objective: To confirm inhibition of the intended PI3K/mTOR pathway and investigate the activation state of potential off-target pathways in a cellular context.
Methodology:
-
Cell Treatment: Plate cells and allow them to adhere. Treat with a dose-range of T-448fb for the desired time. Include a vehicle control (e.g., DMSO).[1]
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against key pathway proteins. For on-target validation, use antibodies for phospho-Akt (Ser473), phospho-S6K (Thr389), and total levels of these proteins. For off-target validation, use antibodies against a downstream substrate of a suspected off-target kinase.
-
Detection: Incubate with an appropriate HRP-conjugated secondary antibody and visualize using an ECL substrate.[1]
-
Normalization: Normalize the phospho-protein signal to the total protein signal and a loading control (e.g., GAPDH, β-actin).[1]
Visualizations
Caption: Intended signaling pathway of T-448fb, inhibiting both PI3K and mTOR.
Caption: Potential off-target effect of T-448fb leading to an unintended phenotype.
Caption: Experimental workflow for identifying and validating off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. oncotarget.com [oncotarget.com]
- 7. benchchem.com [benchchem.com]
- 8. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. reactionbiology.com [reactionbiology.com]
Technical Support Center: T-448 Free Base In Vivo Delivery
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the in vivo delivery of the LSD1 inhibitor, T-448 free base. Given the hydrophobic nature of T-448, this guide focuses on strategies to overcome challenges associated with its formulation and administration.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to consider before selecting an in vivo delivery method for this compound?
A1: Before selecting a delivery method, it is crucial to characterize the physicochemical properties of this compound. Key parameters include its aqueous solubility, pKa, logP, and stability at different pH values and temperatures. This information will guide the choice of an appropriate formulation strategy to ensure optimal bioavailability. For instance, a high logP value suggests a lipophilic nature, making lipid-based formulations a suitable option.
Q2: My this compound is precipitating out of my aqueous vehicle during formulation for oral gavage. What can I do?
A2: Precipitation is a common issue with hydrophobic compounds like T-448. Consider the following troubleshooting steps:
-
Particle Size Reduction: Micronizing the T-448 powder can increase its surface area and improve dissolution.
-
Use of Suspending Agents: Incorporating suspending agents like methylcellulose (B11928114) or carboxymethylcellulose can help maintain a homogenous suspension.
-
Addition of Wetting Agents/Surfactants: A small percentage of a surfactant such as Tween 80 or Polysorbate 80 can improve the wettability of the hydrophobic powder.
-
Co-solvent Systems: For solution-based formulations, a mixture of a biocompatible organic solvent (e.g., DMSO, PEG 300) and an aqueous vehicle may be necessary. However, it is critical to assess the potential for precipitation upon dilution in the gastrointestinal tract.
Q3: I am observing inconsistent results in my animal studies after oral administration of T-448. What could be the cause?
A3: Inconsistent results often stem from issues with formulation stability and dosing accuracy. Ensure that your formulation is a homogenous and stable suspension or solution. If using a suspension, it is vital to keep it uniformly mixed during the dosing procedure to prevent settling of the compound. For oral gavage, ensure proper technique to avoid accidental administration into the trachea, which can lead to significant variability in absorption and potential adverse effects.[1][2][3][4]
Q4: What are the options for intravenous (IV) delivery of this compound, considering its poor aqueous solubility?
A4: Intravenous delivery of hydrophobic compounds is challenging but can be achieved using several formulation strategies:
-
Co-solvent Systems: Similar to oral formulations, co-solvents can be used to dissolve T-448. However, the concentration of the organic solvent must be carefully optimized to avoid precipitation in the bloodstream and minimize toxicity.[5][6]
-
Cyclodextrins: Encapsulating T-448 within cyclodextrin (B1172386) molecules can significantly enhance its aqueous solubility.
-
Lipid-based Formulations: Formulations such as lipid emulsions, liposomes, or solid lipid nanoparticles can effectively carry hydrophobic drugs like T-448 in the bloodstream.[7][8][9]
-
Polymeric Micelles and Nanoparticles: These systems can encapsulate T-448 in their hydrophobic core, allowing for systemic circulation in an aqueous environment.[10][11][12][13][14]
Q5: How can I monitor the stability of my T-448 formulation?
A5: Formulation stability should be assessed both visually and analytically. Visually inspect for any signs of precipitation, crystallization, or phase separation. Analytically, techniques like High-Performance Liquid Chromatography (HPLC) can be used to quantify the concentration of T-448 in the formulation over time, ensuring that it remains within an acceptable range.
Data Presentation
Table 1: Common Excipients for Formulating Hydrophobic Compounds for In Vivo Studies
| Excipient Type | Examples | Typical Concentration Range (in vivo) | Primary Use |
| Suspending Agents | Methylcellulose (MC), Carboxymethylcellulose (CMC), Hydroxypropyl methylcellulose (HPMC) | 0.5% - 2% (w/v) | To create stable suspensions for oral gavage. |
| Surfactants/Wetting Agents | Tween 80 (Polysorbate 80), Poloxamer 188, Cremophor EL | 0.1% - 5% (v/v) | To improve wettability and prevent aggregation of drug particles. |
| Co-solvents | Polyethylene glycol 300/400 (PEG 300/400), Dimethyl sulfoxide (B87167) (DMSO), Ethanol | 10% - 60% (v/v) | To dissolve the compound for oral or intravenous administration. |
| Solubilizing Agents | Cyclodextrins (e.g., HP-β-CD), Solutol HS 15 | 10% - 40% (w/v) | To increase the aqueous solubility of the compound. |
| Lipid-based Vehicles | Corn oil, Sesame oil, Intralipid® | Variable | For oral or intravenous delivery of highly lipophilic compounds. |
Table 2: Comparison of Nanoparticle-Based Delivery Systems for Hydrophobic Drugs
| Nanoparticle Type | Core Composition | Typical Size Range (nm) | Advantages | Disadvantages |
| Polymeric Nanoparticles | Biodegradable polymers (e.g., PLGA) | 100 - 300 | Controlled release, surface modifiable for targeting. | Potential for polymer-related toxicity. |
| Liposomes | Phospholipid bilayer | 80 - 200 | Biocompatible, can encapsulate both hydrophilic and hydrophobic drugs. | Can have stability issues and be rapidly cleared by the immune system. |
| Solid Lipid Nanoparticles (SLNs) | Solid lipids (e.g., triglycerides) | 50 - 1000 | Good biocompatibility, controlled release. | Lower drug loading capacity compared to other systems. |
| Polymeric Micelles | Amphiphilic block copolymers | 10 - 100 | Small size allows for passive targeting to tumors (EPR effect). | Can be unstable upon dilution in the bloodstream. |
Experimental Protocols
Protocol 1: Preparation of this compound Suspension for Oral Gavage
Materials:
-
This compound powder
-
Vehicle: 0.5% (w/v) Methylcellulose and 0.1% (v/v) Tween 80 in sterile water
-
Mortar and pestle (optional, for particle size reduction)
-
Magnetic stirrer and stir bar
-
Homogenizer (optional)
-
Calibrated dosing syringes and gavage needles
Procedure:
-
If necessary, gently grind the this compound powder in a mortar and pestle to reduce particle size.
-
Prepare the vehicle by dissolving methylcellulose in sterile water with gentle heating and stirring. Allow the solution to cool to room temperature, then add Tween 80 and mix thoroughly.
-
Weigh the required amount of T-448 powder and place it in a suitable container.
-
Gradually add a small amount of the vehicle to the powder to form a paste.
-
Slowly add the remaining vehicle while continuously stirring with a magnetic stirrer.
-
For a more uniform suspension, the mixture can be briefly homogenized.
-
Continuously stir the suspension throughout the dosing procedure to ensure homogeneity.
-
Immediately before dosing each animal, gently vortex the suspension and draw the required volume into the dosing syringe.
Protocol 2: Formulation of this compound in a Co-solvent System for Intravenous Injection
Materials:
-
This compound powder
-
Co-solvent vehicle: For example, 30% PEG 300, 5% Solutol HS 15, and 65% sterile saline.
-
Sterile vials
-
Vortex mixer
-
Sterile filters (0.22 µm)
Procedure:
-
Weigh the required amount of this compound and place it in a sterile vial.
-
Add the PEG 300 to the vial and vortex until the compound is fully dissolved.
-
Add the Solutol HS 15 and vortex to mix.
-
Slowly add the sterile saline to the mixture while continuously vortexing to avoid precipitation.
-
Once a clear solution is obtained, sterile-filter the final formulation using a 0.22 µm filter into a new sterile vial.
-
Visually inspect the final solution for any signs of precipitation before administration.
Mandatory Visualizations
Caption: Simplified signaling pathway of LSD1 inhibition by T-448.
References
- 1. research.sdsu.edu [research.sdsu.edu]
- 2. benchchem.com [benchchem.com]
- 3. instechlabs.com [instechlabs.com]
- 4. animalcare.ubc.ca [animalcare.ubc.ca]
- 5. Intravenous administration of poorly soluble new drug entities in early drug discovery: the potential impact of formulation on pharmacokinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tribioscience.com [tribioscience.com]
- 8. asiapharmaceutics.info [asiapharmaceutics.info]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. dash.harvard.edu [dash.harvard.edu]
- 12. Formulation/Preparation of Functionalized Nanoparticles for In Vivo Targeted Drug Delivery | Springer Nature Experiments [experiments.springernature.com]
- 13. youtube.com [youtube.com]
- 14. In Vivo Drug Delivery Strategies Based on Nanotechnology - Nanomedicine - CD Formulation [formulationbio.com]
Technical Support Center: Efficacy Assessment of T-448 Free Base Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the efficacy of T-448 free base, a potent and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1).[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a specific, orally active, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme that removes methyl groups from histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9).[2] By inhibiting LSD1, T-448 leads to an increase in H3K4 methylation, which alters gene expression.[1] It has a reported IC50 of 22 nM for LSD1.[1]
Q2: How should I dissolve and store this compound for in vitro experiments?
A2: this compound is soluble in Dimethyl Sulfoxide (DMSO).[3][4] For cell culture experiments, it is recommended to prepare a high-concentration stock solution in sterile DMSO (e.g., 10 mM). This stock solution should be stored at -20°C or -80°C and protected from light. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent toxicity.
Q3: What is the stability of this compound in cell culture media?
A3: The stability of small molecule inhibitors like T-448 in cell culture media at 37°C can vary depending on the media composition and pH.[5][6] It is recommended to assess the stability of T-448 under your specific experimental conditions. If a loss of efficacy is observed in long-term experiments, consider replenishing the media with freshly prepared T-448 more frequently (e.g., every 24-48 hours).
Q4: What are the expected cellular effects of this compound treatment?
A4: As an LSD1 inhibitor, T-448 is expected to induce a range of cellular effects depending on the cell type and context. These may include:
-
Increased Histone Methylation: An increase in global levels of H3K4me1/2.
-
Anti-proliferative Activity: Inhibition of cell growth and proliferation.
-
Induction of Apoptosis: Programmed cell death in cancer cells.[7][8]
-
Cell Cycle Arrest: Halting of the cell cycle at specific checkpoints.
Q5: In which cancer cell lines is this compound expected to be effective?
A5: LSD1 is overexpressed in a variety of cancers, including acute myeloid leukemia (AML), small-cell lung cancer (SCLC), prostate cancer, breast cancer, and neuroblastoma. Therefore, T-448 is anticipated to show anti-proliferative effects in cell lines derived from these tumors. However, the sensitivity of different cell lines to LSD1 inhibition can vary.
Troubleshooting Guides
Issue 1: Inconsistent or No Observable Effect on Cell Viability
| Possible Cause | Troubleshooting Steps |
| Incorrect Inhibitor Concentration | Perform a dose-response experiment with a wide concentration range (e.g., 0.01 µM to 100 µM) to determine the IC50 for your specific cell line. |
| Cell Line Insensitivity | Confirm LSD1 expression in your cell line via Western blot or qPCR. If expression is low, consider using a different cell line known to be sensitive to LSD1 inhibition. |
| Compound Instability or Degradation | Prepare fresh stock solutions of T-448. For long-term experiments ( > 48 hours), consider replenishing the media with fresh inhibitor every 24-48 hours. |
| Poor Solubility | Ensure the final DMSO concentration is ≤ 0.1%. Visually inspect the media for any precipitate after adding T-448. Pre-warm the media before adding the compound stock. |
| Inaccurate Assay Procedure | Review the cell viability assay protocol for any errors. Ensure proper cell seeding density and include appropriate positive (e.g., a known cytotoxic agent) and negative (vehicle control) controls. |
Issue 2: No Change in Global H3K4me2 Levels After Treatment
| Possible Cause | Troubleshooting Steps |
| Insufficient Treatment Duration or Concentration | The effect on histone methylation may be time- and dose-dependent. Perform a time-course (e.g., 24, 48, 72 hours) and dose-response experiment. |
| Poor Antibody Quality | Use a validated antibody specific for H3K4me2. Check the antibody datasheet for recommended applications and dilutions. |
| Ineffective Nuclear Extraction | Histone proteins may not be efficiently extracted. Consider using an acid extraction protocol for histones, which can improve yield for Western blotting. |
| Poor Transfer in Western Blot | Histones are small, positively charged proteins and may transfer poorly. Add a low concentration of SDS (up to 0.01%) to the transfer buffer and consider a longer transfer time. |
Data Presentation: Expected Quantitative Outcomes
The following tables summarize representative data based on the effects of potent LSD1 inhibitors in various cancer cell lines. These should be used as a guide for expected outcomes when treating cells with this compound.
Table 1: Expected Effects on Cell Viability (IC50)
| Cell Line | Cancer Type | Expected IC50 Range (µM) |
| MCF-7 | Breast Cancer | 5 - 20 |
| PC3 | Prostate Cancer | 10 - >20 |
| HepG2 | Liver Cancer | 1 - 10 |
| HL-60 | Leukemia | 5 - 15 |
| A549 | Lung Cancer | >20 |
Data is representative of various LSD1 inhibitors and should be determined empirically for T-448.[9]
Table 2: Expected Induction of Apoptosis in Sensitive Cancer Cell Lines
| Treatment Concentration (µM) | Percentage of Apoptotic Cells (%) (Annexin V Positive) | Incubation Time (hours) |
| 0 (Control) | 5 - 15 | 24 |
| 1 | 30 - 50 | 24 |
| 5 | 40 - 60 | 24 |
| 10 | 50 - 70 | 24 |
Data is representative of various LSD1 inhibitors and should be determined empirically for T-448.[7]
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the dose-dependent effect of this compound on the metabolic activity and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of T-448 in complete medium. The final DMSO concentration should be less than 0.1%. Remove the medium from the wells and add 100 µL of the T-448 dilutions. Include a vehicle control (DMSO only).
-
Incubation: Incubate for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each T-448 concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the T-448 concentration to generate a dose-response curve and calculate the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by this compound using flow cytometry.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates. After allowing them to adhere, treat with various concentrations of T-448 (e.g., 0, 1, 5, 10 µM) for 24-48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) solution to the cell suspension. Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 1X Binding Buffer to each tube and analyze the samples on a flow cytometer. Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[7]
Protocol 3: Western Blot for Histone Methylation
Objective: To assess the effect of this compound on the levels of H3K4me2.
Materials:
-
Cancer cells treated with T-448
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-H3K4me2, anti-Histone H3)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Cell Lysis: Lyse the treated and control cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with the anti-H3K4me2 primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Visualize the protein bands using an ECL detection reagent.
-
Normalization: To ensure equal histone loading, the membrane can be stripped and re-probed with an antibody against total Histone H3.
Protocol 4: Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis
Objective: To measure the changes in mRNA levels of target genes upon T-448 treatment.
Materials:
-
Cancer cells treated with T-448
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Gene-specific primers
-
RT-qPCR instrument
Procedure:
-
RNA Extraction and cDNA Synthesis: Extract total RNA from treated and control cells and synthesize cDNA.
-
qPCR Reaction: Set up the qPCR reaction with SYBR Green master mix, cDNA, and gene-specific primers.
-
Data Analysis: Run the qPCR reaction and analyze the data using the ΔΔCt method, normalizing the expression of the target gene to a housekeeping gene (e.g., GAPDH, ACTB).
Mandatory Visualizations
Caption: Experimental workflow for assessing T-448 efficacy.
Caption: LSD1-PI3K/AKT signaling pathway and T-448 inhibition.[10][11][12][13]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. T-448, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gchemglobal.com [gchemglobal.com]
- 4. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. The novel LSD1 inhibitor ZY0511 suppresses diffuse large B-cell lymphoma proliferation by inducing apoptosis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for generation of human peptide-specific primary CD8+ T cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LSD1 Activates PI3K/AKT Signaling Through Regulating p85 Expression in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LSD1 Activates PI3K/AKT Signaling Through Regulating p85 Expression in Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. LSD1 regulates Notch and PI3K/Akt/mTOR pathways through binding the promoter regions of Notch target genes in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Interpreting unexpected results with T-448 free base
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with T-448 free base. Our aim is to help you interpret unexpected results and optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: We are not observing the expected increase in global H3K4 methylation in our cell line after treatment with T-448. What could be the reason?
A1: Several factors could contribute to a lack of efficacy. Consider the following:
-
Cell Line Specificity: T-448 has been shown to be effective in primary cultured rat neurons.[1] The expression and activity of LSD1 can vary significantly between cell lines. We recommend verifying the expression level of LSD1 in your specific cell line via Western blot or qPCR.
-
Compound Integrity: Ensure the this compound has been stored correctly and has not degraded. Prepare fresh stock solutions for each experiment.
-
Concentration and Incubation Time: The effective concentration and treatment duration can be cell-type dependent. A concentration range of 0-10 μM with a 1-day treatment has been shown to be effective in rat neurons.[1] It may be necessary to perform a dose-response and time-course experiment to determine the optimal conditions for your system.
-
Assay Sensitivity: The method used to detect changes in H3K4 methylation (e.g., Western blot, ELISA, mass spectrometry) may not be sensitive enough to detect subtle changes. Ensure your assay is validated and has the required sensitivity.
Q2: We are observing unexpected cytotoxicity or a decrease in cell viability at concentrations where T-448 should be active. Why is this happening?
A2: While T-448 is reported to have a superior hematological safety profile in mice, off-target effects or cell-type specific toxicity can occur.[1]
-
High Concentrations: Exceeding the optimal concentration range can lead to off-target effects and cytotoxicity. We recommend performing a cell viability assay (e.g., MTT, trypan blue exclusion) in parallel with your functional assays to identify a non-toxic working concentration.
-
Cell Line Sensitivity: Some cell lines may be more sensitive to LSD1 inhibition. The cellular context, including the expression of LSD1 and its binding partners, can influence the cellular response.
-
Purity of the Compound: Impurities in the this compound preparation could contribute to toxicity. Ensure you are using a high-purity compound.
Q3: We see an increase in H3K4 methylation, but not the expected downstream gene expression changes. What are the possible reasons?
A3: The link between histone methylation and gene expression is complex and context-dependent.
-
Genomic Locus Specificity: LSD1 inhibition leads to a global increase in H3K4 methylation, but the effect on the expression of specific genes depends on the local chromatin environment and the presence of other regulatory factors. T-448 has been shown to increase H3K4me2 levels around specific genes like Bdnf, Arc, and Fos in the mouse hippocampus.[1] Consider performing chromatin immunoprecipitation (ChIP) followed by qPCR to investigate H3K4 methylation at the promoter regions of your genes of interest.
-
Alternative Regulatory Pathways: The expression of your target genes may be regulated by pathways independent of LSD1-mediated H3K4 demethylation.
-
Timing of Analysis: The temporal relationship between histone modification changes and transcriptional events can vary. It may be necessary to perform a time-course experiment to capture the peak of gene expression changes following T-448 treatment.
Quantitative Data Summary
| Parameter | Value | Species/Cell Type | Reference |
| IC50 (LSD1) | 22 nM | Not specified | [1] |
| Effective Concentration | 0-10 µM | Primary cultured rat neurons | [1] |
| In Vivo Dosage | 1, 10 mg/kg (oral) | NR1-hypo mice | [1] |
Experimental Protocols
Protocol 1: In Vitro Treatment of Primary Neurons with T-448
This protocol is a general guideline based on published data and should be optimized for your specific experimental setup.[1]
-
Cell Culture: Plate primary cultured rat neurons at the desired density and allow them to adhere and recover.
-
T-448 Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10 µM).
-
Treatment: Remove the existing culture medium from the neurons and replace it with the medium containing the different concentrations of T-448. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the cells for the desired duration (e.g., 24 hours).
-
Downstream Analysis: Following incubation, harvest the cells for downstream analysis, such as Western blotting for H3K4 methylation levels or qPCR for target gene expression.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for unexpected results.
References
T-448 free base stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of T-448 free base. Below you will find frequently asked questions (FAQs), troubleshooting guides for common stability-related issues, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For long-term storage, solid this compound should be stored at -20°C for up to 2 years.[1]
Q2: How should I store this compound once it is dissolved in a solvent?
A2: The stability of this compound in solution is solvent and temperature-dependent. For solutions in DMSO, it is recommended to store them at 4°C for up to 2 weeks or at -80°C for up to 6 months.[1] For any other solvent, it is advisable to conduct your own stability studies to determine the optimal storage conditions.
Q3: How is this compound shipped?
A3: this compound is typically shipped at room temperature for deliveries within the continental United States.[2] However, shipping conditions may vary for other locations. Upon receipt, it is crucial to transfer the product to the recommended storage conditions immediately.
Q4: Is this compound sensitive to light?
Q5: What are the potential degradation pathways for this compound?
A5: Although specific degradation pathways for T-448 have not been published, molecules with similar functional groups, including a sulfur atom, may be susceptible to oxidation and hydrolysis. The sulfur atom in the thiadiazole ring could be oxidized to a sulfoxide (B87167) or sulfone under oxidative stress. The amide bond could be susceptible to hydrolysis under acidic or basic conditions. Forced degradation studies are necessary to identify the actual degradation products and pathways.
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and storage of this compound.
Issue 1: Unexpected Loss of Compound Activity or Purity
-
Possible Cause: Improper storage conditions leading to degradation.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound has been stored at the recommended temperature and protected from light.
-
Check Solution Age: If using a stock solution, ensure it has not exceeded the recommended storage duration.
-
Perform Purity Analysis: Analyze the purity of the compound or solution using a suitable analytical method, such as HPLC-UV. Compare the results with the certificate of analysis or a freshly prepared sample.
-
Consider Solvent Purity: Ensure the solvent used for dissolution is of high purity and free from contaminants that could promote degradation.
-
Issue 2: Inconsistent Experimental Results
-
Possible Cause: Inconsistent compound stability between experiments.
-
Troubleshooting Steps:
-
Standardize Solution Preparation: Prepare fresh solutions for each experiment whenever possible. If using a stored stock solution, ensure it is brought to room temperature and properly mixed before use.
-
Evaluate Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles for stock solutions, as this can lead to degradation. Aliquoting the stock solution into single-use vials is recommended.
-
Assess Experimental Conditions: Evaluate if any experimental conditions (e.g., pH, presence of oxidizing agents) could be contributing to the degradation of this compound.
-
Stability and Storage Data Summary
| Form | Solvent | Storage Temperature | Duration |
| Solid | N/A | -20°C | 2 years[1] |
| Solution | DMSO | 4°C | 2 weeks[1] |
| Solution | DMSO | -80°C | 6 months[1] |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the stability of this compound.
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method can be used to determine the purity of this compound and to detect the presence of degradation products.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV-Vis spectral analysis of this compound (e.g., 254 nm).
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or acetonitrile).
-
Dilute the stock solution to an appropriate concentration for analysis.
-
Inject a known volume of the sample onto the HPLC column.
-
Run the gradient method to separate T-448 from any impurities or degradation products.
-
Quantify the peak area of T-448 and any other observed peaks to determine the purity.
-
Protocol 2: Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of this compound and to identify potential degradation products.
-
Hydrolytic Stability:
-
Prepare solutions of this compound in acidic (0.1 M HCl), neutral (water), and basic (0.1 M NaOH) conditions.
-
Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period.
-
Analyze the samples at various time points using the developed HPLC method to assess the extent of degradation.
-
-
Oxidative Stability:
-
Prepare a solution of this compound in the presence of an oxidizing agent (e.g., 3% hydrogen peroxide).
-
Incubate the solution at room temperature.
-
Analyze the samples at different time points by HPLC.
-
-
Photostability:
-
Expose solid this compound and a solution of the compound to a light source that meets ICH Q1B guidelines (e.g., a xenon lamp).[2][3][4]
-
Include a dark control sample stored under the same conditions but protected from light.
-
Analyze both the exposed and dark control samples by HPLC after a defined exposure period.
-
Visualizations
Caption: Troubleshooting workflow for T-448 stability issues.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jordilabs.com [jordilabs.com]
- 4. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Minimizing toxicity of T-448 free base in cell lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for minimizing the potential toxicity of T-448 free base in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, orally active, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), with an IC50 of 22 nM.[1] LSD1 is a flavin-dependent monoamine oxidase that demethylates mono- and di-methylated histone H3 at lysine (B10760008) 4 (H3K4me1/2) and lysine 9 (H3K9me1/2). By inhibiting LSD1, T-448 leads to an increase in these histone methylation marks, which alters gene expression.[2] This can result in the suppression of oncogenic pathways and the induction of tumor suppressor genes.
Q2: What is the recommended starting concentration for this compound in cell culture?
A2: The optimal concentration of this compound is cell-line dependent and should be determined empirically. A good starting point for in vitro cellular assays is a dose-response experiment with a concentration range of 0.1 to 10 µM.[3] Based on available data, T-448 has been used at concentrations up to 10 μM in primary cultured rat neurons.[1]
Q3: What are the potential off-target effects of this compound?
A3: While T-448 is a specific inhibitor of LSD1, it is important to consider potential off-target effects, especially at higher concentrations. Due to structural similarities with other FAD-dependent amine oxidases, common off-targets for LSD1 inhibitors include Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B).[4][5][6] Inhibition of MAOs can be a concern in certain cell types, such as neuronal cells.[5][6]
Q4: How can I confirm that this compound is active in my cell model?
A4: The most direct way to confirm the on-target activity of T-448 is to measure the global levels of H3K4me2 by Western blot. Treatment with an effective concentration of T-448 should lead to a detectable increase in H3K4me2 levels.[5]
Q5: Can inhibition of LSD1 by T-448 induce cell death?
A5: Yes, inhibition of LSD1 can lead to cell cycle arrest, induction of differentiation, and apoptosis in some cell lines.[7] Studies with other LSD1 inhibitors have shown that this can occur through caspase-dependent pathways.[8]
Troubleshooting Guides
Issue 1: High Cellular Toxicity Observed at Expected Active Concentrations
| Potential Cause | Recommended Action |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic (typically <0.1%). Run a solvent-only control experiment to assess the impact of the vehicle on cell viability.[2] |
| Compound Precipitation | This compound may have limited solubility in aqueous media. Visually inspect the culture medium for any precipitate after adding the compound. To improve solubility, prepare a concentrated stock solution in a suitable solvent like DMSO and then dilute it in the culture medium with gentle mixing. Warming the solution briefly to 37°C may also aid dissolution.[9] |
| Off-Target Effects | High concentrations of T-448 may lead to off-target effects. To mitigate this, perform a dose-response experiment to determine the lowest effective concentration that achieves the desired on-target effect (e.g., increased H3K4me2) with minimal toxicity.[6] Consider using a structurally unrelated LSD1 inhibitor as a control to see if the toxic phenotype is recapitulated.[3] |
| Cell Line Sensitivity | Different cell lines can have varying sensitivities to LSD1 inhibition. It is crucial to determine the IC50 value for your specific cell line through a cell viability assay. |
Issue 2: No or Weak Effect of this compound in a Cell-Based Assay
| Potential Cause | Recommended Action |
| Sub-optimal Inhibitor Concentration | Perform a dose-response experiment with a wider concentration range (e.g., 10 nM to 50 µM) to determine the EC50 for your specific cell line and endpoint.[2] |
| Inhibitor Instability or Degradation | Prepare fresh stock solutions of T-448 and avoid repeated freeze-thaw cycles. Assess the stability of the compound in your culture medium over the course of the experiment, especially for long-term studies.[2][7] |
| Cell Line Insensitivity | Confirm that your cell line expresses LSD1 at the protein level using Western blot or at the mRNA level using qPCR.[5] If LSD1 expression is low, the cells may be less dependent on its activity for survival. |
| Incorrect Assay Procedure | Review your experimental protocol for any potential errors. Ensure that cells are healthy and in the logarithmic growth phase before treatment.[2] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of this compound on cell viability.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. Include a vehicle-only control (DMSO at the same final concentration as the highest T-448 concentration).
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of T-448 or the vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance readings to the vehicle control to determine the percentage of cell viability. Plot the percentage of viability against the log of the inhibitor concentration and use a non-linear regression to calculate the IC50 value.
Protocol 2: Western Blot for H3K4me2
This protocol is to confirm the on-target activity of this compound.
Materials:
-
This compound
-
6-well cell culture plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K4me2 and anti-Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and treat with T-448 at the desired concentrations for the appropriate duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and then transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST, add the chemiluminescent substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the H3K4me2 signal to the total Histone H3 signal.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Inhibition of LSD1 sensitizes glioblastoma cells to histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
Adjusting T-448 free base dosage for different animal strains
Disclaimer
The following technical support guide for "T-448 free base" is presented as a hypothetical example to illustrate the principles of adjusting drug dosages for different animal strains. The compound "this compound" and the experimental data provided are illustrative and should not be considered as factual information for any real-world compound. Researchers should always refer to specific literature and conduct their own validation studies for the compound of interest.
Technical Support Center: this compound
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers working with this compound, focusing on dosage adjustments for different animal strains.
Frequently Asked Questions (FAQs)
Q1: We are switching from C57BL/6 to BALB/c mice for our T-448 experiments. Can we use the same dosage?
A1: It is not recommended to use the same dosage without validation. Different mouse strains can exhibit significant variations in drug metabolism, leading to differences in both efficacy and toxicity. For example, variations in cytochrome P450 enzyme activity between C57BL/6 and BALB/c mice can alter the clearance rate of T-448. We recommend conducting a pilot dose-response study in BALB/c mice to determine the optimal dose.
Q2: Our T-448 treatment is showing higher toxicity in Sprague-Dawley rats compared to what the literature suggests for Wistar rats. What could be the reason?
A2: Higher toxicity in Sprague-Dawley rats could be due to several factors, including differences in metabolic rates, body composition, or target receptor density compared to Wistar rats. Sprague-Dawley rats are known to have a faster metabolic rate for some compounds. It is crucial to perform a dose-ranging toxicity study in your specific strain to establish a safe and effective dose. Refer to the table below for a summary of known pharmacokinetic differences.
Q3: We are observing high variability in our experimental results within the same animal strain after administering T-448. What are the potential causes and solutions?
A3: High variability can stem from several sources:
-
Animal Health: Ensure all animals are healthy and of a consistent age and weight.
-
Dosing Technique: Inconsistent administration (e.g., gavage, intraperitoneal injection) can lead to variable absorption. Ensure all personnel are properly trained on the dosing procedures.
-
Drug Formulation: Ensure the this compound is fully solubilized and stable in the vehicle solution. Poor solubility can lead to inaccurate dosing.
-
Circadian Rhythm: The time of day of administration can influence drug metabolism. Standardize the time of dosing for all experiments.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Unexpected Animal Deaths | Dosage is too high for the specific strain, leading to acute toxicity. | Immediately cease the experiment and perform a dose-ranging study starting with a significantly lower dose (e.g., 1/10th of the initial dose). |
| Lack of Efficacy | The dose is too low for the new strain, or the strain is a non-responder. | Conduct a dose-escalation study to determine if a higher dose produces the desired effect. If not, investigate potential differences in the target pathway in the new strain. |
| Inconsistent Pharmacokinetic (PK) Profile | Issues with drug formulation, administration, or inherent metabolic variability in the animal colony. | Verify the stability and solubility of your T-448 formulation. Refine and standardize your dosing technique. Consider using a more genetically homogenous animal supplier. |
Quantitative Data Summary
The following table summarizes the known pharmacokinetic parameters of this compound in different rodent strains.
| Animal Strain | Effective Dose (ED50) | Lethal Dose (LD50) | Primary Metabolic Pathway |
| Mouse (C57BL/6) | 10 mg/kg | 50 mg/kg | CYP2D6-mediated oxidation |
| Mouse (BALB/c) | 15 mg/kg | 75 mg/kg | CYP3A4-mediated oxidation |
| Rat (Sprague-Dawley) | 8 mg/kg | 40 mg/kg | Glucuronidation |
| Rat (Wistar) | 12 mg/kg | 60 mg/kg | Glucuronidation & Oxidation |
Experimental Protocols
Protocol: Determining Optimal T-448 Dosage in a New Animal Strain
-
Literature Review & Allometric Scaling:
-
Gather all available pharmacokinetic and pharmacodynamic data for T-448 in other species.
-
Use allometric scaling based on body surface area as a starting point to estimate the initial dose range for the new animal strain.
-
-
Pilot Dose-Escalation Study:
-
Use a small number of animals (n=3 per group).
-
Administer a wide range of doses (e.g., 1, 5, 10, 25, 50 mg/kg).
-
Monitor for signs of toxicity and the desired therapeutic effect for at least 24-48 hours.
-
Identify a preliminary effective dose range and a maximum tolerated dose (MTD).
-
-
Dose-Response Study:
-
Use a larger cohort of animals (n=8-10 per group).
-
Administer 4-5 dose levels around the estimated effective dose from the pilot study.
-
Include a vehicle control group.
-
Measure the desired pharmacodynamic endpoint at a predetermined time point.
-
Analyze the data to determine the ED50.
-
-
Pharmacokinetic (PK) Study:
-
Administer the determined effective dose to a cohort of animals.
-
Collect blood samples at multiple time points (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
Analyze the plasma concentration of T-448 to determine key PK parameters (Cmax, Tmax, AUC, half-life).
-
Visualizations
Caption: Experimental workflow for determining the optimal dosage of T-448.
Caption: Hypothetical signaling pathway for this compound.
Validation & Comparative
T-448 Free Base: A Comparative Guide to a Novel LSD1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of T-448 free base, a potent and selective lysine-specific demethylase 1 (LSD1) inhibitor, with other notable LSD1 inhibitors. The information presented herein is supported by experimental data to aid in the evaluation of this compound for research and drug development purposes.
Introduction to LSD1 and Its Inhibition
Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a crucial role in epigenetic regulation.[1] It primarily removes mono- and di-methyl groups from histone H3 at lysine (B10760008) 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[2] The dysregulation of LSD1 is implicated in various cancers, making it a significant therapeutic target.[3] LSD1 inhibitors can be broadly categorized into two main classes: irreversible (covalent) and reversible inhibitors.[4]
T-448 is a specific, orally active, and irreversible inhibitor of LSD1.[5][6] A key distinguishing feature of T-448 is its minimal impact on the LSD1-GFI1B complex, a critical regulator of hematopoietic differentiation.[4][7] Disruption of this complex by some other LSD1 inhibitors is associated with hematological toxicities such as thrombocytopenia.[7][8] T-448's mechanism of action involves the generation of a compact formyl-FAD adduct, which contributes to its superior hematological safety profile observed in preclinical studies.[4][5]
Comparative Efficacy and Potency
The following tables summarize the in vitro potency of this compound in comparison to other well-characterized LSD1 inhibitors.
Table 1: In Vitro Potency of LSD1 Inhibitors
| Inhibitor | Type | LSD1 IC50 (nM) | Reference(s) |
| T-448 | Irreversible | 22 | [5][6] |
| Tranylcypromine | Irreversible | ~20,700 | [9][10] |
| ORY-1001 (Iadademstat) | Irreversible | < 20 | [9][10] |
| GSK2879552 | Irreversible | 24 | [9] |
| INCB059872 | Irreversible | - | [9] |
| SP-2509 (Seclidemstat) | Reversible | 13 | [10] |
Note: IC50 values can vary depending on the specific assay conditions.
Selectivity Profile
A critical aspect of LSD1 inhibitor development is selectivity over other flavin-dependent amine oxidases, such as monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), to minimize off-target effects.
Table 2: Selectivity Profile of LSD1 Inhibitors
| Inhibitor | LSD1 IC50 (nM) | MAO-A Inhibition | MAO-B Inhibition | Selectivity for LSD1 over MAO-A/B | Reference(s) |
| T-448 | 22 | >4,500-fold vs. LSD1 | >4,500-fold vs. LSD1 | High | [4] |
| Tranylcypromine | ~20,700 | IC50 ~2.3 µM | IC50 ~0.95 µM | Non-selective | [9] |
| ORY-1001 | < 20 | - | - | High | [11] |
| GSK2879552 | 24 | - | - | High | [11] |
In Vivo Efficacy
Preclinical studies in mouse models have demonstrated the in vivo efficacy of various LSD1 inhibitors in different cancer types. T-448 has been shown to increase H3K4 methylation in the brain and has been investigated for its potential in treating central nervous system disorders.[4][5] In cancer models, LSD1 inhibitors have been shown to reduce tumor growth and improve survival.[2][12]
Table 3: Overview of In Vivo Studies of LSD1 Inhibitors
| Inhibitor | Cancer Model | Key Efficacy Readouts | Reference(s) |
| IMG-7289 (Bomedemstat) | Myeloproliferative Neoplasms (MPN) | Normalized blood cell counts, reduced spleen volume, reduced bone marrow fibrosis, improved survival | [1] |
| Unnamed 1H-pyrrolo[2,3-c]pyridin derivative | Acute Myeloid Leukemia (AML) | Tumor growth inhibition | [1] |
| JBI-097 (dual LSD1/HDAC6 inhibitor) | Various tumor models | Inhibition of tumor growth | [12] |
Signaling Pathway and Experimental Workflow
The inhibition of LSD1 leads to an increase in histone methylation, which in turn alters gene expression. This can reactivate tumor suppressor genes and inhibit oncogenic pathways.
Caption: LSD1 removes methyl groups from histone H3, influencing gene expression. T-448 inhibits LSD1, leading to the reactivation of tumor suppressor genes.
A typical workflow for evaluating LSD1 inhibitors involves a series of in vitro and in vivo experiments.
Caption: A generalized workflow for the preclinical evaluation of LSD1 inhibitors.
Experimental Protocols
LSD1 Enzyme Inhibition Assay (H₂O₂ Production-Based Fluorescence Assay)
This assay measures the hydrogen peroxide (H₂O₂) produced during the LSD1-mediated demethylation reaction.[13]
-
Materials:
-
Recombinant human LSD1 enzyme
-
H3K4me2 peptide substrate
-
Horseradish peroxidase (HRP)
-
Fluorescent probe (e.g., Amplex Red or 10-acetyl-3,7-dihydroxyphenoxazine)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Test compounds (e.g., this compound) and control inhibitors
-
384-well black microplates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
Add the LSD1 enzyme to the wells of the microplate containing the test compounds and pre-incubate.
-
Initiate the reaction by adding the H3K4me2 peptide substrate.
-
Simultaneously, add HRP and the fluorescent probe to the reaction mixture.
-
Incubate at a controlled temperature (e.g., 37°C).
-
Measure the fluorescence intensity over time using a microplate reader.
-
Calculate the percent inhibition for each compound concentration relative to controls and determine the IC50 value.[13]
-
Cell Viability Assay
This assay assesses the effect of LSD1 inhibitors on the proliferation of cancer cell lines.
-
Materials:
-
Cancer cell line (e.g., MV4-11 for AML)
-
Cell culture medium
-
Test compounds
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
-
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with serial dilutions of the test compounds for a specified duration (e.g., 72 hours).
-
Add the cell viability reagent to each well.
-
Measure luminescence or absorbance according to the reagent manufacturer's protocol.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[8]
-
In Vivo Tumor Xenograft Model
This model evaluates the anti-tumor efficacy of LSD1 inhibitors in a living organism.
-
Procedure:
-
Implant human cancer cells (e.g., MGC-803 gastric cancer cells) subcutaneously into immunocompromised mice.[3]
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer the test compound (e.g., orally) at a specified dose and schedule.[3]
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Calculate the tumor growth inhibition (TGI) to determine the efficacy of the compound.
-
Conclusion
This compound is a potent and highly selective irreversible inhibitor of LSD1. Its unique mechanism of action, which minimizes disruption of the LSD1-GFI1B complex, translates to a favorable hematological safety profile in preclinical models. This key characteristic, combined with its potent enzymatic inhibition, positions T-448 as a valuable tool for further research into the therapeutic potential of LSD1 inhibition in various diseases, including cancer and neurological disorders. The experimental protocols and comparative data provided in this guide offer a framework for the evaluation of T-448 and other LSD1 inhibitors in a research and drug development context.
References
- 1. benchchem.com [benchchem.com]
- 2. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 4. T-448, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. T-448, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
A Comparative Analysis of T-448 Free Base Specificity for the LSD1 Enzyme
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the specificity of T-448 free base, a potent and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), with other notable LSD1 inhibitors. The following sections detail the biochemical potency, selectivity against related enzymes, and the unique mechanism of action that confers a superior safety profile to T-448. All quantitative data is summarized for clear comparison, and detailed experimental protocols for key assays are provided.
Executive Summary
T-448 is a specific, orally active, and irreversible inhibitor of LSD1 with an IC50 of 22 nM.[1][2] A key differentiating feature of T-448 is its minimal impact on the LSD1-GFI1B (Growth Factor Independent 1B) protein-protein interaction, which is crucial for normal hematopoiesis.[1][2] This characteristic is believed to underlie its superior hematological safety profile, particularly the reduced risk of thrombocytopenia, a common adverse effect associated with other LSD1 inhibitors that disrupt this complex.[1][2] This guide will compare the specificity of T-448 to other well-characterized LSD1 inhibitors, including tranylcypromine-based compounds like ORY-1001 (iadademstat) and GSK2879552.
Data Presentation
The following table summarizes the in vitro inhibitory activity of T-448 and comparable LSD1 inhibitors against LSD1 and the structurally related monoamine oxidases, MAO-A and MAO-B.
| Compound | Target | IC50 (nM) | Selectivity vs. MAO-A | Selectivity vs. MAO-B | Reference |
| This compound | LSD1 | 22 | High (Selective for LSD1) | High (Selective for LSD1) | [1] |
| ORY-1001 (Iadademstat) | LSD1 | <20 | >5555-fold | >5555-fold | [3][4][5] |
| GSK2879552 | LSD1 | 16 - 24 | 2375-fold | 11250-fold | [3] |
| Tranylcypromine (TCP) | LSD1 | ~200,000 | ~0.01-fold | ~0.01-fold | [3] |
Note: IC50 values are sourced from multiple publications and may have been determined under slightly different experimental conditions. Direct head-to-head comparative studies are limited.
Mechanism of Action and Specificity
LSD1 is a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme that plays a crucial role in epigenetic regulation by demethylating histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9). Many irreversible LSD1 inhibitors, particularly those derived from tranylcypromine, function by forming a covalent adduct with the FAD cofactor.[2] While effective at inhibiting LSD1's enzymatic activity, this mechanism can also disrupt the interaction between LSD1 and its binding partners, such as GFI1B. The LSD1-GFI1B complex is essential for the differentiation of hematopoietic cells, and its disruption is linked to hematological toxicities like thrombocytopenia.[2][6][7]
T-448 distinguishes itself through the formation of a compact formyl-FAD adduct that inhibits the demethylase activity of LSD1 without significantly disrupting the LSD1-GFI1B complex.[1][2] This specific mechanism of action is the basis for its improved safety profile.
Mandatory Visualizations
Caption: Comparative mechanisms of T-448 and tranylcypromine-based LSD1 inhibitors.
Caption: Experimental workflow for comparing the specificity of LSD1 inhibitors.
Experimental Protocols
LSD1 (KDM1A) HTRF Enzymatic Assay
Objective: To determine the IC50 value of test compounds against LSD1.
Materials:
-
Recombinant human LSD1/CoREST complex
-
Biotinylated histone H3 (1-21) peptide with monomethylated lysine 4 (H3K4me1)
-
Europium cryptate-labeled anti-histone H3 unmethylated K4 antibody (anti-H3K4me0)
-
Streptavidin-XL665
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM DTT, 0.01% BSA, 0.01% Tween-20)
-
Test compounds (e.g., T-448, ORY-1001, GSK2879552, Tranylcypromine) dissolved in DMSO
-
384-well low volume white plates
-
HTRF-compatible plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
Add 2 µL of the compound dilutions to the wells of the 384-well plate.
-
Add 4 µL of a solution containing the LSD1/CoREST complex to each well.
-
Initiate the enzymatic reaction by adding 4 µL of the biotinylated H3K4me1 peptide substrate.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and initiate detection by adding 10 µL of a solution containing the anti-H3K4me0-Europium and Streptavidin-XL665 antibodies.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
Read the plate on an HTRF-compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
Data Analysis: Calculate the HTRF ratio (665 nm/620 nm) and plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data using a four-parameter logistic equation to determine the IC50 value.
Co-Immunoprecipitation (Co-IP) for LSD1-GFI1B Interaction
Objective: To assess the effect of LSD1 inhibitors on the interaction between LSD1 and GFI1B.
Materials:
-
Human cell line endogenously expressing LSD1 and GFI1B (e.g., HEL cells) or HEK293T cells transiently co-transfected with FLAG-tagged LSD1 and HA-tagged GFI1B.
-
Cell lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Anti-FLAG antibody or anti-LSD1 antibody for immunoprecipitation.
-
Protein A/G magnetic beads.
-
Wash buffer (e.g., PBS with 0.1% Tween-20).
-
Elution buffer (e.g., glycine-HCl, pH 2.5 or Laemmli sample buffer).
-
Primary antibodies: anti-HA, anti-GFI1B, anti-FLAG, anti-LSD1.
-
HRP-conjugated secondary antibodies.
-
ECL Western blotting substrate.
-
Test compounds (T-448 and comparators).
Procedure:
-
Culture cells and treat with the test compounds or vehicle (DMSO) for a specified duration (e.g., 24 hours).
-
Harvest and lyse the cells in ice-cold lysis buffer.
-
Clarify the cell lysates by centrifugation.
-
Pre-clear the lysates by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysates with the immunoprecipitating antibody (e.g., anti-FLAG) overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for an additional 2-4 hours at 4°C.
-
Wash the beads extensively with wash buffer to remove non-specific binding.
-
Elute the protein complexes from the beads using elution buffer.
-
Analyze the eluates by SDS-PAGE and Western blotting using antibodies against the interacting protein (e.g., anti-HA or anti-GFI1B) and the immunoprecipitated protein (e.g., anti-FLAG or anti-LSD1).
-
Data Analysis: Compare the amount of co-immunoprecipitated GFI1B in the presence of the inhibitors to the vehicle control to determine the impact on the LSD1-GFI1B interaction.
Conclusion
This compound is a highly potent and specific inhibitor of LSD1. Its unique mechanism of forming a compact FAD adduct allows for the selective inhibition of the enzyme's demethylase activity with minimal disruption of the critical LSD1-GFI1B protein-protein interaction. This property confers a significant safety advantage, particularly regarding hematological toxicity, when compared to other tranylcypromine-based LSD1 inhibitors. The data and protocols presented in this guide provide a framework for the objective comparison of T-448's specificity and support its potential as a promising therapeutic agent with an improved safety profile for the treatment of various disorders.
References
- 1. T-448, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. T-448, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Systematic Review and Meta-Analysis of Lysine-Specific Demethylase 1 Expression as a Prognostic Biomarker of Cancer Survival and Disease Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lysine-Specific Demethylase 1 (LSD1/KDM1A) Inhibition as a Target for Disease Modification in Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Validating T-448 Free Base Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of T-448 free base, a potent and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), with other well-characterized LSD1 inhibitors.[1][2] The aim is to offer a comprehensive resource for validating the cellular target engagement of T-448, supported by experimental data and detailed methodologies.
Introduction to T-448 and its Target, LSD1
T-448 is a specific, orally active, and irreversible inhibitor of LSD1 (also known as KDM1A) with an IC50 of 22 nM.[2] LSD1 is a flavin-dependent demethylase that plays a crucial role in epigenetic regulation by removing methyl groups from histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9). Its dysregulation is implicated in various cancers and neurological disorders, making it a compelling therapeutic target. A unique feature of T-448 is its minimal impact on the LSD1-GFI1B complex, which is associated with a superior hematological safety profile compared to some other LSD1 inhibitors.[1][3]
This guide will compare T-448 with the following LSD1 inhibitors:
-
ORY-1001 (Iadademstat): A potent and selective irreversible LSD1 inhibitor currently in clinical trials.[4]
-
GSK2879552: A selective, irreversible inhibitor of LSD1 that has been evaluated in clinical studies.[5][6]
-
SP-2509: A potent, reversible, and non-competitive inhibitor of LSD1.[7][8][9]
-
CC-90011 (Pulrodemstat): A potent and selective reversible inhibitor of LSD1.[10][11][12]
Comparative Performance of LSD1 Inhibitors
To validate the on-target effects of T-448, its biochemical potency and cellular activity are compared with other known LSD1 inhibitors. The following tables summarize key quantitative data.
Table 1: Biochemical Potency and Selectivity of LSD1 Inhibitors
| Compound | Type | LSD1 IC50 (nM) | Selectivity vs. MAO-A | Selectivity vs. MAO-B |
| T-448 | Irreversible | 22[2] | >4,500-fold | >4,500-fold |
| ORY-1001 | Irreversible | <20[13] | >1000-fold[14] | >1000-fold[14] |
| GSK2879552 | Irreversible | 24[15] | >1000-fold | >1000-fold |
| SP-2509 | Reversible | 13[7] | >23,000-fold[16] | >23,000-fold[16] |
| CC-90011 | Reversible | 0.3[10] | >33,000-fold | >33,000-fold |
Table 2: Cellular Target Engagement and Downstream Effects
| Compound | Cell Line | Assay | Readout | Result |
| T-448 | Primary Rat Neurons | Western Blot | Increased H3K4me2 | Dose-dependent increase[2] |
| ORY-1001 | THP-1 (AML) | Western Blot | Increased H3K4me2 | Time- and dose-dependent increase |
| GSK2879552 | SCLC & AML lines | Western Blot | Increased H3K4me2 | Observed with treatment[5] |
| SP-2509 | ARK2 & TOV112D | Western Blot | Increased H3K4me2 | Increased levels observed[7] |
| CC-90011 | THP-1 (AML) | Flow Cytometry | Increased CD11b | EC50 = 7 nM[10] |
Experimental Protocols
Standardized protocols are crucial for the accurate comparison of inhibitor activity. Below are detailed methodologies for key experiments to validate LSD1 target engagement.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm direct drug-target interaction in a cellular environment based on ligand-induced thermal stabilization of the target protein.[13][17][18]
Methodology:
-
Cell Treatment: Culture a relevant cell line (e.g., a cancer cell line with high LSD1 expression) and treat with the LSD1 inhibitor (e.g., 10 µM T-448) or vehicle (DMSO) control for 1-4 hours.
-
Thermal Challenge: Harvest, wash, and resuspend the cells in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by a cooling step.
-
Cell Lysis and Protein Quantification: Lyse the cells by freeze-thaw cycles and separate the soluble protein fraction from the aggregated protein pellet by centrifugation.
-
Protein Detection: Analyze the amount of soluble LSD1 remaining in the supernatant for each temperature point using Western Blotting with a specific anti-LSD1 antibody.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble LSD1 against temperature. A rightward shift in the melting curve for the inhibitor-treated sample compared to the vehicle control indicates target stabilization and direct engagement.
Western Blot for Histone H3 Lysine 4 Dimethylation (H3K4me2)
This assay measures the downstream effect of LSD1 inhibition, which should lead to an accumulation of its substrate, H3K4me2.[19][20]
Methodology:
-
Cell Treatment: Seed cells in a multi-well plate and treat with a dilution series of the LSD1 inhibitor (e.g., T-448) for a specified time (e.g., 24-72 hours).
-
Histone Extraction: Harvest the cells and perform histone extraction using an acid extraction protocol.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of histone extracts by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific for H3K4me2. A primary antibody against total Histone H3 should be used as a loading control.
-
Detection: Incubate with an appropriate secondary antibody and detect the signal using a chemiluminescence substrate.
-
Data Analysis: Quantify the band intensities for H3K4me2 and normalize to the total Histone H3 signal. A dose-dependent increase in the H3K4me2 signal indicates on-target activity of the inhibitor.
Visualizing Pathways and Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate key signaling pathways and experimental workflows.
Caption: LSD1 Signaling Pathway and Points of Inhibition.
Caption: Experimental Workflow for CETSA.
Caption: Experimental Workflow for Western Blot Analysis of H3K4me2.
Conclusion
T-448 is a potent and irreversible inhibitor of LSD1 with a favorable safety profile due to its minimal disruption of the LSD1-GFI1B complex. Validating its engagement with LSD1 in a cellular context is critical for its development as a therapeutic agent. This guide provides a framework for comparing T-448 to other LSD1 inhibitors using established methodologies such as CETSA and downstream biomarker analysis. The provided data and protocols will aid researchers in designing and interpreting experiments to confirm the on-target activity of T-448 and other LSD1 inhibitors.
References
- 1. T-448, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. T-448, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. LSD1 (KDM1A)-independent effects of the LSD1 inhibitor SP2509 in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Histone Lysine-specific Demethylase 1 Inhibitor, SP2509 Exerts Cytotoxic Effects against Renal Cancer Cells through Downregulation of Bcl-2 and Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Clinical activity of CC-90011, an oral, potent, and reversible LSD1 inhibitor, in advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phase I Study of Lysine-Specific Demethylase 1 Inhibitor, CC-90011, in Patients with Advanced Solid Tumors and Relapsed/Refractory Non-Hodgkin Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Inhibition of Lysine-Specific Demethylase-1 (LSD1/KDM1A) Promotes the Adipogenic Differentiation of hESCs Through H3K4 Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. LSD1-Mediated Demethylation of H3K4me2 Is Required for the Transition from Late Progenitor to Differentiated Mouse Rod Photoreceptor - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical and Clinical Hematological Safety Profile of Novel Kinase Inhibitors: A Comparative Guide
Introduction
The development of targeted therapies, particularly kinase inhibitors, has revolutionized the treatment of many malignancies and other diseases. However, off-target effects and on-target toxicities in the hematological system are common and can lead to significant clinical complications, including anemia, thrombocytopenia, and neutropenia. Therefore, a thorough assessment of the hematological safety profile is a critical component of the preclinical and clinical development of any new inhibitor.
This guide provides a comparative overview of the hematological safety profiles of several established Tyrosine Kinase Inhibitors (TKIs) and outlines the necessary experimental protocols to evaluate a new chemical entity, exemplified here as "T-448 free base." As no public data is currently available for a compound designated "this compound," this document serves as a template for the type of data required and its presentation for a comprehensive safety comparison.
Comparative Hematological Safety of Selected Tyrosine Kinase Inhibitors
The following table summarizes the incidence of grade 3-4 hematological adverse events observed for several first and second-generation TKIs used in the treatment of Chronic Myeloid Leukemia (CML).[1][2] This data provides a benchmark for evaluating the hematological safety of a new inhibitor like this compound.
| Inhibitor | Anemia (Grade 3-4) | Thrombocytopenia (Grade 3-4) | Neutropenia (Grade 3-4) | Reference |
| Imatinib (B729) | 1.6% | 15.5% | Data Not Specified | [3] |
| Dasatinib | 1.65 (OR vs Imatinib) | 2.04 (OR vs Imatinib) | 1.72 (OR vs Imatinib) | [3] |
| Nilotinib (B1678881) | 0.34 (OR vs Imatinib) | 0.73 (OR vs Imatinib) | 0.47 (OR vs Imatinib) | [3] |
| Bosutinib (B1684425) | 1.34 (OR vs Imatinib) | 1.16 (OR vs Imatinib) | 0.47 (OR vs Imatinib) | [3] |
OR = Odds Ratio. Data presented is for all grades of adverse events. Different TKIs have distinct advantages and varying rates of adverse reactions.[1][2]
Second-generation TKIs, such as dasatinib, nilotinib, and radotinib, have shown advantages in efficacy over imatinib.[1][2] However, all TKIs can cause serious grade 3–4 hematologic adverse events.[1][2] Dasatinib is more likely to cause anemia, while bosutinib is more associated with thrombocytopenia and imatinib with neutropenia.[1][2] Nilotinib and flumatinib (B611963) may have better safety profiles concerning severe hematologic adverse events.[1][2] Notably, while nilotinib had the lowest overall prevalence of hematological adverse events, it had the highest prevalence of severe (grade 3 or 4) events.[3]
Experimental Protocols for Hematological Safety Assessment
To evaluate the hematological safety profile of a novel inhibitor such as this compound, a series of in vitro and in vivo studies are required.
In Vitro Hematopoietic Progenitor Cell Colony-Forming Assay
-
Objective: To assess the direct cytotoxic effect of the compound on hematopoietic stem and progenitor cells.
-
Methodology:
-
Isolate hematopoietic progenitor cells (CD34+) from human bone marrow or cord blood.
-
Culture the cells in a semi-solid medium (e.g., MethoCult™) containing a cocktail of cytokines to promote the formation of distinct colony types (CFU-GM, BFU-E, CFU-GEMM).
-
Expose the cells to a range of concentrations of this compound and appropriate positive (e.g., a known myelosuppressive agent) and negative (vehicle) controls.
-
Incubate for 14 days.
-
Quantify the number and type of colonies formed at each concentration to determine the IC50 for each hematopoietic lineage.
-
In Vivo Toxicology Studies in Rodent and Non-Rodent Species
-
Objective: To evaluate the effects of the compound on the hematological system in a whole-organism model.
-
Methodology:
-
Administer this compound to two species (e.g., rat and dog) at multiple dose levels for a specified duration (e.g., 28 days).
-
Collect peripheral blood samples at regular intervals for complete blood count (CBC) and differential analysis.
-
At the end of the study, perform a comprehensive necropsy, including the collection of bone marrow for histopathological and cytological evaluation.
-
Key parameters to assess include red blood cell count, hemoglobin, hematocrit, platelet count, white blood cell count (including neutrophils, lymphocytes, monocytes), and bone marrow cellularity and morphology.
-
Clinical Trial Monitoring
-
Objective: To monitor the hematological safety of the compound in human subjects.
-
Methodology:
-
In Phase 1-3 clinical trials, perform frequent CBC with differential for all patients.
-
Establish clear dose-modification guidelines for different grades of hematological toxicity (as per Common Terminology Criteria for Adverse Events - CTCAE).
-
Collect bone marrow aspirates and biopsies in cases of severe or prolonged cytopenias to investigate the mechanism of toxicity.
-
Visualizing Workflows and Pathways
Experimental Workflow for Hematological Safety Assessment
The following diagram illustrates a typical workflow for assessing the hematological safety of a new inhibitor.
Caption: Workflow for Hematological Safety Assessment of a Novel Inhibitor.
Simplified Signaling Pathway of BCR-ABL and Hematopoiesis
Many TKIs target the BCR-ABL fusion protein in CML. Inhibition of this pathway can affect downstream signaling crucial for hematopoietic cell proliferation and survival, potentially leading to cytopenias.
Caption: Simplified BCR-ABL Signaling and TKI Mechanism of Action.
A thorough and systematic evaluation of the hematological safety profile is paramount in the development of new kinase inhibitors. By employing a combination of in vitro and in vivo preclinical models, alongside rigorous monitoring in clinical trials, a comprehensive understanding of a new compound's hematological risks can be established. The comparative data from existing TKIs serves as a valuable context for interpreting these findings and for positioning a new agent like this compound within the therapeutic landscape. As data for this compound becomes available, it can be integrated into this framework to provide a clear and objective comparison for researchers, scientists, and drug development professionals.
References
- 1. Comparative efficacy and safety of first-line tyrosine kinase inhibitors in chronic myeloid leukemia: a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hematological Adverse Events with Tyrosine Kinase Inhibitors for Chronic Myeloid Leukemia: A Systematic Review with Meta-Analysis [mdpi.com]
T-448 Free Base: A Comparative Analysis of its Efficacy in Reversing Memory Deficits
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of T-448 free base, a novel lysine-specific demethylase 1 (LSD1) inhibitor, with other therapeutic alternatives for the reversal of memory deficits. The information presented herein is based on available preclinical data and is intended to inform research and development efforts in the field of cognitive enhancement.
Introduction: Targeting Epigenetics for Cognitive Enhancement
The quest for effective treatments for memory disorders has led researchers to explore novel molecular targets beyond traditional neurotransmitter systems. One promising avenue is the modulation of epigenetic mechanisms, which play a crucial role in regulating gene expression involved in learning and memory. T-448, a specific and irreversible inhibitor of LSD1, has emerged as a potential therapeutic agent. LSD1 is an enzyme that removes methyl groups from histone H3 at lysine (B10760008) 4 (H3K4), a mark associated with active gene transcription. By inhibiting LSD1, T-448 enhances H3K4 methylation, leading to increased expression of genes crucial for neuronal plasticity and memory formation, such as Brain-Derived Neurotrophic Factor (BDNF).
This guide compares the preclinical efficacy of T-448 with two other compounds that modulate pathways implicated in memory: Donepezil (B133215), an acetylcholinesterase inhibitor, and Vorinostat, a histone deacetylase (HDAC) inhibitor.
Mechanism of Action
T-448: LSD1 Inhibition and Enhanced Neuronal Plasticity
T-448 acts as a specific and irreversible inhibitor of the enzyme Lysine-Specific Demethylase 1 (LSD1). LSD1's primary function is to demethylate mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2), epigenetic marks that are generally associated with the activation of gene transcription. By inhibiting LSD1, T-448 leads to an accumulation of H3K4me2 at the promoter regions of specific genes, which enhances their transcription. This increased gene expression includes key players in synaptic plasticity and memory consolidation, most notably Brain-Derived Neurotrophic Factor (BDNF). The upregulation of BDNF and other plasticity-related genes is believed to be the primary mechanism through which T-448 exerts its memory-enhancing effects. A significant advantage of T-448 is its high specificity for the LSD1 enzyme activity, with minimal disruption of the LSD1-GFI1B complex, which is associated with a reduced risk of hematological side effects like thrombocytopenia that have been observed with other, less specific LSD1 inhibitors.[1]
Donepezil: Acetylcholinesterase Inhibition
Donepezil is a reversible inhibitor of the enzyme acetylcholinesterase (AChE). AChE is responsible for the breakdown of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft. By inhibiting AChE, Donepezil increases the concentration and duration of action of acetylcholine, thereby enhancing cholinergic neurotransmission.[2][3] This mechanism is thought to improve cognitive function, particularly in conditions like Alzheimer's disease where there is a deficit in cholinergic activity.[2] Additionally, some studies suggest that Donepezil may have neuroprotective effects against glutamate-induced excitotoxicity by modulating NMDA receptor function, potentially through the stimulation of alpha7 nicotinic acetylcholine receptors.[4]
Vorinostat: Histone Deacetylase (HDAC) Inhibition
Vorinostat is a histone deacetylase (HDAC) inhibitor. HDACs are a class of enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, Vorinostat promotes histone acetylation, which relaxes the chromatin structure and facilitates gene transcription.[5] This can lead to the enhanced expression of genes involved in synaptic plasticity and memory, such as the NR2B subunit of the NMDA receptor.[5][6] The upregulation of such genes is thought to be the basis for Vorinostat's potential cognitive-enhancing effects.
Preclinical Efficacy in Reversing Memory Deficits
The following tables summarize the available preclinical data for T-448, Donepezil, and Vorinostat in animal models of memory impairment. To facilitate comparison, data from studies using models of NMDA receptor hypofunction are prioritized where available, as this is the model in which T-448 has been most extensively characterized.
Behavioral Outcomes
| Compound | Animal Model | Behavioral Test | Dosage | Key Findings | Reference |
| T-448 | NMDA Receptor Hypofunction Mice | Water Y-Maze | 1 and 10 mg/kg, p.o. | Partially but significantly restored learning function. | [7] |
| Donepezil | Scopolamine-induced amnesia in rats | Passive Avoidance | 1 mg/kg, i.p. | Significantly reversed scopolamine-induced memory deficits. | N/A |
| Vorinostat | Contextual Fear Conditioning in rats | Fear Extinction | 50 mg/kg, i.p. | Facilitated fear extinction. | [5] |
Molecular and Cellular Outcomes
| Compound | Animal Model | Tissue/Cell Type | Molecular Endpoint | Key Findings | Reference |
| T-448 | NMDA Receptor Hypofunction Mice | Hippocampus | H3K4me2 levels | Dose-dependently increased H3K4me2 levels around Bdnf, Arc, and Fos genes. | |
| T-448 | NMDA Receptor Hypofunction Mice | Hippocampus | BDNF mRNA expression | Increased mRNA expression of BDNF. | [7] |
| Donepezil | Primary rat neuron cultures | Neurons | Surface NR1 subunit levels | Significantly reduced surface levels of the NMDA receptor subunit NR1. | [4] |
| Vorinostat | Rats | Hippocampus | Histone H3 and H4 acetylation | Increased levels of acetylated histones. | [5][6] |
| Vorinostat | Rats | Hippocampus | NR2B mRNA and protein levels | Elevated NR2B mRNA and protein levels. | [5] |
Experimental Protocols
T-448: Water Y-Maze in NMDA Receptor Hypofunction Mice
-
Animal Model: NR1-hypo mice, which have a genetic modification leading to reduced expression of the NMDA receptor subunit NR1, resulting in NMDA receptor hypofunction.
-
Drug Administration: T-448 was administered orally at doses of 1 and 10 mg/kg for 3 weeks.
-
Behavioral Test (Water Y-Maze): This test assesses spatial working memory. Mice are placed in a Y-shaped maze with one arm filled with water (the "correct" arm). The test measures the rate of correct choices (entering the arm without water) over a series of trials.[7]
-
Molecular Analysis: Following behavioral testing, brain tissue (specifically the hippocampus) was collected to measure levels of H3K4me2 at specific gene promoters using chromatin immunoprecipitation (ChIP) followed by quantitative PCR (qPCR). mRNA expression levels of genes like BDNF were measured using qPCR.
Safety and Selectivity
A critical consideration in drug development is the safety profile of a compound. T-448 has demonstrated a superior hematological safety profile in mice compared to other tranylcypromine-based irreversible LSD1 inhibitors.[1][8] This is attributed to its minimal impact on the LSD1-GFI1B complex, which is crucial for hematopoietic differentiation.[1][8] Disruption of this complex by other LSD1 inhibitors is associated with thrombocytopenia.[1][8]
Donepezil is generally well-tolerated, with the most common side effects being gastrointestinal symptoms.[2] Vorinostat is associated with more significant side effects, including fatigue, gastrointestinal issues, and hematological toxicities like thrombocytopenia and anemia, which may limit its use for chronic conditions like memory disorders.[9]
Summary and Future Directions
T-448 represents a promising novel approach for the treatment of memory deficits by targeting the epigenetic regulation of neuronal plasticity genes. Its efficacy in a preclinical model of NMDA receptor hypofunction, coupled with a favorable safety profile, makes it a compelling candidate for further investigation.
Comparison Summary:
| Feature | T-448 | Donepezil | Vorinostat |
| Primary Mechanism | LSD1 Inhibition | Acetylcholinesterase Inhibition | HDAC Inhibition |
| Key Molecular Effect | Increased H3K4me2, BDNF expression | Increased Acetylcholine | Increased Histone Acetylation, NR2B expression |
| Preclinical Efficacy | Reverses learning deficits in NMDA hypofunction model | Reverses chemically-induced amnesia | Facilitates fear extinction |
| Safety Profile | Good; avoids thrombocytopenia seen with other LSD1 inhibitors | Generally well-tolerated; GI side effects | Significant side effects, including hematological toxicity |
Future research should focus on:
-
Further elucidating the specific genes and pathways modulated by T-448 in the context of memory enhancement.
-
Evaluating the efficacy of T-448 in a broader range of animal models of cognitive impairment.
-
Conducting clinical trials to assess the safety and efficacy of T-448 in human populations with memory disorders.
The development of specific and safe epigenetic modulators like T-448 holds significant promise for addressing the unmet medical need for effective treatments for a variety of cognitive disorders.
References
- 1. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Donepezil in Alzheimer’s disease: From conventional trials to pharmacogenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Network Pharmacology Based Research on the Mechanism of Donepezil in Treating Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotection by donepezil against glutamate excitotoxicity involves stimulation of alpha7 nicotinic receptors and internalization of NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vorinostat, a histone deacetylase inhibitor, facilitates fear extinction and enhances expression of the hippocampal NR2B-containing NMDA receptor gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vorinostat ameliorates impaired fear extinction possibly via the hippocampal NMDA-CaMKII pathway in an animal model of posttraumatic stress disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. T-448, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. T-448, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. alzdiscovery.org [alzdiscovery.org]
Comparative Analysis of EOS-448: A Focus on Potency and Differentiated Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of EOS-448, an antagonistic anti-TIGIT human immunoglobulin G1 (hIgG1) antibody, with other anti-TIGIT antibodies in clinical development. While traditional cross-reactivity data against a broad panel of off-target proteins is not publicly available, this document focuses on the comparative potency and the unique Fc-gamma receptor (FcγR)-engaging mechanism of action of EOS-448, which distinguishes it from other therapies targeting the TIGIT pathway.
Executive Summary
EOS-448 (also known as GSK4428859A) is a high-affinity, potent anti-TIGIT antibody designed to enhance anti-tumor immunity through a multifaceted mechanism.[1][2][3] Unlike some other anti-TIGIT antibodies, EOS-448 possesses a functional Fc domain that engages Fcγ receptors, leading to not only the blockade of the TIGIT inhibitory pathway but also the depletion of TIGIT-expressing immunosuppressive cells and the activation of other immune cells.[2][4][5] Cell-based assays have demonstrated a higher potency of EOS-448 compared to other anti-TIGIT monoclonal antibodies in clinical development.[1]
Comparative Landscape of Anti-TIGIT Antibodies
The landscape of TIGIT-targeting therapies includes several monoclonal antibodies with different characteristics. A key differentiating factor is the functionality of the Fc region, which dictates the antibody's ability to mediate effector functions such as Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC).
| Feature | EOS-448 | Other Anti-TIGIT Antibodies (e.g., Vibostolimab, Ociperlimab, Tiragolumab, Domvanalimab) |
| Target | T-cell immunoreceptor with Ig and ITIM domains (TIGIT) | T-cell immunoreceptor with Ig and ITIM domains (TIGIT) |
| Modality | Monoclonal Antibody (mAb) | Monoclonal Antibody (mAb) |
| Fc Region | Functional (FcγR-engaging) | Variable (some are Fc-silent)[6] |
| Reported Potency | High potency, with picomolar activity[4] | Potency varies among different antibodies. |
| Key Differentiator | Multifaceted mechanism of action including Treg depletion and APC modulation via FcγR engagement.[2][5] | Primarily focused on blocking the TIGIT-CD155 interaction. |
Differentiated Mechanism of Action of EOS-448
The therapeutic activity of EOS-448 extends beyond simple checkpoint blockade. Its functional Fc region is crucial for its enhanced anti-tumor effects.
TIGIT Signaling Pathway and EOS-448 Intervention
Caption: TIGIT signaling pathway and points of intervention by EOS-448.
Supporting Experimental Data
Preclinical and clinical data have highlighted the distinct pharmacodynamic effects of EOS-448.
| Parameter | Observation with EOS-448 | Implication |
| Regulatory T-cell (Treg) Depletion | Sustained depletion of suppressive Tregs in patients.[1][2] | Reduces immunosuppression in the tumor microenvironment. |
| Effector Cell Activation | Increased Ki67 expression in memory CD8 T-cells.[5] | Indicates proliferation and activation of anti-tumor T-cells. |
| Antigen-Presenting Cell (APC) Modulation | Activation of professional antigen-presenting cells.[2] | Enhances the priming of anti-tumor T-cell responses. |
| CD8/Treg Ratio | Increased effector CD8/Treg ratio in patients.[2] | Shifts the balance towards a more effective anti-tumor immune response. |
Experimental Protocols
The following are generalized protocols for key assays used to characterize the functional activity of immuno-oncology antibodies like EOS-448.
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay
This assay evaluates the ability of an antibody to induce the killing of target cells by effector cells, such as Natural Killer (NK) cells.
Caption: Generalized workflow for an ADCC assay.
Methodology:
-
Cell Preparation: Target cells expressing TIGIT are labeled with a fluorescent dye. Effector cells (e.g., peripheral blood mononuclear cells [PBMCs] or isolated NK cells) are prepared.[7]
-
Co-culture: Target and effector cells are co-cultured at various effector-to-target (E:T) ratios in the presence of serial dilutions of EOS-448 or an isotype control antibody.[8]
-
Incubation: The co-culture is incubated for a period sufficient to allow for cell-mediated cytotoxicity (typically 4-24 hours).[9]
-
Staining and Analysis: Cells are stained with viability dyes (e.g., 7-AAD, Annexin V) to differentiate live and dead target cells.[7] The percentage of target cell lysis is quantified using flow cytometry.[7]
Mixed Lymphocyte Reaction (MLR) Assay
The MLR assay assesses the ability of an antibody to modulate T-cell responses to allogeneic stimulation.
Methodology:
-
Cell Isolation: PBMCs are isolated from two different healthy donors.[8]
-
Co-culture: Responder PBMCs from one donor are co-cultured with irradiated stimulator PBMCs from the other donor.[10] The cells are treated with EOS-448 or a control antibody.
-
Incubation: The culture is incubated for 3-7 days to allow for T-cell proliferation and activation.[8]
-
Analysis: T-cell proliferation is measured by dye dilution (e.g., CFSE) using flow cytometry.[10] Cytokine production (e.g., IFN-γ, TNF-α) in the supernatant can be measured by ELISA or multiplex bead array.[11] T-cell activation markers (e.g., CD25, CD69) can also be assessed by flow cytometry.[11]
Treg Depletion Assay by Flow Cytometry
This assay quantifies the reduction of regulatory T-cells in a sample following treatment.
Methodology:
-
Sample Collection: Peripheral blood or tumor tissue is collected from subjects at baseline and after treatment with EOS-448.
-
Cell Staining: PBMCs or single-cell suspensions from tumors are stained with a cocktail of fluorescently labeled antibodies against T-cell markers, including CD3, CD4, CD25, CD127, and the transcription factor FoxP3.[12]
-
Data Acquisition: Stained cells are analyzed using a multi-color flow cytometer.
-
Gating and Analysis: Tregs are identified and quantified based on their specific marker expression profile (e.g., CD3+CD4+CD25+CD127lo/-FoxP3+).[12] The percentage of Tregs within the CD4+ T-cell population is compared between pre- and post-treatment samples.
Conclusion
EOS-448 is a differentiated anti-TIGIT antibody with a multifaceted mechanism of action driven by its FcγR-engaging properties. Comparative data suggests a higher potency for EOS-448 relative to other anti-TIGIT antibodies in clinical development, primarily attributed to its ability to not only block the TIGIT inhibitory signal but also to deplete immunosuppressive Treg cells and activate other immune cells. This unique mode of action provides a strong rationale for its ongoing clinical development in various oncology indications. Further head-to-head clinical studies will be crucial to fully elucidate the comparative efficacy and safety profile of EOS-448 against other TIGIT-targeting agents.
References
- 1. hbmpartners.com [hbmpartners.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Arcus Biosciences - Anti-TIGIT Domvanalimab Plus Anti-PD-1 Zimberelimab and Chemotherapy Showed 26.7 Months of Median Overall Survival as First-Line Treatment of Unresectable or Advanced Gastroesophageal Adenocarcinomas in the Phase 2 EDGE-Gastric Study [investors.arcusbio.com]
- 7. stemcell.com [stemcell.com]
- 8. sartorius.com [sartorius.com]
- 9. ADCC Protocol using BioIVT Cryopreserved NK Effector Cells [sigmaaldrich.com]
- 10. Two-Round Mixed Lymphocyte Reaction for Evaluation of the Functional Activities of Anti-PD-1 and Immunomodulators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. An Optimized Multi-parameter Flow Cytometry Protocol for Human T Regulatory Cell Analysis on Fresh and Viably Frozen Cells, Correlation with Epigenetic Analysis, and Comparison of Cord and Adult Blood - PMC [pmc.ncbi.nlm.nih.gov]
T-448 Free Base: A Comparative Analysis of its Reproducibility in Enhancing Learning and Memory
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of T-448 free base's effects on learning and memory, its mechanism of action, and its standing relative to other emerging cognitive enhancers. This analysis is based on available preclinical data, with a focus on the reproducibility of its therapeutic effects.
T-448 is an orally active, irreversible inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme that plays a crucial role in epigenetic regulation of gene expression. By inhibiting LSD1, T-448 has been shown to increase histone H3 lysine (B10760008) 4 (H3K4) methylation in neurons, leading to the increased expression of genes associated with neural plasticity, such as Brain-Derived Neurotrophic Factor (BDNF). A key preclinical study demonstrated that T-448 can ameliorate learning and memory deficits in a mouse model of N-methyl-D-aspartate (NMDA) receptor hypofunction, a condition relevant to several neurological and psychiatric disorders.[1]
A significant advantage of T-448 highlighted in early research is its favorable safety profile, particularly its minimal impact on the LSD1-GFI1B complex, which is associated with a lower risk of hematological toxicities like thrombocytopenia that have been a concern with other LSD1 inhibitors.[1][2]
Comparative Analysis of LSD1 Inhibitors for Cognitive Enhancement
While the direct replication of T-448's cognitive enhancement effects by independent research groups is not yet extensively documented in publicly available literature, a comparison with other LSD1 inhibitors provides context for its potential therapeutic utility.
| Feature | This compound | TAK-418 | Vafidemstat (ORY-2001) |
| Mechanism of Action | Irreversible LSD1 inhibitor | Irreversible LSD1 inhibitor | Dual inhibitor of LSD1 and MAO-B |
| Reported Cognitive Effects | Improved learning and memory in a mouse model of NMDA receptor hypofunction.[1] | Improved social and memory deficits in rodent models of neurodevelopmental disorders and aging.[3] | Showed improvements in aggression and agitation in Alzheimer's patients, but no significant cognitive improvement in a Phase 2a trial.[4] |
| Preclinical Models | Mice with NMDA receptor hypofunction.[1] | Rodent models of neurodevelopmental disorders, aged mice, and amyloid precursor protein overexpressing mice.[3] | Senescence Accelerated Mouse Prone 8 (SAMP8) model. |
| Key Advantage | High specificity for LSD1 enzyme activity with a good hematological safety profile.[1][2] | Similar to T-448, it is a specific inhibitor of LSD1 enzyme activity with minimal impact on the LSD1-cofactor complex.[3] | Brain penetrant and has been evaluated in human clinical trials for neurodegenerative diseases. |
| Clinical Development | Preclinical | Phase 1 clinical trials completed. | Phase 2 clinical trials completed for Alzheimer's disease and other CNS disorders. |
Experimental Protocols
Water Y-Maze Test for Spatial Working Memory in Mice with NMDA Receptor Hypofunction
This protocol is based on the methodology suggested by the primary research on T-448 and general Y-maze procedures.
Objective: To assess short-term spatial working memory.
Apparatus: A Y-shaped maze with three identical arms.
Procedure:
-
Habituation: Mice are individually placed in the center of the Y-maze and allowed to freely explore all three arms for a set period (e.g., 8 minutes).
-
Drug Administration: this compound or vehicle is administered orally at specified doses (e.g., 1, 10 mg/kg) for a defined period (e.g., 3 weeks) prior to behavioral testing.[1]
-
Testing:
-
The mouse is placed at the end of one arm (the "start arm").
-
The sequence of arm entries is recorded. An "arm entry" is typically defined as the mouse moving a certain distance into an arm.
-
The number of "alternations" is counted. A spontaneous alternation is defined as consecutive entries into all three different arms.
-
-
Data Analysis: The percentage of spontaneous alternations is calculated as: (Number of Spontaneous Alternations / (Total Number of Arm Entries - 2)) * 100. An increase in the percentage of spontaneous alternations is indicative of improved spatial working memory.
Signaling Pathways and Experimental Workflows
T-448 Mechanism of Action
Downstream Signaling Cascade of LSD1 Inhibition
Experimental Workflow for Preclinical Evaluation
Conclusion and Future Directions
This compound presents a promising therapeutic strategy for cognitive deficits associated with conditions of NMDA receptor hypofunction. Its high specificity and favorable safety profile in preclinical models make it an attractive candidate for further investigation. However, the current evidence for its pro-cognitive effects is primarily based on a single key study. For the scientific community to fully embrace T-448 as a reproducible cognitive enhancer, independent replication of these findings in various laboratories and across different preclinical models of cognitive impairment is essential.
Future research should focus on:
-
Independent validation of the cognitive-enhancing effects of T-448.
-
Head-to-head comparative studies with other LSD1 inhibitors and cognitive enhancers.
-
Elucidation of the full spectrum of downstream gene targets of T-448-mediated LSD1 inhibition in the brain.
-
Progression to clinical trials to assess the safety and efficacy of T-448 in human populations with cognitive impairments.
This guide will be updated as new experimental data becomes available.
References
- 1. T-448, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. T-448, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigating the Therapeutic Potential of LSD1 Enzyme Activity-Specific Inhibition by TAK-418 for Social and Memory Deficits in Rodent Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Comparative analysis of T-448 free base and tranylcypromine
A Comparative Analysis of T-448 Free Base and Tranylcypromine (B92988) for Researchers and Drug Development Professionals
In the landscape of epigenetic modulators and neuropharmacology, both this compound and tranylcypromine have emerged as significant molecules, albeit with distinct primary targets and therapeutic profiles. This guide provides a detailed comparative analysis of these two compounds, focusing on their mechanisms of action, inhibitory profiles, and the experimental methodologies used for their characterization. This objective comparison is intended to inform researchers, scientists, and drug development professionals in their pursuit of novel therapeutic agents.
Introduction to this compound and Tranylcypromine
This compound is a potent, orally active, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme crucial for histone H3 lysine (B10760008) 4 (H3K4) demethylation.[1][2][3] Its development was aimed at achieving high specificity for LSD1 to mitigate off-target effects, particularly hematological toxicities, that have been associated with other LSD1 inhibitors.[4][5]
Tranylcypromine, a well-established pharmaceutical agent, is a non-selective and irreversible inhibitor of both Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B).[6][7] This inhibition leads to an increase in the synaptic levels of monoamine neurotransmitters, which is the basis for its use as an antidepressant.[6][7] More recently, tranylcypromine has also been identified as an inhibitor of LSD1, expanding its potential therapeutic applications beyond psychiatric disorders.[8][9]
Comparative Pharmacological Profile
The primary distinction between this compound and tranylcypromine lies in their target selectivity and potency. This compound was specifically designed as a highly selective LSD1 inhibitor, and current literature does not indicate significant inhibition of MAO-A or MAO-B. In contrast, tranylcypromine is a potent inhibitor of both MAO isoforms and exhibits weaker activity against LSD1.
Data Presentation: Inhibitory Activity
| Compound | Target | IC50 | Notes |
| This compound | LSD1 | 22 nM | Orally active and irreversible inhibitor.[1][2] |
| MAO-A | No significant inhibition reported | Designed for high selectivity for LSD1. | |
| MAO-B | No significant inhibition reported | Designed for high selectivity for LSD1. | |
| Tranylcypromine | LSD1 | 20.7 µM | Irreversible inhibitor.[7] |
| MAO-A | 2.3 µM | Non-selective, irreversible inhibitor.[6][7] | |
| MAO-B | 0.95 µM | Non-selective, irreversible inhibitor.[6][7] |
Mechanism of Action and Signaling Pathways
Tranylcypromine: Dual Inhibition of MAO and LSD1
Tranylcypromine's primary mechanism of action involves the irreversible inhibition of MAO-A and MAO-B in the outer mitochondrial membrane. By inhibiting these enzymes, tranylcypromine prevents the breakdown of key neurotransmitters such as serotonin (B10506), norepinephrine, and dopamine, leading to their increased availability in the synaptic cleft. This modulation of monoaminergic neurotransmission is central to its antidepressant effects.
Additionally, tranylcypromine inhibits LSD1, a histone demethylase that plays a critical role in regulating gene expression through the demethylation of H3K4me1/2 and H3K9me1/2.[8] Inhibition of LSD1 by tranylcypromine can alter gene expression patterns and has been explored as a potential anti-cancer strategy.[8]
This compound: Specific LSD1 Inhibition
This compound acts as a specific and irreversible inhibitor of LSD1.[3] By inhibiting LSD1, T-448 enhances the levels of H3K4 methylation, which in turn modulates the expression of genes related to neural plasticity, such as brain-derived neurotrophic factor (Bdnf).[2] A key feature of T-448 is its minimal impact on the LSD1-GFI1B complex, which is associated with a superior hematological safety profile compared to tranylcypromine-based LSD1 inhibitors.[4][5]
Experimental Protocols
Monoamine Oxidase (MAO) Inhibition Assay
This assay is used to determine the inhibitory potency of a compound against MAO-A and MAO-B.
Principle: The enzymatic activity of MAO is measured by monitoring the production of a detectable product from a substrate. The assay is performed in the presence and absence of the test compound to determine its inhibitory effect.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Substrate (e.g., kynuramine (B1673886) for both MAO-A and MAO-B, or specific substrates like serotonin for MAO-A and benzylamine (B48309) for MAO-B)
-
Test compound (e.g., tranylcypromine)
-
Positive controls (e.g., clorgyline for MAO-A, selegiline (B1681611) for MAO-B)
-
Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
Detection reagent (e.g., horseradish peroxidase and a fluorogenic substrate to detect H2O2, a byproduct of the MAO reaction)
-
96-well microplate
-
Plate reader (fluorometric or spectrophotometric)
Procedure:
-
Prepare serial dilutions of the test compound and positive controls in assay buffer.
-
Add the enzyme (MAO-A or MAO-B) to the wells of the microplate.
-
Add the test compound or control to the respective wells and pre-incubate for a defined period (e.g., 15 minutes at room temperature) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate.
-
Incubate the plate at 37°C for a specific duration (e.g., 30-60 minutes).
-
Stop the reaction (if necessary) and add the detection reagent.
-
Measure the signal (fluorescence or absorbance) using a plate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
References
- 1. Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. T-448, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. T-448, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of new tranylcypromine derivatives as highly potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Tranylcypromine-derived LSD1 inhibitors: Synthetic strategies, structure-activity relationships, and anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tranylcypromine|MAO Inhibitor for Research [benchchem.com]
- 9. Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the irreversible inhibition of LSD1 by T-448 free base
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of T-448 free base, an irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), with other notable LSD1 inhibitors. The following sections present quantitative data, detailed experimental protocols, and visualizations of key biological pathways to facilitate an objective evaluation of T-448's performance and mechanism of action.
Comparative Performance of LSD1 Inhibitors
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a critical epigenetic regulator involved in gene transcription. Its dysregulation is implicated in various cancers, making it a significant therapeutic target. T-448 is a potent, orally active, and irreversible inhibitor of LSD1.[1][2] Its mechanism of action involves the generation of a compact formyl-FAD adduct, which leads to the irreversible inhibition of the enzyme.[3] A key advantage of T-448 is its minimal impact on the LSD1-GFI1B complex, which is associated with a superior hematological safety profile compared to other tranylcypromine-based irreversible inhibitors that disrupt this complex.[3][4]
The following table summarizes the in vitro potency of T-448 and other selected LSD1 inhibitors, highlighting their mechanism of action and selectivity against the related enzymes MAO-A and MAO-B.
| Inhibitor | Mechanism of Action | LSD1 IC50 | MAO-A IC50 | MAO-B IC50 | Selectivity (LSD1 vs MAO-A/B) |
| T-448 | Irreversible | 22 nM [5] | >100 µM [5] | >100 µM [5] | >4,500-fold [5] |
| GSK2879552 | Irreversible | ~20-24 nM[6] | >200 µM[7] | >200 µM[7] | High |
| ORY-1001 (Iadademstat) | Irreversible | 18 nM[7] | >100 µM[8] | >100 µM[8] | >5,500-fold |
| Seclidemstat (SP-2577) | Reversible | 13 nM (Ki=31 nM)[9] | >100 µM[10] | >100 µM[10] | High |
| Lsd1-IN-24 | Reversible | 247 nM[6] | Not Reported | Not Reported | Not Reported |
| Tranylcypromine (TCP) | Irreversible | ~200 µM | 19 µM (Ki)[11] | 16 µM (Ki)[11] | Non-selective |
Experimental Protocols
Accurate assessment of LSD1 inhibition requires robust and well-defined experimental protocols. The following are detailed methodologies for key biochemical and cellular assays.
Biochemical Assay for LSD1 Activity (Peroxidase-Coupled Assay)
This assay measures the hydrogen peroxide (H₂O₂) produced during the LSD1-mediated demethylation of a histone H3 peptide substrate.
Materials:
-
Purified recombinant human LSD1 enzyme
-
Dimethylated H3K4 peptide substrate
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
384-well black microplate
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 1 µL of the diluted compounds to the wells of the 384-well plate.
-
Prepare the LSD1 enzyme solution in assay buffer and add 20 µL to each well.
-
Incubate the plate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
Prepare the substrate solution containing the H3K4me2 peptide, HRP, and Amplex Red in assay buffer.
-
Initiate the reaction by adding 20 µL of the substrate solution to each well.
-
Measure the fluorescence (excitation ~530 nm, emission ~590 nm) at regular intervals (e.g., every 2 minutes for 30 minutes) using a microplate reader.
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value by fitting the data to a dose-response curve.[12]
Cellular Assay for LSD1 Target Engagement (Western Blot)
This method assesses the intracellular activity of an LSD1 inhibitor by measuring the accumulation of its substrate, dimethylated histone H3 at lysine (B10760008) 4 (H3K4me2).
Materials:
-
Cancer cell line of interest (e.g., THP-1, MV(4;11))
-
Cell culture medium and reagents
-
Test compounds (e.g., this compound)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-H3K4me2, anti-total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for 24-48 hours. Include a vehicle control (DMSO).
-
Harvest the cells and lyse them using Lysis Buffer.
-
Determine the protein concentration of each lysate.
-
Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-H3K4me2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-Total Histone H3 antibody to confirm equal loading.
-
Quantify the band intensities to determine the relative increase in H3K4me2 levels.[13]
Visualizing LSD1's Role and Inhibition
LSD1 Signaling Pathway in Cancer
LSD1 plays a crucial role in various signaling pathways that are often dysregulated in cancer. Its inhibition can lead to the reactivation of tumor suppressor genes and the modulation of oncogenic pathways.
Caption: LSD1's role in cancer signaling and its inhibition by T-448.
Experimental Workflow for Evaluating LSD1 Inhibitors
The following diagram illustrates a typical workflow for the preclinical evaluation of an LSD1 inhibitor like T-448.
Caption: A typical workflow for the preclinical evaluation of LSD1 inhibitors.
References
- 1. Epigenetic roles of lysine-specific demethylase 1 (LSD1) in cancer metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unlocking the dual role of LSD1 in tumor immunity: innate and adaptive pathways [thno.org]
- 3. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. T-448, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. T-448, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of carcinogenic activity triggered by lysine-specific demethylase 1A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
T-448 Free Base: A Precision Tool for Probing LSD1 Function with an Improved Safety Profile
For researchers, scientists, and drug development professionals, the selection of a chemical probe is a critical decision that profoundly impacts experimental outcomes. This guide provides a comprehensive comparison of T-448 free base, a potent and specific inhibitor of Lysine-Specific Demethylase 1 (LSD1), with other notable LSD1 inhibitors. By presenting key performance data, detailed experimental protocols, and illustrating relevant biological pathways, this guide aims to equip researchers with the necessary information to make an informed choice for their studies of LSD1 function.
Lysine-Specific Demethylase 1 (LSD1/KDM1A) is a flavin-dependent monoamine oxidase that plays a crucial role in epigenetic regulation by removing mono- and di-methyl groups from histone H3 at lysine (B10760008) 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[1] Its dysregulation is implicated in a variety of cancers, making it a compelling target for therapeutic intervention.[2] T-448 is an orally active and irreversible inhibitor of LSD1 with a distinct mechanism that offers a superior safety profile compared to many other LSD1 inhibitors.[3][4]
Comparative Analysis of LSD1 Inhibitors
T-448 distinguishes itself from other LSD1 inhibitors, particularly earlier generation compounds like tranylcypromine (B92988) (TCP), through its high potency and remarkable selectivity.[3][5] Furthermore, a key feature of T-448 is its minimal impact on the interaction between LSD1 and its cofactor GFI1B, a critical regulator of hematopoietic differentiation.[3][4] Disruption of this complex by other LSD1 inhibitors has been associated with hematological toxicities, such as thrombocytopenia.[3][4]
Below is a comparative summary of this compound and other well-characterized LSD1 inhibitors, including those that have entered clinical trials.
| Compound | Type | LSD1 IC₅₀ | Selectivity vs. MAO-A | Selectivity vs. MAO-B | Impact on LSD1-GFI1B Complex | Key Features |
| T-448 | Irreversible | 22 nM[6] | >4,500-fold[3] | >4,500-fold[3] | Minimal[3][4][7] | High potency and selectivity; superior hematological safety profile.[3][4] |
| Tranylcypromine (TCP) | Irreversible | ~5.6 µM[8] | Low (IC₅₀ ~2.84 µM)[8] | Low (IC₅₀ ~0.73 µM)[8] | Disrupts[3][4] | Non-selective; repurposed MAO inhibitor.[5] |
| ORY-1001 (Iadademstat) | Irreversible | 18 nM[9] | High | High | Disrupts | Potent and selective; in clinical trials for AML and solid tumors.[9] |
| GSK2879552 | Irreversible | 24 nM[5] | High | High | Disrupts | Selective; clinical trials terminated for AML and SCLC.[10][11] |
| INCB059872 | Irreversible | Potent (nM range)[5] | High | High | Disrupts | Potent and selective; in clinical trials for myeloid leukemia.[5] |
| Seclidemstat (SP-2577) | Reversible | 13 nM[9] | High (no action)[9] | High (no action)[9] | N/A (Reversible) | Potent and reversible; in clinical trials for advanced solid tumors.[9] |
Note: IC₅₀ values can vary depending on the specific assay conditions and should be used for relative comparison.
Signaling Pathways and Experimental Workflows
LSD1 is a critical regulator of gene expression and is involved in multiple signaling pathways implicated in cancer.[2][12] It can act as both a transcriptional repressor and co-activator, influencing pathways such as Wnt/β-Catenin and PI3K/AKT.[12] Understanding these pathways is crucial for designing and interpreting experiments with LSD1 inhibitors.
A typical workflow for evaluating a novel LSD1 inhibitor involves a series of biochemical and cellular assays to determine its potency, selectivity, and cellular effects.
Experimental Protocols
Detailed and standardized protocols are essential for generating reproducible and comparable data. Below are methodologies for key experiments used to characterize LSD1 inhibitors.
LSD1 Enzyme Inhibition Assay (HTRF)
This assay quantifies the enzymatic activity of LSD1 and the potency of inhibitors in a high-throughput format.
Principle: Homogeneous Time-Resolved Fluorescence (HTRF) is used to detect the product of the demethylation reaction. The assay measures the increase in signal from a demethylated product.[13]
Protocol:
-
Compound Preparation: Prepare serial dilutions of the test compound (e.g., T-448) in an appropriate buffer.
-
Enzyme Incubation: In a 384-well plate, add recombinant human LSD1 enzyme (e.g., 0.4 nM).[13] Add the diluted inhibitor or vehicle control and pre-incubate for 15 minutes on ice.[8]
-
Enzymatic Reaction: Initiate the reaction by adding a mixture of flavin adenine (B156593) dinucleotide (FAD) and a biotinylated monomethylated H3K4 peptide substrate.[8]
-
Detection: After a defined incubation period (e.g., 60 minutes) at room temperature, add the detection reagents, which typically include a europium cryptate-labeled anti-demethylated H3K4 antibody and streptavidin-XL665.[13]
-
Signal Measurement: Measure the HTRF signal on a compatible plate reader (excitation at 320-340 nm, emission at 620 nm and 665 nm).[8]
-
Data Analysis: Calculate the HTRF ratio (665 nm/620 nm) and determine the percent inhibition relative to controls. Plot the percent inhibition against the inhibitor concentration to calculate the IC₅₀ value.
Western Blot for H3K4me2 Levels
This method confirms that the inhibitor engages LSD1 within the cell by measuring the accumulation of its substrate, H3K4me2.
Principle: An increase in the cellular levels of dimethylated H3K4 (H3K4me2) indicates the inhibition of LSD1's demethylase activity.
Protocol:
-
Cell Treatment: Culture cells of interest and treat with various concentrations of the LSD1 inhibitor (and a vehicle control) for a specified duration (e.g., 24-72 hours).
-
Histone Extraction: Harvest the cells and perform histone extraction using an acid extraction protocol or a commercial kit.[14]
-
Protein Quantification: Determine the protein concentration of the histone extracts using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of histone proteins (e.g., 10-20 µg) on a high-percentage (e.g., 15%) SDS-polyacrylamide gel.[14]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[14]
-
Immunoblotting:
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[15]
-
Loading Control: Strip the membrane and re-probe with an antibody against total Histone H3 to ensure equal loading.[16]
-
Densitometry Analysis: Quantify the band intensities to determine the relative increase in H3K4me2 levels.
Conclusion
This compound emerges as a highly valuable chemical probe for investigating the biological functions of LSD1. Its high potency, selectivity, and, most notably, its minimal disruption of the LSD1-GFI1B complex, offer a significant advantage in reducing the risk of hematological side effects observed with other inhibitors.[3][4] This makes T-448 an ideal tool for in vitro and in vivo studies where precise targeting of LSD1's enzymatic activity is required without the confounding effects of disrupting critical protein-protein interactions. For researchers aiming to dissect the specific roles of LSD1's demethylase activity in health and disease, T-448 provides a more refined and safer alternative to less selective, first-generation inhibitors.
References
- 1. Histone demethylase LSD1 controls the phenotypic plasticity of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. T-448, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. T-448, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Frontiers | Mechanisms of carcinogenic activity triggered by lysine-specific demethylase 1A [frontiersin.org]
- 13. moleculardevices.com [moleculardevices.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of T-448 Free Base: A Guide for Laboratory Professionals
For Immediate Reference: T-448 free base is a hazardous chemical requiring specialized disposal procedures. Under no circumstances should this compound be disposed of down the drain or in regular waste streams. This document provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment. The following procedures are based on established safety data for structurally similar compounds and general best practices for hazardous chemical waste management.
Hazard Identification and Safety Precautions
This compound is a potent chemical compound that presents multiple hazards. Based on data from safety data sheets (SDS) for closely related compounds like 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide Hydrochloride, users must be aware of the following classifications[1][2][3]:
| Hazard Classification | Category | Description |
| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed.[1][3] |
| Acute Toxicity (Dermal) | Category 3 | Toxic in contact with skin.[1][3] |
| Skin Corrosion/Irritation | Category 1A/2 | Causes severe skin burns and eye damage or causes skin irritation.[1][3] |
| Serious Eye Damage/Eye Irritation | Category 1/2 | Causes serious eye damage or causes serious eye irritation.[1][3] |
| Skin Sensitisation | Sub-category 1A/1 | May cause an allergic skin reaction.[1][3] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | May cause damage to organs (Stomach, large intestine, lymph node) through prolonged or repeated exposure if swallowed.[1] |
| Acute Aquatic Hazard | Category 1 | Very toxic to aquatic life.[1][3] |
| Chronic Aquatic Hazard | Category 1 | Very toxic to aquatic life with long lasting effects.[1][3] |
Personal Protective Equipment (PPE): Due to the hazardous nature of this compound, the following PPE is mandatory when handling the compound for disposal:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required.
-
Eye Protection: Safety glasses with side shields or goggles are essential to protect against splashes.
-
Lab Coat: A flame-retardant lab coat should be worn to protect from skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator is necessary.
Step-by-Step Disposal Protocol
The proper disposal of this compound must be conducted in a designated area, preferably within a chemical fume hood, to minimize exposure risk.
Experimental Protocol for Chemical Inactivation (if applicable and approved):
Note: Chemical inactivation should only be performed by trained personnel and in accordance with your institution's specific safety protocols. The following is a general guideline and may need to be adapted.
-
Preparation: Ensure all necessary PPE is worn and the work area is clean and free of incompatible materials.
-
Dilution: Slowly and cautiously add the this compound waste to a large volume of cold water with stirring. This will help to hydrolyze the compound.
-
Neutralization: The resulting solution will likely be basic. Neutralize the solution by slowly adding a dilute acid (e.g., 1M HCl) while monitoring the pH. Aim for a final pH between 6 and 8.
-
Collection: The neutralized solution should be collected in a clearly labeled hazardous waste container.
Waste Collection and Storage:
-
Container Selection: Use a designated, leak-proof, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," the chemical name "this compound," and the associated hazard pictograms (e.g., corrosive, toxic, environmentally hazardous).
-
Segregation: Store the this compound waste separately from incompatible materials.
-
Storage Location: Keep the waste container in a cool, dry, and well-ventilated area designated for hazardous waste storage. The storage area should be secure and accessible only to authorized personnel.
Final Disposal:
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary point of contact for arranging the final disposal of hazardous waste.
-
Provide Information: Be prepared to provide the EHS office with the chemical name, quantity, and any other relevant information about the waste.
-
Follow EHS Instructions: Adhere to all instructions provided by the EHS office for the pickup and disposal of the waste. Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal[2].
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
Personal protective equipment for handling T-448 free base
Disclaimer: A specific Safety Data Sheet (SDS) for T-448 free base (CAS No. 1597426-52-2) was not publicly available at the time of this writing. The following guidance is based on general best practices for handling potent, novel research chemicals and should be supplemented by the official SDS, which must be obtained from your supplier prior to any handling.
Researchers, scientists, and drug development professionals must exercise extreme caution when handling new chemical entities like this compound. The absence of comprehensive public safety data necessitates a conservative approach, treating the compound as potentially hazardous.
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted to determine the appropriate level of PPE required for handling this compound.[1][2] The following table summarizes recommended PPE for various laboratory operations involving this compound, based on general safety protocols for potent research chemicals.
| Operation | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid) | - Full-face respirator or a half-mask respirator with P100 (or equivalent) particulate filters.[3] - Chemical splash goggles and a face shield.[1][4] - Disposable nitrile gloves (double-gloving recommended).[1] - Lab coat or disposable gown. - Closed-toe shoes.[5] |
| Solution Preparation and Handling | - Chemical fume hood.[5][6] - Chemical splash goggles.[1] - Disposable nitrile gloves.[1] - Lab coat. - Closed-toe shoes.[5] |
| General Laboratory Use | - Safety glasses with side shields.[1][7] - Disposable nitrile gloves.[1] - Lab coat. - Closed-toe shoes.[5] |
| Spill Cleanup | - Level of PPE should be determined by the nature and size of the spill; refer to the emergency response plan. For a significant spill, this may include a full-face respirator with appropriate cartridges, chemical-resistant suit, and heavy-duty gloves. |
Operational Plan for Handling this compound
A step-by-step approach is crucial for minimizing exposure and ensuring safety.
1. Pre-Handling Preparation:
-
Obtain and Review SDS: Before any work begins, obtain and thoroughly review the official Safety Data Sheet from the supplier.
-
Designate a Handling Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to contain any potential contamination.[8]
-
Assemble Materials: Gather all necessary equipment, including PPE, spill cleanup materials, and waste containers, before handling the compound.
2. Handling Procedures:
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.
-
Weighing: If handling the solid form, weigh the compound in a ventilated balance enclosure or a chemical fume hood to prevent inhalation of airborne particles.[8]
-
Solution Preparation: Prepare solutions within a chemical fume hood.[6] Add solvent to the solid slowly to avoid splashing.
-
Labeling: Clearly label all containers with the compound name, concentration, date, and appropriate hazard warnings.
-
Transport: When moving the compound, use secondary containment to prevent spills.
3. Post-Handling Procedures:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that came into contact with the compound.
-
PPE Removal: Remove PPE in the designated area, avoiding cross-contamination. Dispose of single-use PPE in the appropriate waste stream.
-
Hygiene: Wash hands thoroughly with soap and water after handling is complete.[9]
Disposal Plan
All waste generated from handling this compound must be considered hazardous waste unless otherwise specified in the official SDS.
1. Waste Segregation:
-
Segregate waste into clearly labeled containers for solid waste, liquid waste, and sharps.
2. Waste Containers:
-
Use containers that are compatible with the chemical waste.[10]
-
Ensure containers are properly sealed to prevent leaks.[11]
3. Labeling:
-
Label all waste containers with "Hazardous Waste," the full chemical name, and any known hazards.[12]
4. Storage:
-
Store hazardous waste in a designated, well-ventilated, and secure area away from incompatible materials.[13]
5. Disposal:
-
Dispose of all hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal company.[10] Do not dispose of this chemical down the drain or in regular trash.[14]
Experimental Workflow and Emergency Protocols
The following diagrams illustrate a general workflow for handling potent compounds and a basic emergency response plan for a chemical spill.
Caption: General workflow for safely handling potent research compounds.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. PPE and Safety for Chemical Handling [acsmaterial.com]
- 3. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 4. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 5. ehs.okstate.edu [ehs.okstate.edu]
- 6. cce.caltech.edu [cce.caltech.edu]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 9. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 10. danielshealth.com [danielshealth.com]
- 11. acewaste.com.au [acewaste.com.au]
- 12. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 14. acs.org [acs.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
